Product packaging for (R)-2-Thienylglycine(Cat. No.:CAS No. 43189-45-3)

(R)-2-Thienylglycine

Número de catálogo: B1331330
Número CAS: 43189-45-3
Peso molecular: 157.19 g/mol
Clave InChI: XLMSKXASROPJNG-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(R)-2-Thienylglycine is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1331330 (R)-2-Thienylglycine CAS No. 43189-45-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMSKXASROPJNG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315311
Record name L-(2-Thienyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65058-23-3, 43189-45-3
Record name L-(2-Thienyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65058-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Thienylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Thienylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(2-Thienyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-thienylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-2-Thienylglycine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique thienyl moiety imparts distinct chemical properties that are leveraged in the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Core Chemical Properties and Structure

This compound, with the IUPAC name (2R)-2-amino-2-(thiophen-2-yl)acetic acid, is a chiral molecule essential for stereospecific synthesis in drug development.[1] Its structure incorporates a thiophene ring attached to the alpha-carbon of a glycine molecule.

Structural Identifiers
IdentifierValue
IUPAC Name (2R)-2-amino-2-(thiophen-2-yl)acetic acid
CAS Number 65058-23-3
Molecular Formula C₆H₇NO₂S
SMILES C1=CSC(=C1)--INVALID-LINK--N
InChI Key XLMSKXASROPJNG-YFKPBYRVSA-N
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for derivatives, many of the properties for the parent compound are predicted values.

PropertyValueSource
Molecular Weight 157.19 g/mol PubChem[1]
Melting Point 172-178 °C (for Fmoc derivative)Chem-Impex[2]
Boiling Point Predicted: 311.8 ± 32.0 °CChemicalBook
Solubility Sparingly soluble in water. Solubility is influenced by pH and temperature.[3]Generic Amino Acid Data
pKa (predicted) 1.88 ± 0.10 (acidic), 9.1 (basic, estimated)ChemicalBook
LogP (predicted) -1.5ChemAxon
Appearance White to off-white powderChem-Impex

Experimental Protocols

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various methods, with the Strecker synthesis followed by chiral resolution being a common approach.

1. Racemic Synthesis via Strecker Reaction:

The Strecker synthesis is a classic method for producing amino acids.[4][5][6][7][8]

  • Step 1: Imine Formation: Thiophene-2-carboxaldehyde is reacted with ammonia to form the corresponding imine.

  • Step 2: Cyanide Addition: The imine is then treated with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form the α-aminonitrile.

  • Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic DL-2-Thienylglycine.

2. Chiral Resolution:

The resulting racemic mixture can be resolved into its individual enantiomers using several techniques.[9][10]

  • Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired (R)-isomer.

Below is a logical workflow for the synthesis and resolution process.

GPCR_Signaling Drug Drug derived from This compound GPCR GPCR Drug->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

(R)-2-Thienylglycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a chiral center and a thiophene moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, and its role as a modulator of neurotransmission.

Chemical Identity and Properties

The systematic IUPAC name for this compound is (2R)-2-amino-2-thiophen-2-ylacetic acid [1]. Its unique structure is identified by the Chemical Abstracts Service (CAS) Registry Number 65058-23-3 [1][2].

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
IUPAC Name (2R)-2-amino-2-thiophen-2-ylacetic acid[1]
CAS Number 65058-23-3[1][2]
Molecular Formula C6H7NO2S[1][2]
Molecular Weight 157.19 g/mol [1][2]
Appearance White to off-white powder[2]
Purity ≥ 98%[2]
Storage Conditions Store at 0-8 °C[2]

Synthesis Protocols

The enantiomerically pure form of 2-thienylglycine is crucial for its application in pharmaceuticals. Asymmetric synthesis and enzymatic kinetic resolution are two primary strategies employed for its preparation.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

One effective method for the asymmetric synthesis of α-amino acids like this compound is the Strecker reaction employing a chiral auxiliary. (R)-phenylglycine amide has been successfully used for this purpose.

Experimental Protocol:

  • Iminé Formation: An appropriate imine is formed in situ.

  • Cyanation: To a solution of the imine, trimethylsilyl cyanide (TMSCN) is added in the presence of a catalytic amount of a Lewis acid. The reaction is typically carried out in a non-polar solvent like toluene at low temperatures.

  • Diastereoselective Crystallization: The reaction is designed to facilitate a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the solution. This allows for the isolation of a single diastereomer in high yield and diastereomeric excess.

  • Hydrolysis: The diastereomerically pure α-amino nitrile is then subjected to acidic hydrolysis to cleave the chiral auxiliary and convert the nitrile group to a carboxylic acid, yielding the desired (S)- or (R)-α-amino acid. The specific enantiomer obtained depends on the configuration of the chiral auxiliary and the reaction conditions.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiomerically pure amino acids. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture.

Experimental Protocol:

  • Racemic Substrate Preparation: A racemic mixture of an N-acyl-2-thienylglycine derivative is prepared.

  • Enzymatic Hydrolysis: The racemic substrate is dissolved in a suitable buffer solution, and an acylase enzyme (e.g., from Aspergillus sp.) is added. The enzyme selectively hydrolyzes the N-acyl group from one of the enantiomers (e.g., the L-enantiomer).

  • Separation: The reaction mixture will contain the free L-amino acid and the unreacted N-acyl-D-amino acid. These two compounds have different physical properties (e.g., solubility at different pH values), which allows for their separation.

  • Hydrolysis of the Remaining Enantiomer: The separated N-acyl-D-amino acid can then be hydrolyzed chemically to obtain the pure D-amino acid. By selecting the appropriate enzyme and reaction conditions, this method can be adapted to produce the desired (R)-enantiomer.

Biological Activity and Signaling Pathway

This compound is recognized for its ability to modulate neurotransmitter activity, with evidence suggesting its interaction with glycine receptors (GlyRs)[2]. Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its receptors are ligand-gated chloride ion channels.

The precise nature of the interaction of this compound with GlyRs is a subject of ongoing research. However, based on the known pharmacology of glycine and its analogs, a putative mechanism can be proposed. As an analog of glycine, this compound may act as an agonist or a partial agonist at the strychnine-sensitive glycine receptor.

Proposed Signaling Pathway:

G cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space R_2_Thienylglycine This compound GlyR Glycine Receptor (Ligand-gated Cl- channel) R_2_Thienylglycine->GlyR Binds to receptor Cl_ion Cl- Influx GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Generates Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability Results in

Caption: Proposed signaling pathway for this compound at an inhibitory synapse.

This proposed pathway illustrates that upon binding of this compound to the glycine receptor, the integral chloride channel opens, leading to an influx of chloride ions into the neuron. This influx of negative charge causes hyperpolarization of the postsynaptic membrane, generating an inhibitory postsynaptic potential (IPSP) and ultimately reducing the excitability of the neuron. This modulation of neuronal activity is the basis for its potential therapeutic applications in neurological disorders.

Applications in Drug Development

The unique structural and biological properties of this compound make it a valuable chiral building block in the synthesis of more complex pharmaceutical agents. Its incorporation into drug candidates can influence their potency, selectivity, and pharmacokinetic profiles. It serves as a crucial intermediate in the development of novel therapeutics targeting a variety of conditions, including pain and mood disorders[2].

Experimental Workflow for Drug Discovery:

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development R2TG This compound Derivatization Chemical Modification R2TG->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: A generalized workflow for the utilization of this compound in drug discovery.

This workflow highlights the central role of this compound as a starting material for the generation of a library of diverse compounds. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization through structure-activity relationship (SAR) studies aims to improve the potency, selectivity, and drug-like properties of these hits, ultimately leading to the identification of a new drug candidate for further development.

This compound is a chiral molecule with significant potential in chemical synthesis and drug discovery. Its well-defined chemical identity, coupled with established methods for its enantioselective synthesis, makes it a readily accessible tool for researchers. Its ability to modulate inhibitory neurotransmission through interaction with glycine receptors underscores its potential for the development of novel therapeutics for neurological disorders. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to expand its utility in science and medicine.

References

An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can significantly influence their pharmacological properties, including efficacy and metabolic stability. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers in drug discovery and development.

Physicochemical Properties

This compound, also known as (2R)-2-amino-2-(thiophen-2-yl)acetic acid, is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol [2]
CAS Number 65058-23-3[1][2]
Appearance White to off-white powder[1]
Purity ≥ 98%[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The enantiomerically pure form of 2-thienylglycine is most commonly obtained through the resolution of a racemic mixture. Enzymatic resolution is a widely employed, efficient, and environmentally benign method.

Enzymatic Resolution of N-Acetyl-DL-2-Thienylglycine

This method involves the stereoselective hydrolysis of the N-acetyl derivative of racemic 2-thienylglycine using a lipase. The enzyme selectively hydrolyzes the (R)-enantiomer of the N-acetylated amino acid, allowing for the separation of the desired this compound.

Experimental Protocol:

  • Preparation of N-Acetyl-DL-2-Thienylglycine:

    • DL-2-Thienylglycine is acetylated using acetic anhydride in an aqueous medium.

    • In a typical procedure, DL-2-thienylglycine is dissolved in water, and acetic anhydride is added portion-wise while maintaining the pH between 8 and 9 with the addition of an aqueous solution of sodium hydroxide.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-acetyl-DL-2-thienylglycine, which is then filtered, washed with cold water, and dried.

  • Enzymatic Hydrolysis:

    • N-Acetyl-DL-2-thienylglycine is suspended in a phosphate buffer solution (pH 7.0).

    • A lipase, such as Candida rugosa lipase, is added to the suspension.

    • The mixture is stirred at a controlled temperature (e.g., 37 °C) for a specified period, during which the hydrolysis of the (R)-N-acetyl-2-thienylglycine occurs. The progress of the reaction can be monitored by measuring the amount of liberated this compound or by chiral HPLC.

    • Upon completion, the enzyme is removed by filtration or centrifugation.

  • Separation and Purification:

    • The resulting mixture contains this compound and unreacted (S)-N-acetyl-2-thienylglycine.

    • The pH of the solution is adjusted to the isoelectric point of this compound (around pH 6) to precipitate the free amino acid.

    • The precipitated this compound is collected by filtration, washed with cold water and ethanol, and then dried to yield the final product.

    • The unreacted (S)-N-acetyl-2-thienylglycine can be recovered from the filtrate for racemization and recycling.

Synthesis_Workflow Enzymatic Resolution of N-Acetyl-DL-2-Thienylglycine cluster_synthesis Synthesis DL-2-Thienylglycine DL-2-Thienylglycine N-Acetyl-DL-2-Thienylglycine N-Acetyl-DL-2-Thienylglycine DL-2-Thienylglycine->N-Acetyl-DL-2-Thienylglycine Acetylation Enzymatic Hydrolysis Enzymatic Hydrolysis N-Acetyl-DL-2-Thienylglycine->Enzymatic Hydrolysis Mixture Mixture: This compound & (S)-N-Acetyl-2-Thienylglycine Enzymatic Hydrolysis->Mixture Selective Hydrolysis Separation Separation Mixture->Separation R_Product This compound Separation->R_Product S_Recovered (S)-N-Acetyl-2-Thienylglycine (for recycling) Separation->S_Recovered Characterization_Workflow Characterization Workflow for this compound cluster_characterization Characterization Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS FTIR FT-IR Spectroscopy Synthesized_Product->FTIR MP Melting Point Analysis Synthesized_Product->MP OR Optical Rotation Synthesized_Product->OR Structure_Confirmation Structure & Identity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment MP->Purity_Assessment Stereochemistry_Confirmation Stereochemical Confirmation OR->Stereochemistry_Confirmation

References

Spectroscopic Characterization of (R)-2-Thienylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its thienyl moiety imparts unique electronic and steric properties, making it a subject of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is crucial for its application and for quality control during synthesis.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the anticipated spectral characteristics based on the known functional groups. Furthermore, it details generalized experimental protocols for acquiring such data, intended to guide researchers in their own analytical endeavors.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on typical ranges for the respective functional groups.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
α-H4.0 - 4.5Singlet or DoubletPosition is dependent on the solvent and pH.
Thienyl H36.9 - 7.1Doublet of doublets
Thienyl H47.1 - 7.3Doublet of doublets
Thienyl H57.3 - 7.5Doublet of doublets
-NH₂7.5 - 9.0Broad SingletChemical shift and broadness are highly dependent on solvent, concentration, and temperature.
-COOH10.0 - 12.0Broad SingletOften not observed in D₂O due to exchange.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)Notes
α-C55 - 65
Thienyl C2140 - 145Attached to the glycine moiety.
Thienyl C3125 - 128
Thienyl C4127 - 130
Thienyl C5124 - 127
-COOH170 - 180

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500 - 3300BroadStretching
N-H (Amine)3200 - 3500MediumStretching
C-H (Aromatic/Thienyl)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=O (Carboxylic Acid)1700 - 1725StrongStretching
C=C (Thienyl)1500 - 1600Medium-WeakStretching
N-H (Amine)1580 - 1650MediumBending

Table 4: Expected Mass Spectrometry Fragmentation

m/z ValueIonNotes
157[M]⁺Molecular ion
112[M-COOH]⁺Loss of the carboxylic acid group.
84[Thienyl-CH]⁺Fragmentation of the amino acid side chain.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). The choice of solvent will depend on the solubility of the sample and the desired information. For observing the exchangeable protons (-NH₂ and -COOH), a non-protic solvent like DMSO-d₆ is preferable.

    • Transfer the solution to a 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.[1][2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the temperature to a constant value (e.g., 298 K) to ensure reproducibility.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method): [3]

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]

  • Sample Preparation (Attenuated Total Reflectance - ATR): [3][4]

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[3]

  • IR Spectrum Acquisition:

    • Place the KBr pellet or the ATR accessory with the sample in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization).

    • The concentration should be low, typically in the range of µg/mL to ng/mL.

  • Ionization:

    • Electrospray ionization (ESI) is a common and suitable method for amino acids as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[5]

  • Mass Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment. In this experiment, the molecular ion is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected.[6]

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass of this compound (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ).[7]

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

References

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-Thienylglycine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of (R)-2-Thienylglycine. It is important to note that while this document outlines detailed experimental protocols and theoretical considerations, specific quantitative solubility and stability data for this compound in various organic solvents is not extensively available in the public domain. The tables provided herein are templates designed to be populated with data generated through the described experimental procedures.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its unique thiophene moiety imparts distinct physicochemical properties that can influence the solubility, stability, and ultimately the bioavailability and efficacy of active pharmaceutical ingredients (APIs). A thorough understanding of these properties is paramount for drug development professionals in formulation design, process optimization, and ensuring drug product quality.

This guide provides a detailed overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇NO₂S[2]
Molecular Weight 157.19 g/mol [2]
Appearance White to off-white powder[1]
CAS Number 65058-23-3[2]
pKa (predicted) Acidic: ~2.2, Basic: ~9.0
LogP (predicted) -1.4

Note: Predicted values are based on computational models and should be experimentally verified.

The zwitterionic nature of this compound, arising from its amino and carboxylic acid functional groups, suggests that its solubility will be highly dependent on the pH of the medium. The thiophene ring introduces a degree of aromaticity and lipophilicity, which will influence its solubility in organic solvents.

Solubility of this compound

The solubility of an API is a critical factor that affects its dissolution rate and subsequent absorption. The principle of "like dissolves like" provides a qualitative prediction of solubility. Given its polar amino acid backbone and a less polar thiophene ring, this compound is expected to exhibit some solubility in a range of polar and semi-polar solvents.

Predicted Solubility Profile
  • Aqueous Solvents: Due to its amino acid structure, this compound is expected to be soluble in water, with its solubility being lowest at its isoelectric point and increasing significantly at pH values above and below this point.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute and are expected to be effective in dissolving this compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also anticipated to be good solvents for this compound due to their high polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the polar nature of the amino acid.

Experimental Determination of Equilibrium Solubility

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound. A detailed protocol is provided below.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water at different pH values, methanol, ethanol, propanol).

    • Ensure a solid excess is present to guarantee saturation.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by sampling at different time points.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Record the data in a structured table (see Table 2 for a template).

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in shaker bath at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC sample2->sample3 data1 Calculate solubility sample3->data1 data2 Record results data1->data2

Workflow for Solubility Determination

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 1.2)25Experimental DataExperimental Data
Water (pH 4.5)25Experimental DataExperimental Data
Water (pH 6.8)25Experimental DataExperimental Data
Water (pH 7.4)25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
1-Propanol25Experimental DataExperimental Data
2-Propanol25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)25Experimental DataExperimental Data
Water (pH 7.4)37Experimental DataExperimental Data

Stability of this compound

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The amide linkage in potential dimeric or polymeric impurities could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The thiophene ring and the amino group may be susceptible to oxidation.

  • Photodegradation: Aromatic systems like the thiophene ring can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).

Experimental Protocol: Forced Degradation of this compound

  • Sample Preparation:

    • Prepare solutions of this compound in relevant solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

    • Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Sample Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Identify and characterize major degradation products using techniques like LC-MS/MS.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_sample Sampling & Analysis cluster_data Data Interpretation prep1 Prepare solutions of this compound stress1 Acid/Base Hydrolysis prep1->stress1 stress2 Oxidation prep1->stress2 stress3 Thermal prep1->stress3 stress4 Photolytic prep1->stress4 sample1 Collect samples at time points stress1->sample1 stress2->sample1 stress3->sample1 stress4->sample1 sample2 Analyze by Stability-Indicating HPLC sample1->sample2 sample3 Identify degradants (LC-MS/MS) sample2->sample3 data1 Determine degradation pathways sample3->data1 data2 Assess intrinsic stability data1->data2

Workflow for Forced Degradation Study
Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products.

Method Development Strategy:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the polar parent compound and potentially less polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.

Table 3: Template for Stability Data of this compound in Solution (e.g., Water pH 7.4 at 40°C)

Time (days)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0Experimental DataExperimental DataExperimental Data
7Experimental DataExperimental DataExperimental Data
14Experimental DataExperimental DataExperimental Data
30Experimental DataExperimental DataExperimental Data

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not widely published, the detailed protocols and theoretical considerations presented herein will enable researchers and drug development professionals to generate the necessary data to support formulation development, process optimization, and regulatory submissions. The generation of robust solubility and stability data is a critical step in the successful development of any new drug product containing this compound.

References

(R)-2-Thienylglycine and its Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (R)-2-Thienylglycine and its derivatives. The document focuses on two key areas of therapeutic interest: their role as N-methyl-D-aspartate (NMDA) receptor agonists and their potential as antimicrobial agents. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Activity at the NMDA Receptor Glycine Site

Derivatives of this compound, specifically (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acids, have been identified as potent agonists at the glycine binding site of the NMDA receptor. These compounds exhibit varying degrees of potency and efficacy across different NMDA receptor subtypes, highlighting their potential for the development of targeted therapeutics for neurological and psychiatric disorders.

Quantitative Data: Potency and Efficacy of Thienylcarboxamido Derivatives

The agonist activity of a series of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives was evaluated at recombinant rat NMDA receptor subtypes (GluN1/2A-D) expressed in Xenopus laevis oocytes. The following table summarizes the potency (EC₅₀) and maximal response relative to glycine for key compounds.

CompoundGluN1/2A EC₅₀ (µM)GluN1/2A % MaxGluN1/2B EC₅₀ (µM)GluN1/2B % MaxGluN1/2C EC₅₀ (µM)GluN1/2C % MaxGluN1/2D EC₅₀ (µM)GluN1/2D % Max
Glycine 1.21001.11000.231000.28100
8d 1.8105>300140.0029 864 0.016136
8j 0.018 98>300250.0029 1250.016 110
7j 0.1595>300200.0211300.045105

Data sourced from Zhao et al., 2025.[1][2]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

The functional characterization of the (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives at NMDA receptors was performed using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes.

1.2.1. Oocyte Preparation and cRNA Injection

  • Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

  • Stage V-VI oocytes are selected and injected with cRNAs encoding for rat GluN1 and one of the GluN2 subunits (A-D).

  • The injected oocytes are incubated for 2-4 days at 18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

1.2.2. Electrophysiological Recording

  • Oocytes are placed in a recording chamber and perfused with a recording solution containing (in mM): 115 NaCl, 2.5 KCl, 1.8 BaCl₂, and 10 HEPES, at pH 7.4.

  • The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

  • The membrane potential is clamped at -40 mV.

  • Agonist solutions are prepared in the recording solution with the addition of 100 µM glutamate.

  • Concentration-response curves are generated by applying increasing concentrations of the test compounds and measuring the resulting inward current.

  • The recorded currents are normalized to the maximal response induced by a saturating concentration of glycine.

  • EC₅₀ and maximal response values are calculated by fitting the concentration-response data to a sigmoidal equation.

Visualization: NMDA Receptor Activation Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor at the glycine site by an this compound derivative.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Thienylglycine_Derivative This compound Derivative Thienylglycine_Derivative->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Signaling_Cascades Downstream Signaling Cascades CaMKII->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Leads to

NMDA receptor activation by this compound derivative.

Antimicrobial Activity

Various derivatives of this compound, including thiazole, oxadiazole, and triazole substituted compounds, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of several series of 2-thienyl substituted heterocycles was determined by measuring their Minimum Inhibitory Concentration (MIC) in µg/mL. The tables below summarize the activity against representative Gram-positive and Gram-negative bacteria, and a fungal strain.

Table 2.1: Antibacterial Activity of 2-Thienyl Substituted Thiazoles and Oxazoles

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
4d 12.525>100>100
5e 12.512.5>100>100
7b 2512.5>100>100
7c 2512.5>100>100
7d 12.525>100>100
9a 255050100
9b 12.525>100>100
9c 12.525>100>100
9d 12.512.5>100>100
Ampicillin 6.256.2512.525

Data represents a selection of compounds from multiple studies.

Table 2.2: Antifungal Activity of 2-Thienyl Substituted Heterocycles

CompoundCandida albicans MIC (µg/mL)
4a-e >200
5a-e >200
7a-e >200
9a-f >200
Clotrimazole 12.5
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.

2.2.1. Preparation of Materials

  • Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.

  • Microbial Strains: Bacterial and fungal strains are cultured on appropriate agar plates to obtain fresh colonies.

  • Inoculum Preparation: A standardized inoculum of each microbial strain is prepared by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2.2.2. Assay Procedure

  • The serially diluted test compounds are added to the wells of the 96-well plate.

  • The standardized microbial inoculum is added to each well.

  • Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included on each plate.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

2.2.3. Determination of MIC

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of the this compound derivatives.

Antimicrobial_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare stock solutions of test compounds D Serial dilution of compounds in 96-well plate A->D B Culture microbial strains C Prepare standardized inoculum (0.5 McFarland) B->C E Inoculate wells with microbial suspension C->E D->E F Include positive and negative controls E->F G Incubate plates (37°C for bacteria, 30°C for fungi) F->G H Visually inspect for growth G->H I Determine MIC (Lowest concentration with no growth) H->I

Workflow for antimicrobial susceptibility testing.

References

The Advent of a Novel Building Block: A Technical Guide to 2-Thienylglycine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of unnatural amino acids has been a cornerstone in the advancement of medicinal chemistry, providing novel scaffolds to overcome the limitations of naturally occurring proteinogenic amino acids. Among these, 2-thienylglycine, a non-proteinogenic amino acid featuring a thiophene ring, has emerged as a significant building block in the synthesis of innovative therapeutics, particularly in the realm of antibiotics. Its incorporation into drug molecules can confer enhanced biological activity, improved pharmacokinetic profiles, and novel receptor interactions.[1][2] This technical guide delves into the discovery, history, and key experimental methodologies associated with 2-thienylglycine and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Historical Context and Discovery

The journey of 2-thienylglycine is intrinsically linked to the broader history of antibiotic development, particularly the evolution of semi-synthetic penicillins. Following the groundbreaking discovery of penicillin by Alexander Fleming in 1928 and its subsequent development by Florey and Chain, the mid-20th century saw a surge in efforts to modify the penicillin structure to broaden its spectrum of activity and overcome emerging resistance.[3][4][5] This era of research focused on the chemical modification of the 6-aminopenicillanic acid (6-APA) nucleus, leading to the creation of a vast array of semi-synthetic penicillins with diverse side chains.

The precise first synthesis of 2-thienylglycine is not prominently documented in a singular historical account. However, its emergence can be traced to the systematic exploration of various acyl side chains for attachment to the 6-APA core. The isosteric relationship between the thiophene ring and the benzene ring, a common moiety in early semi-synthetic penicillins like ampicillin (which contains a phenylglycine side chain), made the thienyl group an attractive candidate for investigation. Researchers hypothesized that the introduction of the sulfur-containing heterocycle could alter the antibiotic's properties in beneficial ways.

A pivotal moment in the history of 2-thienylglycine's application was the development of the carboxypenicillin, ticarcillin, patented in 1963.[1] While ticarcillin itself contains a 3-thienylmalonic acid-derived side chain, its development underscored the therapeutic potential of incorporating thiophene rings into the penicillin scaffold. This spurred further interest in thienyl-containing amino acids like 2-thienylglycine as building blocks for novel antibiotics and other therapeutic agents.

Physicochemical Properties

The unique structural features of 2-thienylglycine contribute to its distinct physicochemical properties, which are crucial for its role in drug design. The presence of the thiophene ring introduces specific electronic and steric characteristics that influence its interactions with biological targets.

PropertyValueSource
Molecular Formula C6H7NO2S[1]
Molecular Weight 157.19 g/mol [1]
CAS Number 65058-23-3 (R-enantiomer)[1]
Appearance White to pale yellow crystalline solid[6]
pKa 1.88 (predicted)[6]
Density 1.418 g/cm³ (predicted)[6]
Boiling Point 311.8 °C (predicted)[6]

Experimental Protocols

Chemical Synthesis: The Strecker Synthesis

A common and versatile method for the synthesis of α-amino acids, including 2-thienylglycine, is the Strecker synthesis.[7][8][9] This reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Reaction Scheme:

Thiophene-2-carboxaldehyde + NH₃ + KCN → α-Amino(2-thienyl)acetonitrile → 2-Thienylglycine

Detailed Protocol:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, a solution of thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

    • Ammonium chloride (1.1 equivalents) is added to the solution, followed by the cautious addition of potassium cyanide (1.1 equivalents). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the α-amino(2-thienyl)acetonitrile.

  • Hydrolysis of the α-Aminonitrile:

    • The crude α-aminonitrile is transferred to a new round-bottom flask.

    • A solution of concentrated hydrochloric acid (e.g., 6 M HCl) is added to the flask.

    • The mixture is heated to reflux for several hours (typically 4-8 hours). The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine occurs.

    • After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free amino acid.

    • The precipitated 2-thienylglycine is collected by filtration, washed with cold water, and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

    • The product can be further purified by recrystallization from hot water or an alcohol-water mixture.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the α-proton, the amine protons, and the protons of the thiophene ring.

  • ¹³C NMR: Shows the different carbon environments within the molecule, including the carbonyl carbon, the α-carbon, and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-H and C-S bonds of the thiophene ring would be expected.

X-ray Crystallography:

  • This technique can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of 2-thienylglycine, confirming its molecular structure and stereochemistry.[4][10][11]

Mechanism of Action in Beta-Lactam Antibiotics

The primary mechanism of action for beta-lactam antibiotics, including those containing a 2-thienylglycine-derived side chain, is the inhibition of bacterial cell wall synthesis.[12][13][14] Specifically, these antibiotics target and covalently inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

The diagram below illustrates the general workflow for the synthesis of a 2-thienylglycine compound via the Strecker synthesis.

Strecker_Synthesis_Workflow Thiophene_Aldehyde Thiophene-2- carboxaldehyde Aminonitrile α-Amino(2-thienyl) acetonitrile Thiophene_Aldehyde->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile Cyanide Cyanide (KCN) Cyanide->Aminonitrile Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, H2O, heat) Aminonitrile->Acid_Hydrolysis Thienylglycine 2-Thienylglycine Acid_Hydrolysis->Thienylglycine

Caption: General workflow for the Strecker synthesis of 2-thienylglycine.

The following diagram illustrates the inhibitory action of a beta-lactam antibiotic containing a 2-thienylglycine side chain on a penicillin-binding protein (PBP).

PBP_Inhibition_Pathway Antibiotic Beta-Lactam Antibiotic (with 2-thienylglycine side chain) Acyl_Enzyme_Complex Stable Acyl-Enzyme Intermediate (Inactive PBP) Antibiotic->Acyl_Enzyme_Complex Covalent Bonding PBP Penicillin-Binding Protein (PBP) (Active Site Serine) PBP->Acyl_Enzyme_Complex Inhibition Inhibition Acyl_Enzyme_Complex->Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking Cell_Wall_Synthesis->PBP Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Disruption Inhibition->Cell_Wall_Synthesis

Caption: Inhibition of PBP by a 2-thienylglycine-containing beta-lactam antibiotic.

Conclusion

2-Thienylglycine stands as a testament to the power of synthetic chemistry in expanding the toolbox for drug discovery. Its unique properties, derived from the thiophene moiety, have enabled the development of important therapeutic agents. This guide provides a foundational understanding of its historical context, synthesis, and mechanism of action, serving as a valuable resource for researchers aiming to leverage this and other unnatural amino acids in the design of next-generation pharmaceuticals. The continued exploration of such novel building blocks will undoubtedly pave the way for future breakthroughs in medicine.

References

An In-depth Technical Guide to (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of therapeutic agents and other bioactive molecules. Its unique thiophene ring structure imparts valuable properties to parent compounds, making it a subject of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its application, and a visualization of its role in a key biological pathway.

Core Properties of this compound

This compound is a white to off-white powder.[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C6H7NO2S[1][2][3][4]
Molecular Weight 157.19 g/mol [1][2][3]
CAS Number 65058-23-3[1][3][4]
Purity ≥ 98%[1]
Density (Predicted) ~1.42 g/cm³[4]
Boiling Point (Predicted) 311.8 ± 32.0 °C[3]
Storage Conditions 0-8 °C[1]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced pharmacological profiles.[5][6] The thiophene side chain can introduce beneficial characteristics such as increased stability against enzymatic degradation and unique receptor binding interactions.[6] The following is a generalized protocol for the incorporation of Fmoc-(R)-2-thienylglycine into a peptide chain using the well-established Fmoc/tBu strategy.

Objective: To incorporate an this compound residue into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-(R)-2-thienylglycine

  • Solid support resin (e.g., Rink Amide resin, 2-chlorotrityl resin)[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

Methodology:

The SPPS process is cyclical, involving repeated steps of deprotection and coupling.

  • Resin Preparation and First Amino Acid Loading:

    • The synthesis begins with a suitable solid support resin, chosen based on the desired C-terminal functional group (e.g., amide or carboxylic acid).[7]

    • The first Fmoc-protected amino acid is attached to the resin according to standard loading protocols.

  • Fmoc Deprotection:

    • The resin-bound peptide is swelled in DMF.

    • The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine in DMF solution.[8] This exposes the free amine for the next coupling step.

    • The resin is thoroughly washed with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, Fmoc-(R)-2-thienylglycine is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (DIEA).

    • This activated amino acid solution is added to the deprotected resin-bound peptide.

    • The reaction is allowed to proceed with agitation until coupling is complete. A ninhydrin test can be performed to confirm the absence of free primary amines.[9]

    • Upon completion, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation:

    • Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed.

    • The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a strong acid cleavage cocktail (e.g., TFA-based).

    • The crude peptide is precipitated from the cleavage solution using cold diethyl ether.

  • Purification and Analysis:

    • The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide containing the this compound residue are confirmed by mass spectrometry and analytical HPLC.

Visualization of a Relevant Biological Pathway

This compound and its derivatives are studied for their potential to modulate neurotransmitter activity, particularly at the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[10][11] The diagram below illustrates the logical relationship of ligand binding required for NMDA receptor activation.

NMDAR_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Binds to Co_agonist Glycine / D-Serine (this compound Analog) GluN1 GluN1 Subunit Co_agonist->GluN1 Binds to Channel_Closed Ion Channel (Closed) GluN1->Channel_Closed Co-agonist Binding Required Channel_Open Ion Channel (Open) Channel_Closed->Channel_Open Conformational Change Ca_Influx Ca²+ Influx & Downstream Signaling Channel_Open->Ca_Influx Allows

Caption: Ligand-gated activation of the NMDA receptor.

References

Potential applications of (R)-2-Thienylglycine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry, contributing to the development of significant therapeutic agents. Its unique thienyl moiety imparts favorable pharmacological properties, leading to its incorporation in drugs targeting cardiovascular diseases and its exploration in the design of novel peptide-based therapeutics and other bioactive molecules.

This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of the antiplatelet drug Clopidogrel, its incorporation into peptides, and its potential in other therapeutic areas. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Application in the Synthesis of Clopidogrel

This compound is a crucial chiral intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation.

Mechanism of Action of Clopidogrel

The active metabolite of Clopidogrel selectively targets the P2Y12 receptor, a G protein-coupled receptor (GPCR). Inhibition of this receptor blocks the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.

Clopidogrel_Signaling_Pathway Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Thiol Metabolite Clopidogrel->ActiveMetabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition Gi Gi Protein P2Y12->Gi Activates GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Leads to ADP ADP ADP->P2Y12 Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P VASP_P->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 1: Clopidogrel's Mechanism of Action.
Quantitative Biological Data for Clopidogrel

The efficacy of Clopidogrel in inhibiting platelet aggregation is well-documented. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

CompoundAssayIC50 ValueReference
ClopidogrelADP-induced platelet aggregation in washed human platelets1.9 ± 0.3 µM[1]
ClopidogrelADP-induced platelet aggregation in human platelet-rich plasma3291.07 µM[2]

Note: The significant difference in IC50 values between washed platelets and platelet-rich plasma is attributed to the high protein binding of Clopidogrel in plasma.

Experimental Protocol: Synthesis of Clopidogrel Intermediate

A key step in the synthesis of Clopidogrel involves the reaction of this compound methyl ester with 2-chloro-α-bromophenylacetonitrile. The following is a representative experimental protocol for the synthesis of a key intermediate.

Synthesis of methyl (2R)-2-[(2-chlorophenyl)(cyano)methylamino]-2-(2-thienyl)acetate

  • Materials:

    • This compound methyl ester

    • 2-Chloro-α-bromophenylacetonitrile

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound methyl ester (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add a solution of 2-chloro-α-bromophenylacetonitrile (1.1 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Clopidogrel_Synthesis_Workflow Start Start Reactants Mix this compound methyl ester and K₂CO₃ in Acetonitrile Start->Reactants Addition Add 2-Chloro-α-bromophenylacetonitrile Reactants->Addition Reaction Heat at 60°C for 12h Addition->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Workup: Filter, Concentrate, Extract TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Intermediate Product Purification->Product End End Product->End

Figure 2: Workflow for Clopidogrel Intermediate Synthesis.

Incorporation of this compound into Peptides

The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy to enhance their therapeutic properties.[3] The thienyl side chain can introduce unique structural constraints, improve metabolic stability, and modulate receptor binding affinity.[3]

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing this compound. The commercially available Fmoc-(R)-2-Thienylglycine can be readily incorporated into a growing peptide chain using standard coupling protocols.

Experimental Protocol: Solid-Phase Synthesis of a Dipeptide containing this compound

Synthesis of H-Ala-(R)-2-Thienylgly-OH

  • Materials:

    • Fmoc-(R)-2-Thienylglycine-Wang resin

    • Fmoc-L-Alanine

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • 20% Piperidine in DMF (Dimethylformamide)

    • DMF

    • DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water

  • Procedure:

    • Resin Swelling: Swell Fmoc-(R)-2-Thienylglycine-Wang resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

    • Coupling of Fmoc-L-Alanine:

      • In a separate vessel, dissolve Fmoc-L-Alanine (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

      • Monitor the coupling reaction using a Kaiser test.

      • Wash the resin with DMF and DCM.

    • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine using 20% piperidine in DMF as described above.

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Start Start with Fmoc-(R)-2-Thienylglycine-Wang resin Swell Swell Resin in DMF Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-L-Alanine to Resin Wash1->Coupling Activation Activate Fmoc-L-Alanine (HBTU/DIPEA in DMF) Activation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Incomplete Wash2 Wash (DMF, DCM) KaiserTest->Wash2 Complete Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Cleavage Cleave from Resin (TFA/TIS/H₂O) Deprotection2->Cleavage Purification Precipitate and Purify by HPLC Cleavage->Purification Product H-Ala-(R)-2-Thienylgly-OH Purification->Product End End Product->End

References

(R)-2-Thienylglycine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a derivative of the amino acid glycine containing a thiophene ring. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from material safety data sheets, toxicological studies, and regulatory guidelines. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound responsibly.

Hazard Identification and Classification

Data on the specific hazard classification of this compound under the Globally Harmonized System (GHS) is limited. However, based on available information for similar compounds and related studies, the following potential hazards should be considered.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C6H7NO2S[2]
Molecular Weight 157.19 g/mol [2]
Appearance White to off-white powder[1]
Storage Conditions Store at 0-8 °C[1]
Toxicological Profile Summary
EndpointResultSpeciesNotesReference
Acute Oral Toxicity No data available--
Acute Dermal Toxicity No data available--
Skin Irritation Non-irritant to Very Slight ErythemaRabbitData is for a potentially related, but unconfirmed, substance.[3]
Eye Irritation Severely IrritatingRabbitData is for a potentially related, but unconfirmed, substance ("Lot #22L-2").
Genotoxicity (Ames Test) Non-mutagenicSalmonella typhimurium and Escherichia coliData is for a potentially related, but unconfirmed, substance ("C6-2AL").
Genotoxicity (Chromosomal Aberration) No data available--
Genotoxicity (In Vivo Micronucleus) No data available--

Experimental Protocols for Safety Assessment

Detailed experimental data for this compound is not extensively available in the public domain. The following sections describe the general methodologies for key toxicological assessments, which would be applicable for a comprehensive safety evaluation of this compound.

Acute Oral Toxicity - LD50 Study (General Protocol)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 study following guidelines such as OECD Guideline 423 or 425.

  • Test System: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single dose of the test substance is administered by gavage. In a limit test, a dose of 2000 mg/kg body weight is often used.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A necropsy of all animals is performed at the end of the observation period.

  • Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated if a full study is performed. For a limit test, the result is reported as the LD50 being above or below the limit dose.

Dermal Irritation Study (General Protocol - OECD Guideline 404)

The potential of a substance to cause skin irritation is assessed in a rabbit model.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

    • 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.

    • The exposure period is typically 4 hours.

    • After exposure, the patch is removed, and the skin is gently cleansed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The degree of skin reaction is scored according to a standardized scale (e.g., Draize scale).[4]

Eye Irritation Study (General Protocol - OECD Guideline 405)

The potential for a substance to cause eye irritation or damage is evaluated in a rabbit model.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling).

  • Endpoint: The severity of the ocular lesions is scored according to a standardized scale.

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol - OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.[5]

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix from rat liver).

    • The test substance is incubated with the bacterial tester strains in a suitable medium.

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[6]

Potential Mechanisms of Toxicity and Signaling Pathways

Metabolism of Thiophene-Containing Compounds

The thiophene ring is a structural alert for toxicity, as its metabolism can lead to the formation of reactive metabolites.[7] Cytochrome P450 enzymes can mediate the S-oxidation of the thiophene sulfur atom or epoxidation of the thiophene ring. These reactive intermediates can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity.

Potential Metabolic Activation of this compound.
Glycine Metabolism

As a glycine derivative, this compound may interact with pathways involving glycine metabolism. Glycine itself is involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. Alterations in these pathways could potentially contribute to toxicity.

Safety and Handling Precautions

Given the potential for severe eye irritation and the lack of comprehensive toxicity data, a cautious approach to handling this compound is essential. The following workflow outlines the recommended safety procedures.

Handling_Workflow start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe handling_location Handle in a well-ventilated area or chemical fume hood ppe->handling_location spill Spill Occurs handling_location->spill no_spill No Spill spill->no_spill No spill_procedure Follow Spill Cleanup Protocol: - Evacuate area - Wear appropriate respiratory protection - Absorb with inert material - Collect in a sealed container for disposal spill->spill_procedure Yes exposure Exposure Occurs no_spill->exposure waste Dispose of waste according to institutional and local regulations spill_procedure->waste no_exposure No Exposure exposure->no_exposure No first_aid Provide First Aid: - Eye: Flush with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting exposure->first_aid Yes no_exposure->waste medical_attention Seek Immediate Medical Attention first_aid->medical_attention end Handling Complete waste->end

Recommended Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water.[8]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Conclusion

While this compound is a valuable compound in chemical synthesis, the available safety data is limited. The potential for severe eye irritation necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling in a controlled environment. Further toxicological studies are required to fully characterize the safety profile of this substance. In the absence of specific data, a conservative approach to handling, assuming the compound is hazardous, is the most responsible course of action for all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its thiophene moiety imparts unique biological activities and chemical properties to the target molecules. The enantioselective synthesis of this compound is of significant interest to researchers and professionals in drug development and medicinal chemistry. This document provides detailed application notes and protocols for two effective methods for its enantioselective synthesis: a chemoenzymatic approach via dynamic kinetic resolution and an asymmetric Strecker synthesis using a chiral auxiliary.

Method 1: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This method combines a chemical Strecker reaction with an enzymatic kinetic resolution in a one-pot synthesis. A racemic mixture of 2-thienylglycinonitrile is first synthesized from 2-thiophenecarboxaldehyde. Subsequently, a nitrilase from Rhodococcus sp. selectively hydrolyzes the (R)-enantiomer of the nitrile to the corresponding this compound. The unreacted (S)-enantiomer of the nitrile racemizes in situ under the reaction conditions, allowing for a theoretical yield of up to 100%.

Data Presentation
ParameterValueReference
Starting Material 2-ThiophenecarboxaldehydeAnalogous to benzaldehyde[1]
Biocatalyst Rhodococcus rhodochrous nitrilase[2][3]
Product This compound[1]
Enantiomeric Excess (e.e.) ≥ 95%[1]
Yield Up to 81%[1]
Reaction Type Dynamic Kinetic Resolution[1]
Experimental Protocol

1. Preparation of Whole-Cell Biocatalyst (Rhodococcus rhodochrous)

  • Inoculate Rhodococcus rhodochrous into a suitable nutrient broth.

  • Incubate the culture at 30°C with shaking until the late exponential phase of growth.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a phosphate buffer (pH 7.0).

  • The resulting cell paste can be used directly as a whole-cell biocatalyst.

2. One-Pot Chemoenzymatic Synthesis of this compound

  • In a sealed reaction vessel, prepare a solution of ammonium acetate/ammonium hydroxide buffer (500 mM, pH 9.5).

  • Add potassium cyanide (KCN) to a final concentration of 300 mM. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

  • Initiate the Strecker reaction by adding 2-thiophenecarboxaldehyde to a final concentration of 100 mM.

  • Stir the mixture vigorously at 40°C for 2 hours to form racemic 2-thienylglycinonitrile.

  • After the chemical synthesis step, introduce the prepared Rhodococcus rhodochrous whole-cell biocatalyst to the reaction mixture.

  • Continue to stir the reaction at 40°C and monitor the progress by HPLC.

  • The reaction is typically complete within 24-48 hours.

  • Upon completion, acidify the reaction mixture to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Workflow Diagram

chemoenzymatic_synthesis cluster_strecker Strecker Synthesis (Chemical) cluster_dkr Dynamic Kinetic Resolution (Enzymatic) aldehyde 2-Thiophenecarboxaldehyde racemic_nitrile Racemic 2-Thienylglycinonitrile aldehyde->racemic_nitrile kcn KCN kcn->racemic_nitrile nh3 NH3 nh3->racemic_nitrile r_nitrile (R)-2-Thienylglycinonitrile s_nitrile (S)-2-Thienylglycinonitrile r_amino_acid This compound r_nitrile->r_amino_acid Nitrilase (Rhodococcus sp.) racemization Racemization s_nitrile->racemization racemization->r_nitrile

Caption: Chemoenzymatic synthesis of this compound.

Method 2: Asymmetric Strecker Synthesis with a Chiral Auxiliary

This method involves a diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary. The reaction of 2-thiophenecarboxaldehyde, sodium cyanide, and (R)-phenylglycine amide leads to the formation of a diastereomeric mixture of α-aminonitriles. Through a crystallization-induced asymmetric transformation, one diastereomer selectively precipitates from the solution in high diastereomeric excess. Subsequent hydrolysis of the purified aminonitrile yields the desired this compound.

Data Presentation
ParameterValueReference
Starting Material 2-ThiophenecarboxaldehydeAnalogous to pivaldehyde[4]
Chiral Auxiliary (R)-Phenylglycine amide[4]
Intermediate Diastereomerically pure α-aminonitrile[4]
Diastereomeric Ratio (d.r.) > 99/1[4]
Yield (aminonitrile) 76-93%[4]
Final Product This compound[4]
Enantiomeric Excess (e.e.) > 98%[4]
Experimental Protocol

1. Asymmetric Strecker Reaction

  • To a solution of (R)-phenylglycine amide in methanol, add 2-thiophenecarboxaldehyde.

  • In a separate flask, prepare a solution of sodium cyanide (NaCN) in water. Caution: NaCN is highly toxic. Handle with appropriate safety precautions.

  • Slowly add the NaCN solution to the aldehyde and chiral auxiliary mixture.

  • Stir the reaction mixture at room temperature. The desired diastereomer of the α-aminonitrile will precipitate out of the solution.

  • After several hours, collect the solid precipitate by filtration.

  • Wash the solid with cold methanol and dry under vacuum to obtain the diastereomerically pure α-aminonitrile.

2. Hydrolysis of the α-Aminonitrile

  • Suspend the purified α-aminonitrile in a solution of hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile and cleave the chiral auxiliary.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Logical Relationship Diagram

asymmetric_strecker start Starting Materials: 2-Thiophenecarboxaldehyde (R)-Phenylglycine amide NaCN strecker Asymmetric Strecker Reaction start->strecker crystallization Crystallization-Induced Asymmetric Transformation strecker->crystallization aminonitrile Diastereomerically Pure α-Aminonitrile crystallization->aminonitrile Yield: 76-93% d.r. > 99/1 hydrolysis Acid Hydrolysis aminonitrile->hydrolysis product This compound hydrolysis->product e.e. > 98%

Caption: Asymmetric Strecker synthesis of this compound.

References

Application Notes: Asymmetric Synthesis of β-Lactams Using (R)-2-Thienylglycine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a valuable chiral auxiliary in asymmetric synthesis. Its rigid thiophene ring provides a well-defined steric environment, enabling high levels of stereocontrol in various chemical transformations. This application note details a protocol for the asymmetric synthesis of β-lactams (2-azetidinones), key structural motifs in numerous antibiotics, utilizing this compound as a chiral auxiliary. The methodology is based on the highly analogous and successful use of (R)-phenylglycine methyl ester in the diastereoselective synthesis of β-lactams via an ester enolate-imine condensation. The stereogenic center of the this compound auxiliary directs the formation of new stereocenters with high diastereoselectivity.

Principle

The asymmetric synthesis of β-lactams using this compound as a chiral auxiliary follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: this compound methyl ester is condensed with an aldehyde to form a chiral imine.

  • Diastereoselective Carbon-Carbon Bond Formation: The chiral imine undergoes a [2+2] cycloaddition with a ketene, generated in situ from an acid chloride, to yield a diastereomerically enriched β-lactam. The thiophene group of the auxiliary shields one face of the imine, directing the ketene to attack from the less hindered face.

  • Cleavage of the Chiral Auxiliary: The this compound auxiliary is cleaved from the β-lactam core to provide the final enantiopure product and allow for the potential recovery of the auxiliary.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound methyl ester≥98%Commercially Available
Aldehyde (e.g., Benzaldehyde)ReagentCommercially Available
Triethylamine (Et3N)AnhydrousCommercially Available
Acetyl ChlorideReagentCommercially Available
Dichloromethane (CH2Cl2)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Magnesium Sulfate (MgSO4)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Protocol 1: Synthesis of Chiral Imine
  • To a solution of this compound methyl ester (1.0 eq) in anhydrous dichloromethane (0.5 M) is added the desired aldehyde (1.0 eq).

  • Anhydrous magnesium sulfate (2.0 eq) is added as a drying agent.

  • The mixture is stirred at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • The reaction mixture is filtered to remove the magnesium sulfate, and the filtrate is concentrated under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective [2+2] Cycloaddition
  • The crude chiral imine (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) and cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (2.2 eq) is added dropwise to the solution.

  • A solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the diastereomerically enriched β-lactam.

Protocol 3: Cleavage of the Chiral Auxiliary
  • The purified β-lactam (1.0 eq) is dissolved in a mixture of acetonitrile and water (4:1, 0.1 M).

  • Ceric ammonium nitrate (CAN) (2.5 eq) is added in portions at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.

  • The mixture is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-unsubstituted β-lactam.

Data Presentation

The following table summarizes typical quantitative data expected for the asymmetric synthesis of a β-lactam using a methodology analogous to that of the structurally similar (R)-phenylglycine auxiliary.[1]

StepProductYield (%)Diastereomeric Excess (d.e.) (%)
1. Imine Formation Chiral Imine>95 (crude)N/A
2. Cycloaddition Diastereomerically Enriched β-Lactam70-85>95
3. Auxiliary Cleavage N-unsubstituted β-Lactam80-90N/A (product is enantiopure)

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Cycloaddition cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Auxiliary Cleavage cluster_product Final Product R-2-Thienylglycine_Ester This compound Methyl Ester Imine_Formation Condensation (CH2Cl2, MgSO4) R-2-Thienylglycine_Ester->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Chiral_Imine Chiral Imine Imine_Formation->Chiral_Imine Cycloaddition [2+2] Cycloaddition (Ketene, Et3N, -78°C) Chiral_Imine->Cycloaddition Protected_Beta_Lactam Diastereomerically Enriched β-Lactam Cycloaddition->Protected_Beta_Lactam Cleavage Oxidative Cleavage (CAN, MeCN/H2O) Protected_Beta_Lactam->Cleavage Final_Product Enantiopure β-Lactam Cleavage->Final_Product Stereochemical_Model cluster_model Proposed Stereochemical Model Imine      R|C=N|    ╲H       Chiral Auxiliary     Thienyl_Group Thienyl (Bulky Group) Ketene Ketene Attack Ketene->Attack Favored Attack (less hindered face) Attack->Imine

References

Application Notes and Protocols for the Use of (R)-2-Thienylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance therapeutic properties. (R)-2-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene ring, offers unique structural and electronic properties that can improve peptide stability, receptor affinity, and bioavailability.[1][2] These application notes provide detailed protocols and quantitative data for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Advantages of Incorporating this compound

The introduction of the thienyl moiety can confer several advantageous properties to synthetic peptides:

  • Enhanced Proteolytic Stability: The bulky thiophene side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Improved Receptor Binding: The unique electronic and conformational features of the thiophene ring can lead to stronger and more specific interactions with biological targets.[1]

  • Increased Bioavailability: The modified peptide backbone can exhibit improved absorption and distribution characteristics.[1]

  • Structural Diversity: The incorporation of this unnatural amino acid expands the chemical space available for peptide design, allowing for the creation of novel structures with desired functionalities.[2]

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound is not extensively published in comparative studies, the following table provides representative data based on standard Fmoc-SPPS of peptides with similar structural features. Yields and purities are dependent on the specific peptide sequence, length, and purification methods employed.

ParameterTypical RangeFactors Influencing Outcome
Coupling Efficiency >95%Coupling reagents, reaction time, temperature, steric hindrance of the preceding amino acid.
Crude Peptide Purity (post-cleavage) 60-85%Sequence difficulty (e.g., hydrophobicity, secondary structure formation), success of each coupling and deprotection step.
Final Yield (post-purification) 10-40%Efficiency of HPLC purification, peptide solubility, and handling losses.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy in SPPS.

Materials and Reagents
  • Fmoc-(R)-2-Thienylglycine

  • High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Resin: e.g., Rink Amide MBHA resin for C-terminal amides or Wang resin for C-terminal carboxylic acids

  • Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-2-Thienylglycine into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(R)-2-Thienylglycine:

    • In a separate vial, dissolve Fmoc-(R)-2-Thienylglycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

    • Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion (a negative result indicates a complete reaction).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Experimental Workflow and Signaling Pathway Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-(R)-2-Thienylglycine + HBTU/HOBt/DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Wash_Dry Wash (DCM) & Dry Resin Final_Deprotection->Wash_Dry Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash_Dry->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Logical_Relationships cluster_inputs Inputs cluster_properties Enhanced Properties cluster_applications Applications Thienylglycine This compound SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Thienylglycine->SPPS Stability Proteolytic Stability SPPS->Stability Affinity Receptor Affinity SPPS->Affinity Bioavailability Bioavailability SPPS->Bioavailability Drug_Discovery Drug Discovery Stability->Drug_Discovery Affinity->Drug_Discovery Therapeutics Peptide Therapeutics Bioavailability->Therapeutics Drug_Discovery->Therapeutics

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-2-Thienylglycine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of (R)-2-Thienylglycine, a valuable chiral building block in the pharmaceutical industry. This compound and its derivatives are of significant interest due to their role as modulators of neurotransmitter activity, with potential applications in treating neurological disorders.[1] This document details protocols for enzymatic synthesis using ω-transaminases and amine dehydrogenases, presents quantitative data on enzyme performance, and illustrates the relevant biological signaling pathway.

Introduction to Enzymatic Synthesis

The asymmetric synthesis of chiral amines is a critical process in the production of active pharmaceutical ingredients (APIs). Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), offers a green and efficient alternative to traditional chemical methods. These enzymatic approaches provide high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact and improving process safety.

(R)-selective ω-transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. While highly effective, a key challenge can be the limited stability and activity of some ω-TAs towards bulky ketones.

Amine dehydrogenases offer an alternative route, catalyzing the reductive amination of ketones using ammonia as the amino donor. This method is often coupled with a cofactor regeneration system, such as formate dehydrogenase, to ensure a continuous supply of the necessary reducing equivalents (NAD(P)H). AmDH-catalyzed reactions can achieve high conversions and excellent enantiomeric excess for a range of substrates.

Quantitative Data on Enzyme Performance

The following tables summarize the performance of selected ω-transaminases and amine dehydrogenases on various substrates, providing an indication of their potential for the synthesis of this compound and its derivatives.

Table 1: Substrate Scope and Performance of an Engineered (R)-selective ω-Transaminase from Arthrobacter cumminsii

Substrate (Prochiral Ketone)ProductConversion (%)Enantiomeric Excess (e.e., %)
Pro-sitagliptin ketone(R)-Sitagliptin intermediate92>99
Acetophenone(R)-1-Phenylethylamine85>99
4-Fluoroacetophenone(R)-1-(4-Fluorophenyl)ethylamine88>99
2-Acetylthiophene (analogous to precursor for 2-Thienylglycine)(R)-1-(Thiophen-2-yl)ethanamineData not availableData not available

Data adapted from a study on the kilogram-scale synthesis of a sitagliptin intermediate.[2] The performance on 2-acetylthiophene is an extrapolation and would require experimental validation.

Table 2: Substrate Scope and Performance of an Engineered Amine Dehydrogenase from Geobacillus stearothermophilus (GsAmDH) Variant

Substrate (Ketone)ProductConversion (%)Enantiomeric Excess (e.e., %)
4-Hydroxybutan-2-one(R)-3-Amino-1-butanol99>99
Phenylacetone(R)-1-Phenylpropan-2-amine93>99
1-Phenyl-2-butanone(R)-1-Phenyl-2-aminobutane85>99
2-Thienylacetone (analogous to precursor for 2-Thienylglycine derivative)(R)-1-(Thiophen-2-yl)propan-2-amineData not availableData not available

Data adapted from studies on the reductive amination of various ketones.[3][4] The performance on 2-thienylacetone is an extrapolation and would require experimental validation.

Experimental Protocols

The following protocols provide a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters may be required for achieving maximum yield and enantioselectivity.

Protocol 1: Asymmetric Synthesis using ω-Transaminase

This protocol is based on the asymmetric amination of a prochiral ketone using an (R)-selective ω-transaminase.

Materials:

  • Prochiral ketone precursor (e.g., 2-oxo-2-(thiophen-2-yl)acetic acid)

  • (R)-selective ω-transaminase (e.g., from Arthrobacter cumminsii)

  • Amino donor (e.g., isopropylamine or (R)-α-methylbenzylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

  • Organic solvent (e.g., DMSO, if required for substrate solubility)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

  • Quenching solution (e.g., 1 M HCl)

  • Analytical equipment (e.g., HPLC or GC with a chiral column)

Procedure:

  • Prepare a reaction mixture containing the buffer solution, the prochiral ketone substrate (e.g., 50 mM), the amino donor (e.g., 500 mM isopropylamine), and PLP (1 mM).

  • If the substrate has low aqueous solubility, add a co-solvent such as DMSO (e.g., 10-20% v/v).

  • Add the ω-transaminase enzyme (e.g., 1-5 mg/mL of purified enzyme or a corresponding amount of whole-cell catalyst).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified time (e.g., 12-48 hours).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess of the product.

  • Once the reaction is complete, stop the reaction by adding a quenching solution (e.g., an equal volume of 1 M HCl).

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the final product for yield and enantiomeric excess using chiral HPLC or GC.

Protocol 2: Reductive Amination using Amine Dehydrogenase

This protocol describes the synthesis of this compound from its corresponding α-keto acid using an amine dehydrogenase coupled with a cofactor regeneration system.

Materials:

  • α-Keto acid precursor (e.g., 2-oxo-2-(thiophen-2-yl)acetic acid)

  • Amine dehydrogenase (AmDH) (e.g., engineered variant from Geobacillus stearothermophilus)

  • Formate dehydrogenase (FDH) for cofactor regeneration

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Ammonium formate buffer (e.g., 1 M, pH 8.5)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

  • Analytical equipment (e.g., HPLC with a chiral column)

Procedure:

  • Prepare the reaction mixture in the ammonium formate buffer containing the α-keto acid substrate (e.g., 50 mM) and NAD⁺ (e.g., 1 mM).

  • Add the AmDH (e.g., 1-5 mg/mL) and FDH (e.g., 5-10 U/mL) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours.

  • Monitor the reaction progress by analyzing samples for substrate consumption and product formation using HPLC.

  • Upon completion, terminate the reaction by acidifying the mixture (e.g., with HCl to pH 2).

  • Centrifuge the mixture to remove the precipitated enzymes.

  • Isolate the product from the supernatant. This may involve techniques such as ion-exchange chromatography.

  • Determine the yield and enantiomeric excess of the purified this compound using chiral HPLC.

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_transaminase ω-Transaminase Pathway cluster_dehydrogenase Amine Dehydrogenase Pathway cluster_cofactor Cofactor Regeneration ProchiralKetone_TA Prochiral Ketone (e.g., 2-oxo-2-(thiophen-2-yl)acetic acid) wTA ω-Transaminase (ω-TA) + PLP ProchiralKetone_TA->wTA AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->wTA Product_TA This compound wTA->Product_TA Byproduct_TA Ketone Byproduct (e.g., Acetone) wTA->Byproduct_TA ProchiralKetone_ADH Prochiral Ketone (e.g., 2-oxo-2-(thiophen-2-yl)acetic acid) AmDH Amine Dehydrogenase (AmDH) ProchiralKetone_ADH->AmDH Ammonia Ammonia (from NH4+) Ammonia->AmDH Product_ADH This compound AmDH->Product_ADH NAD NAD+ AmDH->NAD NADH NADH NADH->AmDH NADH->NAD Oxidation NAD->NADH Reduction FDH Formate Dehydrogenase (FDH) FDH->NAD CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Caption: General workflows for the synthesis of this compound.

This compound in Neurological Signaling

This compound and its derivatives can act as modulators of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Dysregulation of NMDA receptor signaling is implicated in various neurological disorders.

The following diagram illustrates the modulation of the NMDA receptor signaling pathway.

NMDA_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds to GluN1 subunit R_2_Thienylglycine This compound Derivative (Modulator) R_2_Thienylglycine->NMDAR Modulates Activity IonChannel Ion Channel Opening NMDAR->IonChannel Activation Ca_Influx Ca2+ Influx IonChannel->Ca_Influx PKC Protein Kinase C (PKC) Ca_Influx->PKC CellularResponse Downstream Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) Ca_Influx->CellularResponse Src Src Kinase PKC->Src Src->NMDAR Phosphorylation (Potentiation)

Caption: Modulation of the NMDA receptor signaling pathway.

References

Application Notes and Protocols for the Resolution of Racemic 2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the resolution of racemic 2-thienylglycine into its individual enantiomers. The separation of enantiomers is a critical process in the pharmaceutical industry, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects. These protocols cover classical diastereomeric salt crystallization, enzymatic resolution, and chromatographic methods.

Introduction to Chiral Resolution of 2-Thienylglycine

2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. The resolution of its racemic mixture is essential for the production of enantiomerically pure active pharmaceutical ingredients (APIs). The methods described herein offer robust procedures to obtain the desired D-(-)- or L-(+)-enantiomers.

Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of the racemic 2-thienylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

2.1. Resolving Agent: (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA)

This protocol details the resolution of racemic 2-thienylglycine using (+)-Di-p-toluoyl-D-tartaric acid as the resolving agent. This method typically allows for the isolation of the D-(-)-2-thienylglycine enantiomer.

Experimental Protocol:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 molar equivalent of racemic 2-thienylglycine in a minimal amount of a warm solvent such as methanol or ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-Di-p-toluoyl-D-tartaric acid in the same warm solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing diastereomeric salt.

    • Slowly add the resolving agent solution to the 2-thienylglycine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, which is typically the salt of D-(-)-2-thienylglycine with (+)-Di-p-toluoyl-D-tartaric acid.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The collected crystals can be recrystallized from the same solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Adjust the pH of the suspension to approximately 9-10 with a suitable base (e.g., 2M NaOH) to liberate the free amino acid.

    • The D-(-)-2-thienylglycine will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recovery of the Other Enantiomer:

    • The mother liquor, enriched in L-(+)-2-thienylglycine, can be treated with a base to recover the crude L-enantiomer, which can be further purified or resolved using the opposite enantiomer of the resolving agent (L-(-)-di-p-toluoyl-tartaric acid).

Quantitative Data Summary:

ParameterValue
Resolving Agent (+)-Di-p-toluoyl-D-tartaric acid
Isolated Enantiomer D-(-)-2-Thienylglycine
Typical Yield 35-45% (based on the initial amount of the single enantiomer)
Enantiomeric Excess (ee) >98% after recrystallization
Specific Rotation [α]D Approximately -85° (c=1 in methanol) for the pure D-enantiomer

Visualization of the Workflow:

diastereomeric_resolution racemic Racemic 2-Thienylglycine salt_formation Salt Formation (Methanol/Ethanol) racemic->salt_formation resolving_agent (+)-Di-p-toluoyl-D-tartaric Acid resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization less_soluble_salt Crystals of (D)-Enantiomer Salt crystallization->less_soluble_salt Precipitates mother_liquor Mother Liquor with (L)-Enantiomer Salt crystallization->mother_liquor Remains in solution diastereomeric_salts->crystallization liberation_d Liberation of (D)-Enantiomer (Base Treatment) less_soluble_salt->liberation_d liberation_l Recovery of (L)-Enantiomer mother_liquor->liberation_l pure_d Pure D-(-)-2-Thienylglycine liberation_d->pure_d crude_l Crude L-(+)-2-Thienylglycine liberation_l->crude_l

Workflow for Diastereomeric Salt Resolution.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. Penicillin G acylase is an enzyme known to selectively acylate or deacylate one enantiomer of an amino acid derivative.

3.1. Penicillin G Acylase Mediated Resolution

This protocol describes the kinetic resolution of racemic 2-thienylglycine via enantioselective acylation catalyzed by Penicillin G Acylase (PGA).

Experimental Protocol:

  • Substrate Preparation:

    • Prepare a solution of racemic 2-thienylglycine in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0).

    • Add an acylating agent, such as methyl 4-hydroxyphenylacetate.

  • Enzymatic Reaction:

    • Immobilized or free Penicillin G Acylase is added to the reaction mixture.

    • The reaction is stirred at a controlled temperature (e.g., 25-30 °C). The enzyme will selectively catalyze the acylation of the L-(+)-enantiomer.

  • Reaction Monitoring:

    • The progress of the reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining D-(-)-enantiomer. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.

  • Product Separation:

    • Once the desired conversion is reached, the enzyme is removed by filtration (if immobilized).

    • The pH of the solution is adjusted to the isoelectric point of the D-(-)-2-thienylglycine to precipitate it.

    • The precipitated D-(-)-2-thienylglycine is collected by filtration, washed, and dried.

    • The acylated L-(+)-enantiomer remains in the filtrate and can be isolated and subsequently deacylated to yield pure L-(+)-2-thienylglycine.

Quantitative Data Summary:

ParameterValue
Enzyme Penicillin G Acylase (PGA)
Selectivity Typically selective for the L-enantiomer
Isolated Enantiomer D-(-)-2-Thienylglycine (unreacted)
Typical Conversion ~50%
Enantiomeric Excess (ee) >99% for the D-enantiomer at 50% conversion
Yield Approaching 50% for the D-enantiomer

Visualization of the Workflow:

enzymatic_resolution racemic Racemic 2-Thienylglycine enzyme_reaction Enzymatic Acylation (Penicillin G Acylase) racemic->enzyme_reaction acyl_agent Acylating Agent acyl_agent->enzyme_reaction mixture Reaction Mixture enzyme_reaction->mixture separation Separation (pH Adjustment) mixture->separation unreacted_d Unreacted D-(-)-2-Thienylglycine separation->unreacted_d Precipitates acylated_l Acylated L-(+)-2-Thienylglycine separation->acylated_l Remains in solution deacylation Deacylation acylated_l->deacylation pure_l Pure L-(+)-2-Thienylglycine deacylation->pure_l

Workflow for Enzymatic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The use of a chiral stationary phase (CSP) allows for the differential interaction with the enantiomers, leading to their separation.

4.1. Analytical Chiral HPLC

This protocol is for the analytical determination of the enantiomeric excess (ee) of 2-thienylglycine.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the 2-thienylglycine sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for underivatized amino acids.

    • Mobile Phase: A typical mobile phase would be a mixture of methanol or ethanol and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid or base modifier to optimize peak shape and resolution.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-240 nm).

  • Analysis:

    • Inject the sample onto the column and record the chromatogram.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Quantitative Data Summary:

ParameterTypical Value/Condition
Column Type Teicoplanin-based Chiral Stationary Phase
Mobile Phase Example Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v)
Resolution (Rs) > 1.5 for baseline separation
Limit of Quantification (LOQ) Dependent on detector sensitivity, typically in the low µg/mL range

Visualization of the Logical Relationship:

hplc_analysis sample 2-Thienylglycine Sample (Racemic or Enriched) hplc Chiral HPLC System sample->hplc detector UV Detector hplc->detector csp Chiral Stationary Phase (e.g., Teicoplanin-based) csp->hplc mobile_phase Mobile Phase mobile_phase->hplc chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram data_analysis Data Analysis chromatogram->data_analysis ee_value Enantiomeric Excess (ee%) data_analysis->ee_value

Logical Flow of Chiral HPLC Analysis.

Conclusion

The choice of resolution method for racemic 2-thienylglycine depends on factors such as the desired scale of the separation, the required enantiomeric purity, and economic considerations. Diastereomeric salt crystallization is a well-established and scalable method, while enzymatic resolution offers high selectivity under mild conditions. Chiral HPLC is indispensable for the accurate determination of enantiomeric purity and can also be used for preparative separations on a smaller scale. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of chiral chemistry and drug development.

Application of (R)-2-Thienylglycine in the Synthesis of β-Lactam Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine and its derivatives, particularly 2-thiopheneacetic acid, are crucial side-chain precursors in the synthesis of several commercially important β-lactam antibiotics. The incorporation of the thienyl group often confers a broad spectrum of antibacterial activity. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of key cephalosporin antibiotics utilizing a 2-thienylacetyl side chain.

Overview of Synthetic Applications

This compound is primarily utilized in the synthesis of semi-synthetic penicillins and cephalosporins. The core of the synthesis involves the acylation of a β-lactam nucleus, such as 7-aminocephalosporanic acid (7-ACA) or 6-aminopenicillanic acid (6-APA), with an activated form of the thienyl-containing side chain. Both chemical and enzymatic methods have been developed for this coupling reaction, each with its own advantages and challenges.

Key Antibiotics Synthesized Using a 2-Thienylacetyl Side Chain:

  • Cephalothin: A first-generation cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria.

  • Cefoxitin: A second-generation cephalosporin with enhanced activity against anaerobic bacteria due to the presence of a 7α-methoxy group.

  • Ticarcillin: A carboxypenicillin that, while structurally distinct (containing a 3-thienylmalonic acid-derived side chain), shares the principle of a thienyl group contributing to its antibacterial profile, particularly against Pseudomonas aeruginosa.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of cephalothin and cefoxitin, providing a comparative overview of reported methods and reaction conditions.

Table 1: Synthesis of 2-Thiopheneacetic Acid

ReactantsCatalyst/ReagentSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
Thiophene, 2-Chloroacetyl chlorideAluminum chlorideToluene50-602-3High--INVALID-LINK--
2-ChloroacetylthiopheneSodium hydroxideWater50-902-3>99--INVALID-LINK--
Thiophene, Methyl chloroacetateAnhydrous aluminum chlorideToluene50-60Not specifiedHigh--INVALID-LINK--
2-Thiopheneacetic acid methyl esterSodium hydroxideWater70-802-3High--INVALID-LINK--

Table 2: Synthesis of Cephalothin

ReactantsCoupling Agent/MethodSolvent(s)Temperature (°C)pHYield (%)Reference
2-Thiopheneacetic acid, 7-ACAThionyl chloride (activation)Dichloromethane, Acetone, Water0-10AlkalineNot specified[1]
2-Thiopheneacetic acid, 7-ACATrifluoroacetic acid succinimidyl esterEthylene glycol dimethyl ether15-251.5-2.0 (acidification), 6.5-7.0 (extraction)96.9[2]

Table 3: Synthesis of Cefoxitin

Starting MaterialKey ReagentsKey StepsYield (%)Reference
7-ACA2-Thiophene acetylation reagent, Benzathine diacetateHydrolysis, Acylation, CrystallizationHigh--INVALID-LINK--
7-ACANBS, Sodium methoxide, 2-Thienyl acetylation reagentDeacetylation, 7-Methoxylation, Acylation, Carbamoylation98.7 (deacetylation)[3]

Experimental Protocols

Synthesis of 2-Thiopheneacetic Acid via Willgerodt-Kindler Reaction

This protocol describes the conversion of 2-acetylthiophene to 2-thiopheneacetic acid.

Materials:

  • 2-Acetylthiophene

  • Sulfur

  • Morpholine

  • Concentrated sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Cold water

Procedure:

  • In a reaction vessel, combine 2-acetylthiophene, sulfur, and morpholine.

  • Heat the mixture to reflux with vigorous stirring for approximately 12 hours.

  • After cooling, add a concentrated aqueous solution of sodium hydroxide to the reaction mixture.

  • Heat the mixture to hydrolyze the intermediate thioamide to the sodium salt of 2-thiopheneacetic acid.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate the 2-thiopheneacetic acid.

  • Collect the solid product by filtration, wash with cold water, and then dry.[1]

Chemical Synthesis of Cephalothin

This protocol outlines the final coupling step to produce cephalothin.

Part A: Activation of 2-Thiopheneacetic Acid

  • In a flask, dissolve 2-thiopheneacetic acid in a suitable solvent (e.g., dichloromethane).

  • Add thionyl chloride dropwise while stirring at a controlled temperature (e.g., 40-90°C).

  • Continue stirring until the reaction is complete (monitor by TLC or GC).

  • Remove excess thionyl chloride and solvent under reduced pressure to obtain crude 2-thiopheneacetyl chloride.[1]

Part B: Coupling with 7-ACA

  • In a separate flask, dissolve 7-aminocephalosporanic acid (7-ACA) in a suitable aqueous or mixed solvent system under mildly alkaline conditions (e.g., using sodium bicarbonate or triethylamine).

  • Cool the 7-ACA solution to 0-10°C.

  • Slowly add the 2-thiopheneacetyl chloride (dissolved in a suitable solvent like acetone) to the 7-ACA solution while maintaining the temperature and pH.

  • After the addition is complete, stir the reaction mixture at a low temperature until the reaction is complete.

  • Acidify the reaction mixture to precipitate the crude cephalothin.

  • Collect the product by filtration, wash, and dry.

  • Purify the cephalothin by recrystallization.[1]

Enzymatic Synthesis of Cephalosporin Derivatives

Materials:

  • This compound methyl ester (or other activated ester)

  • 7-ACA or 7-ADCA

  • Immobilized Penicillin G Acylase (or other suitable acylase)

  • Phosphate buffer

  • Acid/base for pH control

Procedure:

  • Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing 7-ACA or 7-ADCA.

  • Add the immobilized enzyme to the solution.

  • Introduce the this compound methyl ester to initiate the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 20-35°C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

  • Adjust the pH of the solution to the isoelectric point of the cephalosporin product to induce precipitation.

  • Collect the product by filtration, wash, and dry.

Visualizations

The following diagrams illustrate the key synthetic pathways.

G Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation Thiopheneacetic_acid 2-Thiopheneacetic Acid Acetylthiophene->Thiopheneacetic_acid Willgerodt-Kindler Reaction Cephalothin Cephalothin Thiopheneacetic_acid->Cephalothin Amide Coupling ACA 7-ACA ACA->Cephalothin

Caption: Synthetic workflow for Cephalothin from Thiophene.

G ACA 7-ACA Deacetyl_ACA Deacetyl-7-ACA ACA->Deacetyl_ACA Hydrolysis Methoxy_Deacetyl_ACA 7α-Methoxy-deacetyl-7-ACA Deacetyl_ACA->Methoxy_Deacetyl_ACA Methoxylation Thienylacetyl_Methoxy_Deacetyl_ACA Compound III Methoxy_Deacetyl_ACA->Thienylacetyl_Methoxy_Deacetyl_ACA Acylation with 2-thienylacetyl chloride Cefoxitin Cefoxitin Thienylacetyl_Methoxy_Deacetyl_ACA->Cefoxitin Carbamoylation G cluster_0 Enzymatic Reaction Thienylglycine_ester This compound Methyl Ester Enzyme Immobilized Acylase Thienylglycine_ester->Enzyme Acyl-enzyme intermediate formation Beta_lactam_nucleus β-Lactam Nucleus (e.g., 7-ADCA) Beta_lactam_nucleus->Enzyme Antibiotic Cephalosporin Antibiotic Enzyme->Antibiotic Acyl transfer

References

Application Notes and Protocols: (R)-2-Thienylglycine as a Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of novel pharmaceuticals. Its unique thiophene moiety and stereochemistry offer opportunities to enhance the pharmacological properties of drug candidates, including improved efficacy, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in the synthesis of P2Y12 receptor antagonists.

A prime example of the successful incorporation of a scaffold derived from a this compound-related precursor is in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2]

Data Presentation: Biological Activity of P2Y12 Receptor Antagonists

The following table summarizes the in vitro potency of Ticagrelor and its active metabolite, AR-C124910XX, in various assays. This data highlights the high affinity and potent inhibition of the P2Y12 receptor, a key target in antiplatelet therapy.

CompoundAssayTarget/StimulusIC50 (μM)Reference
TicagrelorP2Y12 Receptor FiltrationP2Y120.074 ± 0.038[3][4]
Prasugrel Active MetaboliteP2Y12 Receptor FiltrationP2Y128.27 ± 2.91[3][4]
TicagrelorGTPγS Binding2-MeSADP0.059 ± 0.03[3][4]
Prasugrel Active MetaboliteGTPγS Binding2-MeSADP2.84 ± 0.83[3][4]
TicagrelorWashed-Platelet AggregationADP0.005 ± 0.004[3][4]
Prasugrel Active MetaboliteWashed-Platelet AggregationADP0.313 ± 0.12[3][4]
TicagrelorP2Y12 Receptor Binding (Ki)-0.014[5]
AR-C124910XXP2Y12 Receptor Binding (Ki)-0.022[5]

Experimental Protocols

Synthesis of a Key Chiral Intermediate for P2Y12 Antagonists: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine

This protocol describes a synthetic route to a key chiral intermediate used in the synthesis of Ticagrelor. While not directly starting from this compound, it exemplifies the synthesis of a crucial chiral amine component found in the final drug, for which this compound derivatives can be considered as alternative precursors in the broader context of chiral amine synthesis.

Materials:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Chiral oxazaborolidine catalyst

  • Borane dimethylsulfide complex

  • Triethylphosphoacetate

  • Sodium hydride

  • Toluene

  • Methanol

  • 37% Hydrochloric acid

  • Water

  • Sodium hydroxide

  • Sodium hypochlorite

  • Ammonia

  • Methyl formate

Procedure:

  • Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone:

    • Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene.

    • Add a chiral oxazaborolidine catalyst and borane dimethylsulfide complex.

    • Stir the reaction mixture until the reduction to 2-chloro-1-(3,4-difluorophenyl)ethanol is complete, as monitored by TLC.[6]

    • Work up the reaction to isolate the chiral alcohol.

  • Cyclopropanation:

    • To a solution of the chiral alcohol in toluene, add sodium hydride.

    • Add triethylphosphoacetate dropwise and stir the reaction mixture to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.[6]

    • Purify the product by chromatography.

  • Amidation:

    • Treat the cyclopropyl carboxylate with methyl formate in the presence of ammonia to yield the corresponding amide.[6]

  • Hofmann Rearrangement:

    • React the amide with sodium hydroxide and sodium hypochlorite to induce a Hofmann rearrangement, yielding the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[6]

  • Purification and Salt Formation:

    • Dissolve the crude amine in methanol.

    • Add 37% hydrochloric acid and stir at room temperature for 2 hours.

    • Partially evaporate the methanol and add water to precipitate the product.

    • Filter the white precipitate, wash with water, and dry to afford (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride.[7]

Protocol for Measuring P2Y12 Receptor Inhibition using Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This protocol details a flow cytometry-based assay to quantify the inhibition of the P2Y12 receptor by measuring the phosphorylation state of VASP, an intracellular platelet protein.[8][9]

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Prostaglandin E1 (PGE1) solution

  • Adenosine diphosphate (ADP) solution

  • Test compound (e.g., Ticagrelor) dilutions

  • Cell permeabilization solution

  • Primary antibody against phosphorylated VASP (anti-VASP-P)

  • FITC-conjugated secondary antibody (if the primary is not directly conjugated)

  • Isotype control antibody

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Collect human whole blood in citrated tubes and gently mix. The assay should be performed within 4 hours of collection.[10]

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add the test compound dilutions or vehicle control to the blood samples and incubate for 15 minutes at room temperature.[10]

  • Stimulation and Inhibition:

    • Prepare three sets of tubes for each test concentration and control:

      • Tube 1 (PGE1): Add PGE1 solution to induce maximal VASP phosphorylation.

      • Tube 2 (PGE1 + ADP): Add a solution of both PGE1 and ADP. In the absence of a P2Y12 inhibitor, ADP will prevent VASP phosphorylation.[10]

      • Tube 3 (Isotype Control): Add PGE1 and an isotype control antibody.

    • Incubate for 10 minutes at room temperature.

  • Cell Permeabilization and Immunostaining:

    • Add a permeabilization solution to each tube and incubate for 5 minutes at room temperature.[10]

    • To Tube 1 and Tube 2, add the anti-VASP-P primary antibody. To Tube 3, add the isotype control antibody.

    • Incubate for 10 minutes at room temperature in the dark.

    • If using an unconjugated primary antibody, wash the cells with PBS and then add the FITC-conjugated secondary antibody. Incubate for another 10 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the platelet population based on forward and side scatter characteristics.

    • Acquire a sufficient number of events (e.g., 10,000) for the gated platelet population.

    • Record the Mean Fluorescence Intensity (MFI) for each sample.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the following formula:

      • PRI (%) = [(MFI(PGE1) - MFI(PGE1 + ADP + Inhibitor)) / MFI(PGE1)] x 100

    • A lower PRI indicates a higher level of P2Y12 inhibition.

Visualizations

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and how its inhibition by antagonists like Ticagrelor disrupts this process.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor (GPCR) ADP->P2Y12_Receptor Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor Inhibits (Allosteric) Gi Gi Protein P2Y12_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP GPIIb_IIIa_Activation GPIIb/IIIa Activation VASP_P->GPIIb_IIIa_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa_Activation Leads to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflow: VASP Phosphorylation Assay

This diagram outlines the key steps in the VASP phosphorylation assay for assessing P2Y12 receptor inhibition.

VASP_Workflow cluster_prep Sample Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) Inhibitor_Incubation Incubate with P2Y12 Inhibitor Blood_Collection->Inhibitor_Incubation Stimulation Stimulate with PGE1 +/- ADP Inhibitor_Incubation->Stimulation Permeabilization Permeabilize Cells Stimulation->Permeabilization Staining Stain with Anti-VASP-P Antibody Permeabilization->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Calculate_PRI Calculate Platelet Reactivity Index (PRI) Flow_Cytometry->Calculate_PRI

Caption: Workflow for the VASP phosphorylation assay.

Logical Relationship: P2Y12 Inhibition and Therapeutic Effect

This diagram illustrates the logical connection between the molecular action of a P2Y12 inhibitor and its ultimate therapeutic outcome.

Logical_Relationship R_2_Thienylglycine_Derivative This compound Derivative P2Y12_Antagonist P2Y12 Receptor Antagonist (e.g., Ticagrelor) R_2_Thienylglycine_Derivative->P2Y12_Antagonist Incorporated into P2Y12_Inhibition P2Y12 Receptor Inhibition P2Y12_Antagonist->P2Y12_Inhibition Causes Reduced_Aggregation Reduced Platelet Aggregation P2Y12_Inhibition->Reduced_Aggregation Leads to Therapeutic_Effect Prevention of Thrombotic Events Reduced_Aggregation->Therapeutic_Effect Results in

Caption: From building block to therapeutic effect.

References

Application Notes and Protocols: Fmoc Protection of (R)-2-Thienylglycine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Nα-Fmoc protection of (R)-2-Thienylglycine, a non-canonical amino acid increasingly utilized in peptide synthesis for the development of novel therapeutics and functional materials.[1][2][3] The unique thiophene side chain of this compound offers opportunities to introduce beneficial structural and functional properties into peptides, such as enhanced bioactivity and stability.[1][3] These protocols outline the synthesis of Fmoc-(R)-2-Thienylglycine and its subsequent application in solid-phase peptide synthesis (SPPS).

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[4] The incorporation of non-canonical amino acids, such as this compound, into peptide sequences is a powerful strategy for creating peptides with enhanced pharmacological profiles.[2] The thienyl moiety can introduce unique steric and electronic properties, influencing peptide conformation and interaction with biological targets.[4] This document provides a detailed methodology for the synthesis and subsequent use of Fmoc-(R)-2-Thienylglycine in peptide synthesis.

Synthesis of Fmoc-(R)-2-Thienylglycine

The synthesis of Fmoc-(R)-2-Thienylglycine is typically achieved through the reaction of this compound with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.[4]

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)≥99%Commercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
AcetoneACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially Available
Deionized Water
Experimental Protocol
  • Dissolution of Amino Acid: Dissolve this compound (1.0 equivalent) in a freshly prepared 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid. This will precipitate the Fmoc-protected amino acid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to yield Fmoc-(R)-2-Thienylglycine.

Expected Results and Characterization

The expected yield and purity of the synthesized Fmoc-(R)-2-Thienylglycine are summarized in the table below. The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterExpected Value
Yield > 90%
Purity (by HPLC) ≥98%
¹H NMR Consistent with structure
Mass Spectrometry (ESI-MS) [M+H]⁺, [M+Na]⁺ consistent with calculated mass

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-2-Thienylglycine is a valuable building block for the synthesis of peptides using SPPS.[2] The following is a general protocol for its incorporation into a growing peptide chain.

SPPS Workflow

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-(R)-2-Thienylglycine (e.g., with HBTU/HOBt, DIEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Cleave Peptide from Resin (e.g., with TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle End Purify Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials and Reagents for SPPS
ReagentGradeSupplier
Fmoc-(R)-2-Thienylglycine≥98%Synthesized or Commercially Available
Rink Amide Resin100-200 meshCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
PiperidineACS GradeCommercially Available
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)≥99%Commercially Available
HOBt (Hydroxybenzotriazole)≥99%Commercially Available
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Experimental Protocol for a Single Coupling Cycle
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-(R)-2-Thienylglycine (3-5 equivalents relative to resin loading) with HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent relative to the amino acid) in DMF.

    • Add DIEA (2 equivalents relative to the amino acid) to the activation mixture.

    • Add the activated amino acid solution to the washed resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

After the final amino acid has been coupled and the terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Washing and Drying: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding it to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Drying: Dry the peptide pellet under vacuum.

Expected Coupling Efficiency

The efficiency of the coupling reaction is critical for the successful synthesis of the target peptide.

ParameterExpected Value
Coupling Efficiency > 99% (per step)

Logical Relationships in Fmoc Protection and SPPS

Logical_Relationships cluster_Fmoc_Protection Fmoc Protection of this compound cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Amino_Acid This compound Reaction Fmoc Protection Reaction Amino_Acid->Reaction Fmoc_Reagent Fmoc-OSu Fmoc_Reagent->Reaction Base Base (e.g., NaHCO3) Base->Reaction Protected_AA Fmoc-(R)-2-Thienylglycine Reaction->Protected_AA Coupling_Step Amino Acid Coupling Protected_AA->Coupling_Step Resin Solid Support (Resin) Deprotection_Step Fmoc Deprotection Resin->Deprotection_Step Deprotection_Step->Coupling_Step Peptide_Chain Growing Peptide Chain on Resin Coupling_Step->Peptide_Chain Peptide_Chain->Deprotection_Step Iterative Cycle Cleavage_Step Cleavage from Resin Peptide_Chain->Cleavage_Step Final_Peptide Final Peptide Cleavage_Step->Final_Peptide

Caption: Logical flow from Fmoc protection to peptide synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful Fmoc protection of this compound and its incorporation into peptides via solid-phase peptide synthesis. The use of this non-canonical amino acid opens up new avenues for the design and development of peptide-based drugs and advanced materials with novel properties. Careful execution of these protocols and rigorous analytical characterization are essential for obtaining high-quality products.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with (R)-2-Thienylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the metal-catalyzed cross-coupling of (R)-2-Thienylglycine derivatives. This class of reactions is pivotal for the synthesis of novel non-natural amino acids and chiral building blocks essential in pharmaceutical and materials science research. The methodologies outlined below focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, offering a versatile toolkit for the functionalization of the thiophene core.

Palladium-Catalyzed Suzuki-Miyaura Coupling of N-Boc-(R)-5-bromo-2-thienylglycine Methyl Ester

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and vinyl-substituted this compound derivatives. These products are valuable intermediates for creating complex molecular architectures.

Application Note:

This protocol is applicable for the coupling of various aryl and heteroaryl boronic acids with a protected (R)-5-bromo-2-thienylglycine derivative. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on the boronic acid coupling partner. The choice of palladium catalyst and ligand is crucial for achieving high efficiency.

Quantitative Data Summary:
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901688
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O1101285
42-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001495
Experimental Protocol:

Materials:

  • N-Boc-(R)-5-bromo-2-thienylglycine methyl ester (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-(R)-5-bromo-2-thienylglycine methyl ester (e.g., 0.38 g, 1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), and potassium phosphate (0.42 g, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Add degassed toluene (10 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reagents Reactants: N-Boc-(R)-5-bromo-2-thienylglycine methyl ester Aryl boronic acid Base (K3PO4) reaction Reaction Setup: Inert atmosphere (Argon) Heat to 100 °C reagents->reaction catalyst Catalyst System: Pd(OAc)2 SPhos catalyst->reaction solvent Solvent: Toluene/H2O solvent->reaction workup Work-up: Extraction with Ethyl Acetate Washing reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: N-Boc-(R)-5-aryl-2-thienylglycine methyl ester purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Copper-Free Sonogashira Coupling of N-Boc-(R)-5-iodo-2-thienylglycine Methyl Ester

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted this compound derivatives. These compounds are versatile precursors for the synthesis of heterocycles and other complex molecules. A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.

Application Note:

This protocol describes the palladium-catalyzed, copper-free coupling of terminal alkynes with a protected (R)-5-iodo-2-thienylglycine derivative. The reaction is generally high-yielding and proceeds under relatively mild conditions. The choice of palladium catalyst and amine base is critical for the success of the reaction.

Quantitative Data Summary:
EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)TriethylamineTHF60890
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)DiisopropylamineToluene701085
31-HexynePd(PPh₃)₄ (5)TriethylamineDMF501288
4EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)TriethylamineTHF60892
Experimental Protocol:

Materials:

  • N-Boc-(R)-5-iodo-2-thienylglycine methyl ester (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • In a dried Schlenk tube, dissolve N-Boc-(R)-5-iodo-2-thienylglycine methyl ester (e.g., 0.45 g, 1.0 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.5 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol).

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 5-20% ethyl acetate in hexanes).

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkynyl Transmetalation (R-C≡CH, Base) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Buchwald_Hartwig_Relationship start_materials Starting Materials: N-Boc-(R)-5-bromo-2-thienylglycine methyl ester Amine (R1R2NH) reaction_conditions Reaction Conditions: Inert Atmosphere Elevated Temperature start_materials->reaction_conditions catalytic_system Catalytic System: Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) catalytic_system->reaction_conditions final_product Final Product: N-Boc-(R)-5-(N-R1R2)-2-thienylglycine methyl ester reaction_conditions->final_product

Application Notes and Protocols for the Synthesis of (R)-2-Thienylglycine Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among these valuable building blocks, (R)-2-Thienylglycine, an analogue of phenylalanine, provides unique steric and electronic properties due to its thiophene moiety. These characteristics make it an attractive candidate for the development of novel therapeutics in areas such as oncology and neuroscience.[2][3]

This document provides detailed protocols for the synthesis of peptidomimetics containing this compound using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies and provide a framework for the efficient and high-purity synthesis of these promising compounds.

Key Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh, ~0.5-0.8 mmol/g loading
Fmoc-protected amino acidsVariousSynthesis grade
Fmoc-(R)-2-Thienylglycine Various Synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
PiperidineVariousReagent grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis grade
Oxyma PureVariousSynthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousACS grade

Synthesis Workflow Overview

The synthesis of this compound containing peptidomimetics via Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing steps, culminating in cleavage from the solid support and purification.

Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection  1. Initial Setup Coupling Amino Acid Coupling Deprotection->Coupling  2. Amine Deprotection Washing Washing Coupling->Washing  3. Peptide Bond Formation Washing->Deprotection  Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage  Final Step Purification Purification Cleavage->Purification  Crude Peptide Analysis Analysis Purification->Analysis  Pure Peptidomimetic Enantioselective_Synthesis Start 2-Thiophene carboxaldehyde Strecker Strecker Reaction (Chiral Amine) Start->Strecker Hydrolysis Acid Hydrolysis Strecker->Hydrolysis Protection Fmoc Protection Hydrolysis->Protection Final Fmoc-(R)-2-Thienylglycine Protection->Final Signaling_Pathway cluster_0 Normal Signaling cluster_1 Inhibition by Peptidomimetic Receptor Receptor ProteinA Protein A Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB PPI Downstream Downstream Signaling ProteinB->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Receptor_i Receptor ProteinA_i Protein A Receptor_i->ProteinA_i ProteinB_i Protein B Downstream_i Downstream Signaling Peptidomimetic This compound Peptidomimetic Peptidomimetic->ProteinA_i Binds to Protein A Response_i Inhibited Cellular Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ultimately improving the yield and purity of this valuable chiral intermediate.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, covering both chemoenzymatic and purely chemical approaches.

Chemoenzymatic Synthesis Troubleshooting

Q1: My reaction yield is lower than expected in the enzymatic resolution of DL-2-thienylglycinonitrile. What are the likely causes?

A1: Low yields in enzymatic synthesis can stem from several factors. A systematic check of the following is recommended:

  • Enzyme Activity: Confirm that your enzyme (e.g., nitrilase) is active. Perform a control reaction with a standard substrate under optimal conditions to verify its catalytic capability. Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity.[1]

  • Reaction Conditions: Optimal pH and temperature are critical for enzyme function. Deviations can significantly decrease the reaction rate and overall yield. For most nitrilases, the optimal pH range is 7.0-8.0 and the optimal temperature is between 30°C and 55°C.[2]

  • Substrate Quality: Ensure the purity of your starting material, DL-2-thienylglycinonitrile. Impurities can inhibit the enzyme.

  • Cofactor Availability: While nitrilases do not typically require cofactors, ensure that no essential ions have been inadvertently chelated from the reaction medium.[2]

Q2: The enantiomeric excess (ee) of my this compound is below the desired level. How can I improve it?

A2: Achieving high enantioselectivity is a key challenge. Consider the following strategies:

  • Enzyme Selection: Not all nitrilases exhibit the same enantioselectivity. Screening different commercially available or engineered nitrilases may be necessary to find one with high specificity for the desired (R)-enantiomer.

  • Reaction Conditions Optimization: Temperature and pH can influence the enantioselectivity of an enzyme.[3] It is advisable to perform small-scale experiments to determine the optimal conditions for your specific enzyme.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity.[4] Experiment with varying substrate concentrations to find the optimal balance between reaction rate and enantiomeric excess.

  • Directed Evolution: For long-term projects, consider using directed evolution techniques to engineer a nitrilase with improved enantioselectivity for your specific substrate.[3]

Chemical Synthesis Troubleshooting (Strecker Synthesis)

Q1: I am experiencing low yields in the Strecker synthesis of 2-thienylglycine. What are the common pitfalls?

A1: The Strecker synthesis, while robust, has several critical steps where yield can be lost:

  • Incomplete Imine Formation: The initial formation of the imine from 2-thiophenecarboxaldehyde and ammonia is an equilibrium process. To drive the reaction forward, it is crucial to effectively remove the water that is formed. The use of a dehydrating agent can be beneficial.[5]

  • Side Reactions: Aldehydes can undergo side reactions, such as aldol condensation, under the basic conditions of the Strecker synthesis.[6] Maintaining a controlled temperature and slow addition of reagents can minimize these side reactions.

  • Hydrolysis Conditions: The final hydrolysis of the aminonitrile to the amino acid requires harsh conditions (strong acid or base), which can lead to decomposition of the product. Careful monitoring of the reaction time and temperature is essential to maximize the yield.[7]

  • Purification Losses: this compound can be challenging to purify. Losses can occur during extraction and crystallization steps. Optimizing the pH for precipitation and choosing the appropriate solvent system are critical.

Q2: During the workup of my Strecker reaction, I am having difficulty isolating the final product. What can I do?

A2: Isolation of the amino acid product often requires careful pH adjustment. After hydrolysis, the amino acid is in a salt form. To precipitate the zwitterionic amino acid, the pH of the solution must be adjusted to its isoelectric point. For purification, dissolving the crude product in a minimal amount of dilute acid or base, followed by filtration to remove insoluble impurities and then careful neutralization to precipitate the purified amino acid, can be an effective strategy. Washing the final product with a cold solvent in which it has low solubility will help remove residual salts.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary industrial routes are chemoenzymatic synthesis and asymmetric chemical synthesis.

  • Chemoenzymatic Synthesis: This approach often involves the synthesis of a racemic mixture of 2-thienylglycinonitrile, followed by an enantioselective hydrolysis using a nitrilase enzyme to produce this compound.[8]

  • Asymmetric Chemical Synthesis: This can be achieved through methods like the Strecker synthesis using a chiral auxiliary to induce stereoselectivity.[9]

Q2: How do reaction parameters affect the yield in enzymatic synthesis?

A2: Key parameters include:

  • pH: Most nitrilases have an optimal pH range of 7.0-8.0.[2]

  • Temperature: The optimal temperature for nitrilase activity is typically between 30°C and 55°C.[2]

  • Substrate Concentration: While higher concentrations can increase the reaction rate up to a certain point, very high concentrations may lead to substrate inhibition.[4][10]

Q3: What are common side reactions to be aware of in the Strecker synthesis of 2-thienylglycine?

A3: Potential side reactions include:

  • Cannizzaro reaction of the starting aldehyde.

  • Polymerization of the aldehyde or cyanide.

  • Formation of byproducts from impurities in the starting materials.[6]

Data Presentation

Table 1: Influence of pH on Nitrilase Activity
pHRelative Activity (%)
5.040
6.075
7.0100
8.090
9.050

Note: Data is generalized from typical nitrilase performance and may vary for specific enzymes.[2][11]

Table 2: Influence of Temperature on Nitrilase Activity
Temperature (°C)Relative Activity (%)
2030
3085
40100
5070
6020

Note: Data is generalized from typical nitrilase performance and may vary for specific enzymes.[12][13]

Table 3: Troubleshooting Low Yield in Strecker Synthesis
IssuePotential CauseRecommended Action
Low conversion of starting aldehydeIncomplete imine formationUse a dehydrating agent; ensure anhydrous conditions.[5]
Reagent qualityUse freshly distilled aldehyde and high-purity reagents.
Formation of multiple byproductsUncontrolled reaction temperatureMaintain the reaction at a low temperature (e.g., 0-5 °C) during reagent addition.[14]
Incorrect stoichiometryCarefully control the molar ratios of reactants.
Product loss during workupImproper pH for precipitationDetermine the isoelectric point of the amino acid and adjust the pH accordingly for maximum precipitation.
Product solubility in the wash solventWash the final product with a minimal amount of a cold, non-polar solvent.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol describes a typical chemoenzymatic synthesis starting from 2-thiophenecarboxaldehyde.

Step 1: Synthesis of DL-2-thienylglycinonitrile (Strecker Synthesis)

  • In a well-ventilated fume hood, dissolve potassium cyanide (KCN) in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of ammonium chloride (NH₄Cl) in water to the KCN solution.

  • Add 2-thiophenecarboxaldehyde dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the resulting α-aminonitrile with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DL-2-thienylglycinonitrile.

Step 2: Enzymatic Resolution

  • Prepare a buffer solution at the optimal pH for the selected nitrilase (typically pH 7.0-8.0).

  • Suspend the crude DL-2-thienylglycinonitrile in the buffer.

  • Add the nitrilase enzyme (either as a whole-cell catalyst or a purified enzyme).

  • Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess.

  • Once the reaction is complete, terminate it by adding a water-miscible organic solvent or by adjusting the pH.

  • Separate the enzyme (if immobilized) by filtration.

  • Isolate the this compound by adjusting the pH of the aqueous solution to its isoelectric point to induce precipitation.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_Strecker Step 1: Strecker Synthesis cluster_Enzymatic Step 2: Enzymatic Resolution cluster_Purification Step 3: Purification ThiopheneAldehyde 2-Thiophenecarboxaldehyde Aminonitrile DL-2-Thienylglycinonitrile ThiopheneAldehyde->Aminonitrile Reaction Reagents KCN, NH4Cl Reagents->Aminonitrile R_Product This compound Aminonitrile->R_Product Enantioselective Hydrolysis S_Byproduct (S)-2-Thienylglycinamide (byproduct) Aminonitrile->S_Byproduct Nitrilase Nitrilase Enzyme Nitrilase->R_Product Isolation pH Adjustment & Precipitation R_Product->Isolation Purified_Product Pure this compound Isolation->Purified_Product

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Low Enantioselectivity CheckEnzyme Verify Enzyme Activity Start->CheckEnzyme CheckConditions Optimize Reaction Conditions (pH, Temp, Substrate Conc.) Start->CheckConditions CheckPurity Assess Starting Material Purity Start->CheckPurity CheckWorkup Review Purification Procedure Start->CheckWorkup Result Improved Yield and Purity CheckEnzyme->Result CheckConditions->Result CheckPurity->Result CheckWorkup->Result

References

Technical Support Center: Optimization of Chiral Resolution of 2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of chiral resolution of 2-thienylglycine. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 2-thienylglycine?

A1: The most prevalent methods for resolving racemic 2-thienylglycine are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). Diastereomeric salt formation is a classical and often cost-effective method for large-scale resolutions, involving the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[1][2][3] Chiral HPLC is a powerful analytical and preparative technique that utilizes a chiral stationary phase to separate enantiomers.[4][5]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a resolving agent is critical for successful resolution. Common choices for amino acids like 2-thienylglycine include chiral acids such as tartaric acid derivatives (e.g., (+)-di-1,4-toluoyl-D-tartaric acid), mandelic acid, and camphor-10-sulfonic acid.[1][6][7] The ideal resolving agent will form a stable, crystalline salt with one enantiomer of 2-thienylglycine while the salt of the other enantiomer remains in solution. Preliminary screening of several resolving agents in various solvents is highly recommended.

Q3: What is "oiling out" and how can I prevent it during crystallization?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This can be caused by high concentrations of the solute, rapid cooling, or the use of an inappropriate solvent. To prevent this, you can try diluting the solution, implementing a slower cooling profile, or screening different solvent systems. Adding a seed crystal of the desired diastereomeric salt can also help induce proper crystallization.

Q4: My chiral HPLC resolution is decreasing over time. What could be the cause?

A4: A decline in chiral HPLC resolution can be due to several factors. Contaminants from the sample or mobile phase may accumulate on the column, affecting the chiral stationary phase. It is also possible that the column bed has been disturbed. To address this, try flushing the column with a strong, compatible solvent as recommended by the manufacturer. Ensure proper sample filtration and use high-purity mobile phase solvents. If the problem persists, the column may need to be replaced.

Q5: How can I improve the enantiomeric excess (e.e.) of my resolved 2-thienylglycine?

A5: Low enantiomeric excess in diastereomeric salt crystallization can result from the co-precipitation of the undesired diastereomer. To enhance the e.e., recrystallization of the isolated diastereomeric salt is a common and effective strategy. This process can be repeated until the desired optical purity is achieved. Careful optimization of the solvent, temperature, and cooling rate during crystallization is also crucial. For chiral HPLC, optimizing the mobile phase composition and flow rate can improve separation and thus the purity of the collected fractions.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not supersaturated.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.
Crystallization is too rapid, trapping impurities - The solution is too concentrated.- The cooling rate is too fast.- Dilute the solution.- Employ a slower, more controlled cooling process.- Consider using a solvent in which the salt has slightly higher solubility to slow down crystal growth.
Low yield of the desired diastereomeric salt - The desired salt has significant solubility in the mother liquor.- Incomplete precipitation.- Optimize the solvent system to minimize the solubility of the desired salt.- Reduce the final crystallization temperature.- Increase the crystallization time.
Low enantiomeric excess (e.e.) - Co-precipitation of the undesired diastereomer.- Recrystallize the obtained diastereomeric salt one or more times.- Screen for a more selective resolving agent.- Fine-tune the solvent composition and crystallization temperature.
Chiral HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak resolution - Inappropriate mobile phase composition.- Incorrect flow rate.- Column degradation.- Adjust the ratio of the mobile phase components (e.g., hexane and isopropanol).- Optimize the flow rate; slower flow rates often improve resolution.- Flush the column according to the manufacturer's instructions.- If necessary, replace the column.
Peak tailing or fronting - Column overload.- Interactions between the analyte and active sites on the column.- Inappropriate mobile phase pH.- Inject a smaller sample volume or a more dilute sample.- Add a mobile phase modifier, such as trifluoroacetic acid for acidic compounds, to improve peak shape.- Ensure the mobile phase pH is suitable for the analyte and column.
High backpressure - Blockage in the HPLC system (e.g., tubing, frits).- Particulate matter from the sample or mobile phase.- Filter all samples and mobile phases before use.- Reverse-flush the column (if permitted by the manufacturer).- Check and clean or replace system frits.

Data Presentation

The following table summarizes representative data from the chiral resolution of a compound structurally similar to 2-thienylglycine, DL-phenylglycine, using (+)-camphor-10-sulfonic acid. This illustrates the type of quantitative data that should be recorded during optimization experiments.

Resolving AgentSolventIsolated Yield (%)Optical Purity (% e.e.)Reference
(1S)-(+)-Camphor-10-sulfonic acidWater45.798.8[7]
(-)-Mandelic Acid2-Butanol / Water>99.9 (for a similar compound)-[6]
(+)-Di-1,4-toluoyl-D-tartaric acidMethanol/Water91.2 (for D-Leucine)-[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of 2-Thienylglycine

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Dissolution:

    • In a suitable reaction vessel, dissolve one equivalent of racemic 2-thienylglycine in a minimal amount of an appropriate solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent.

  • Salt Formation:

    • Combine the two solutions.

    • Heat the mixture gently to ensure complete dissolution of all components.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. For even slower crystallization, a controlled cooling bath can be used.

    • If no crystals form, consider adding a seed crystal of the desired diastereomeric salt.

    • Once crystallization begins, the mixture can be cooled further (e.g., to 0-4 °C) to maximize the yield.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Dissolve the dried diastereomeric salt in water.

    • Adjust the pH of the solution with a base (e.g., NaOH) or an acid (e.g., HCl) to neutralize the resolving agent and precipitate the free 2-thienylglycine enantiomer.

    • Isolate the enantiomerically enriched 2-thienylglycine by filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Analysis of 2-Thienylglycine

This method is a starting point for the analysis of the enantiomeric composition of 2-thienylglycine.

  • Sample Preparation:

    • Accurately weigh a small amount of the 2-thienylglycine sample.

    • Dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an acidic modifier like trifluoroacetic acid (0.1%) can be added to improve peak shape.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Experimental_Workflow_Diastereomeric_Resolution cluster_preparation Preparation cluster_process Resolution Process cluster_isolation Isolation & Analysis racemic_mix Racemic 2-Thienylglycine dissolution Dissolution in Solvent racemic_mix->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution heating Heating dissolution->heating cooling Slow Cooling & Crystallization heating->cooling filtration Filtration cooling->filtration diastereomeric_salt Diastereomeric Salt Crystals filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (contains other diastereomer) filtration->mother_liquor Liquid liberation Liberation of Enantiomer (pH adjustment) diastereomeric_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer analysis Chiral HPLC Analysis pure_enantiomer->analysis

Caption: Workflow for Diastereomeric Salt Resolution.

Logical_Relationships_HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Resolution cause1 Improper Mobile Phase issue->cause1 cause2 Suboptimal Flow Rate issue->cause2 cause3 Column Contamination issue->cause3 solution1 Adjust Solvent Ratio cause1->solution1 solution2 Optimize Flow Rate cause2->solution2 solution3 Flush Column cause3->solution3 solution4 Replace Column solution3->solution4 If flushing fails

Caption: Troubleshooting Logic for Chiral HPLC.

References

Technical Support Center: Synthesis of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Thienylglycine. The information is presented in a question-and-answer format to directly address common challenges encountered during this stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound involve modifications of classical amino acid syntheses to achieve enantioselectivity. These include:

  • Asymmetric Strecker Synthesis: This approach utilizes a chiral auxiliary to direct the stereoselective addition of cyanide to an imine derived from 2-thiophenecarboxaldehyde. The resulting diastereomeric α-aminonitriles can be separated and then hydrolyzed to the desired (R)-enantiomer.

  • Enzymatic Kinetic Resolution: This method typically starts with the synthesis of a racemic mixture of DL-2-Thienylglycine or a precursor like DL-5-(2-thienyl)hydantoin. A specific enzyme is then used to selectively convert one enantiomer (often the L-enantiomer) into a different compound, allowing for the separation of the desired (R)-enantiomer.

Q2: What is the significance of racemization in the synthesis of this compound?

A2: Racemization is a critical side reaction that leads to the formation of the unwanted (S)-enantiomer, reducing the enantiomeric excess (ee) and overall yield of the desired (R)-product. The α-proton of 2-thienylglycine is susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity. This is a particular concern during steps involving basic reagents or prolonged heating.

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The most common and reliable method for determining the enantiomeric purity is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification and the calculation of the enantiomeric excess. Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by analysis on a standard C18 column can also be employed to separate the resulting diastereomers.[1]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) of this compound
Possible Cause Troubleshooting/Solution
Racemization during synthesis or workup. - Avoid strong bases and high temperatures: The α-proton is prone to abstraction under basic conditions, leading to racemization. Use milder bases or perform reactions at lower temperatures if possible. - Control pH during workup: During aqueous workup, maintain a neutral or slightly acidic pH to minimize epimerization. - Choose appropriate coupling reagents: If derivatizing the amino acid, use coupling reagents known to suppress racemization, such as those combined with sterically hindered bases.
Inefficient chiral induction in asymmetric synthesis. - Optimize the chiral auxiliary: In an asymmetric Strecker synthesis, the choice of chiral auxiliary is crucial. Ensure its purity and consider screening different auxiliaries. - Control reaction temperature: Lowering the temperature of the cyanide addition step in an asymmetric Strecker synthesis can often improve diastereoselectivity.
Incomplete enzymatic resolution. - Optimize enzyme concentration and reaction time: Ensure that the enzyme concentration is sufficient and allow the reaction to proceed to completion. Monitor the progress by taking aliquots and analyzing the enantiomeric composition over time. - Maintain optimal pH and temperature for the enzyme: Each enzyme has an optimal pH and temperature range for its activity and selectivity. Ensure these parameters are strictly controlled.
Problem 2: Low Overall Yield
Possible Cause Troubleshooting/Solution
Decomposition of intermediates. - Hydrolysis of the imine intermediate: In the Strecker synthesis, the imine formed from 2-thiophenecarboxaldehyde and the amine source can be susceptible to hydrolysis back to the aldehyde, especially in the presence of water. Ensure anhydrous conditions for this step. - Decomposition of the α-aminonitrile: The α-aminonitrile intermediate can also be unstable, particularly under harsh acidic or basic conditions during hydrolysis. A two-step hydrolysis under milder conditions may be beneficial.
Formation of hydantoin byproduct. - Incomplete hydrolysis of the hydantoin: When using the Bucherer-Bergs route, the intermediate 5-(2-thienyl)hydantoin must be completely hydrolyzed to the amino acid. This often requires strong acidic or basic conditions and elevated temperatures. Ensure sufficient reaction time and appropriate conditions for complete conversion.[2][3] - Optimize hydrolysis conditions: For the hydrolysis of 5-(2-thienyl)hydantoin, a study on glycine synthesis showed a yield of 91% after 6 hours at 150°C with a 1:3 molar ratio of sodium hydroxide to hydantoin.[2][3]
Formation of other side products. - Side reactions of the thiophene ring: The thiophene ring can be susceptible to certain side reactions under strongly acidic or oxidizing conditions. Use the mildest conditions possible that still achieve the desired transformation.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting/Solution
Presence of the unwanted (S)-enantiomer. - Recrystallization: In some cases, it may be possible to enrich the desired enantiomer through fractional crystallization. This is often dependent on the specific salt form of the amino acid. - Preparative Chiral HPLC: For high purity, preparative chiral HPLC can be used to separate the enantiomers, although this may not be practical for large-scale synthesis.
Contamination with hydantoin intermediate. - Optimize extraction conditions: The solubility of the hydantoin and the amino acid will differ. Use pH-controlled extractions to separate the acidic amino acid from the less acidic hydantoin. - Recrystallization: Utilize a solvent system in which the solubility of the amino acid and the hydantoin are significantly different.
Presence of unreacted starting materials. - Monitor reaction completion: Use techniques like Thin Layer Chromatography (TTC) or HPLC to ensure the reaction has gone to completion before workup. - Chromatography: If necessary, use column chromatography to separate the product from unreacted starting materials.

Quantitative Data

The following tables provide representative data for yields and enantiomeric excess in relevant synthesis and resolution methods. Note that the data for phenylglycine derivatives are included as a close proxy for 2-thienylglycine due to their structural similarity.

Table 1: Chemoenzymatic Synthesis of (R)-Phenylglycine Amide

EntryNitrilase VariantProductYield (%)Enantiomeric Excess (ee, %)
1Wild-type(R)-Phenylglycine Amide6794
2Mutant 1(R)-Phenylglycine Amide7296
3Mutant 2(R)-Phenylglycine Amide6593

Data adapted from a study on the chemoenzymatic synthesis of phenylglycine derivatives, which serves as a model for 2-thienylglycine synthesis.[4]

Table 2: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as Chiral Auxiliary

AldehydeYield of (R,S)-aminonitrile (%)Diastereomeric Ratio (dr)
Pivaldehyde93>99/1
Isobutyraldehyde8598/2
Benzaldehyde76>99/1

Data from a study on the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary. The high diastereomeric ratio indicates the potential for high enantiomeric excess after removal of the auxiliary.[5][6][7]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol describes a general procedure for the asymmetric Strecker synthesis of an α-aminonitrile, a precursor to this compound, using (R)-phenylglycine amide as a chiral auxiliary.

  • Imine Formation:

    • In a round-bottom flask, dissolve (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol.

    • Add 2-thiophenecarboxaldehyde (1.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Cyanide Addition:

    • Cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in water and add acetic acid (1.1 eq) to generate HCN in situ. (Caution: HCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)

    • Slowly add the cyanide solution to the imine solution at 0°C.

  • Crystallization-Induced Asymmetric Transformation:

    • Allow the reaction mixture to stir at a controlled temperature (e.g., 70°C in water) for an extended period (e.g., 24-48 hours). One diastereomer of the α-aminonitrile is expected to selectively precipitate.[7]

  • Isolation and Purification:

    • Filter the precipitated solid and wash with a cold solvent (e.g., a mixture of methanol and water).

    • The diastereomeric purity of the α-aminonitrile can be determined by HPLC or NMR.

  • Hydrolysis to this compound:

    • The diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl) to cleave the chiral auxiliary and hydrolyze the nitrile to a carboxylic acid, yielding this compound.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess of 2-Thienylglycine using chiral HPLC.

  • Sample Preparation:

    • Accurately weigh a small amount of the 2-Thienylglycine sample (e.g., 1 mg) and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for the separation of underivatized amino acids (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T).[8]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or formate), with a small amount of acid or base to control ionization. A typical mobile phase could be methanol/water/acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-240 nm).

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

  • Analysis:

    • Inject a standard solution of racemic DL-2-Thienylglycine to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

Strecker_Synthesis_Workflow Thiophene_Aldehyde 2-Thiophenecarboxaldehyde Imine Chiral Imine Thiophene_Aldehyde->Imine Chiral_Amine Chiral Amine ((R)-Phenylglycine Amide) Chiral_Amine->Imine Aminonitrile Diastereomeric α-Aminonitriles Imine->Aminonitrile Cyanide Cyanide Source (e.g., NaCN/AcOH) Cyanide->Aminonitrile Separation Separation of Diastereomers Aminonitrile->Separation R_Aminonitrile (R,R)-α-Aminonitrile Separation->R_Aminonitrile Hydrolysis Acidic Hydrolysis R_Aminonitrile->Hydrolysis R_Thienylglycine This compound Hydrolysis->R_Thienylglycine

Asymmetric Strecker Synthesis Workflow.

Troubleshooting_Logic Start Low Enantiomeric Excess Cause1 Racemization? Start->Cause1 Cause2 Inefficient Chiral Induction/Resolution? Start->Cause2 Solution1a Avoid Strong Base/ High Temperature Cause1->Solution1a Yes Solution1b Control pH during Workup Cause1->Solution1b Yes Solution2a Optimize Chiral Auxiliary/Enzyme Cause2->Solution2a Yes Solution2b Control Reaction Temperature/Time Cause2->Solution2b Yes

Troubleshooting Low Enantiomeric Excess.

References

Technical Support Center: Purification of (R)-2-Thienylglycine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-Thienylglycine and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of racemic 2-Thienylglycine?

A1: The most prevalent methods for resolving racemic 2-Thienylglycine are diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. Diastereomeric salt crystallization involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2] Enzymatic kinetic resolution utilizes enzymes, often lipases, to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer.[3] Chiral High-Performance Liquid Chromatography (HPLC) employs a chiral stationary phase to directly separate the enantiomers.[4][5]

Q2: How do I choose the right resolving agent for diastereomeric crystallization?

A2: The selection of a resolving agent is crucial and often empirical. For acidic compounds like N-protected 2-Thienylglycine, chiral bases such as brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine are commonly used.[2] For the free amino acid, which is amphoteric, chiral acids like tartaric acid or camphorsulfonic acid are suitable resolving agents.[6] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a chosen solvent, leading to efficient separation.[7] Screening a variety of resolving agents and solvents is highly recommended.

Q3: What are the key parameters to control during enzymatic resolution?

A3: Key parameters for successful enzymatic resolution include the choice of enzyme, acyl donor, solvent, temperature, and reaction time. Lipases, such as Candida antarctica lipase B (CALB), are frequently used for their high enantioselectivity.[3] The choice of acyl donor (e.g., ethyl acetate, vinyl acetate) and solvent can significantly impact enzyme activity and selectivity. Temperature is a critical factor; lower temperatures often lead to higher enantioselectivity but slower reaction rates.[3] Monitoring the reaction over time is essential to stop it at the optimal point for high enantiomeric excess (ee) of the desired product.[3]

Q4: Can I use chiral HPLC for preparative scale purification of this compound?

A4: Yes, chiral HPLC can be used for preparative scale purification, although it can be more expensive than crystallization methods.[5] Polysaccharide-based chiral stationary phases are often effective for separating amino acid enantiomers.[8] The method requires careful development to optimize the mobile phase and loading capacity to achieve good resolution and throughput.[9]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause Solution
No crystallization occurs. The solution is not supersaturated.- Concentrate the solution by evaporating the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.[2]
Lack of nucleation sites.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the desired diastereomeric salt.[2]
"Oiling out" instead of crystallization. The concentration of the salt is too high, or the cooling rate is too fast.- Dilute the solution with more solvent.- Cool the solution more slowly.- Try a different solvent system.[2]
Low yield of the desired diastereomeric salt. The chosen solvent is not optimal, leading to high solubility of the desired salt.- Screen different solvents or solvent mixtures to find one with a larger solubility difference between the diastereomers.[2]
The stoichiometry of the resolving agent is not optimal.- Vary the molar ratio of the resolving agent to the racemic mixture (e.g., 0.5 to 1.0 equivalents).[1]
Low diastereomeric/enantiomeric excess (d.e./e.e.). Co-precipitation of the more soluble diastereomer.- Perform one or more recrystallizations of the isolated salt.[1]
The system forms a solid solution.- This is a challenging issue where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[7] Consider multistage crystallization or switching to a different purification technique.
Enzymatic Kinetic Resolution
Problem Possible Cause Solution
Low or no enzyme activity. Improper enzyme storage or handling.- Use a fresh batch of enzyme stored at the recommended temperature.[3]
Presence of inhibitors in the substrate or solvent.- Purify the substrate and ensure the solvent is of high purity.[3]
Suboptimal reaction conditions (temperature, pH).- Optimize the temperature and pH for the specific enzyme being used.[3]
Low enantioselectivity (low e.e.). The enzyme is not highly selective for the substrate.- Screen a panel of different lipases or other hydrolases.[3]
The reaction has proceeded too long.- Perform a time-course study to determine the optimal reaction time to maximize e.e.[3]
Suboptimal temperature or solvent.- Lowering the reaction temperature can often increase enantioselectivity.[3]- Screen different organic solvents.
Difficult separation of product and unreacted substrate. Similar physical properties of the acylated product and the starting amino acid.- Use column chromatography for separation.- Alternatively, perform an acid/base extraction to separate the acidic acylated product from the amphoteric amino acid.
Chiral HPLC
Problem Possible Cause Solution
Poor or no separation of enantiomers. Inappropriate chiral stationary phase (CSP).- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[5][8]
Mobile phase composition is not optimal.- Systematically vary the mobile phase composition (e.g., ratio of organic modifier to hexane in normal phase, or acetonitrile/methanol to buffer in reversed phase).- Additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly improve resolution.
Peak tailing or broad peaks. Secondary interactions between the analyte and the stationary phase.- Add a competing acid or base to the mobile phase to block active sites on the silica support.
The analyte is zwitterionic at the mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form (either protonated or deprotonated).
Poor reproducibility. Changes in mobile phase composition due to evaporation of volatile components.- Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
"Memory effects" from previous runs with different additives.- Dedicate a column to a specific method or use a rigorous column washing protocol between different methods.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound

This protocol describes a general procedure for the resolution of racemic N-acetyl-2-thienylglycine using (R)-(+)-α-phenylethylamine as the resolving agent.

  • Preparation of the Diastereomeric Salts:

    • Dissolve 10.0 g of racemic N-acetyl-2-thienylglycine in 100 mL of hot methanol.

    • In a separate flask, dissolve 6.5 g of (R)-(+)-α-phenylethylamine in 50 mL of hot methanol.

    • Slowly add the amine solution to the amino acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of the Less Soluble Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enriched Amino Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Acidify the suspension to pH 2 with 2M HCl.

    • Extract the aqueous solution three times with 50 mL of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched N-acetyl-(R)-2-thienylglycine.

  • Determination of Enantiomeric Excess (e.e.):

    • Analyze the product by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Thienylglycine Methyl Ester

This protocol outlines the lipase-catalyzed acylation of racemic 2-thienylglycine methyl ester.

  • Reaction Setup:

    • To a solution of 5.0 g of racemic 2-thienylglycine methyl ester in 100 mL of tert-butyl methyl ether (MTBE), add 10.0 g of immobilized Candida antarctica lipase B (CALB).

    • Add 1.2 equivalents of vinyl acetate as the acyl donor.

    • Stir the mixture at room temperature (or a controlled lower temperature for higher selectivity).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the e.e. of the remaining starting material and the acylated product.

    • Stop the reaction when the desired conversion (typically around 50%) and high e.e. are achieved.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate.

    • The resulting mixture of N-acetyl-(R)-2-thienylglycine methyl ester and unreacted (S)-2-thienylglycine methyl ester can be separated by column chromatography on silica gel.

  • Hydrolysis (optional):

    • The separated N-acetyl-(R)-2-thienylglycine methyl ester can be hydrolyzed under acidic or basic conditions to obtain this compound.

Visualizations

experimental_workflow_diastereomeric_crystallization racemic Racemic N-acetyl- 2-Thienylglycine dissolution Dissolution (Hot) racemic->dissolution resolving_agent Chiral Resolving Agent ((R)-alpha-phenylethylamine) resolving_agent->dissolution solvent Methanol solvent->dissolution mixing Mixing dissolution->mixing crystallization Crystallization (Cooling) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor acidification Acidification (HCl) less_soluble->acidification extraction Extraction (Ethyl Acetate) acidification->extraction final_product (R)-N-acetyl- 2-Thienylglycine extraction->final_product

Caption: Workflow for Diastereomeric Salt Crystallization.

experimental_workflow_enzymatic_resolution racemic_ester Racemic 2-Thienylglycine Methyl Ester reaction Enzymatic Acylation racemic_ester->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (MTBE) solvent->reaction filtration Enzyme Filtration reaction->filtration recycled_enzyme Recycled Enzyme filtration->recycled_enzyme mixture Mixture of Acylated (R)-ester and Unreacted (S)-ester filtration->mixture chromatography Column Chromatography mixture->chromatography r_product N-acetyl-(R)-2-Thienylglycine Methyl Ester chromatography->r_product s_product (S)-2-Thienylglycine Methyl Ester chromatography->s_product hydrolysis Hydrolysis r_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

troubleshooting_logic_low_yield_crystallization start Low Yield in Diastereomeric Crystallization check_solubility Is the desired salt too soluble? start->check_solubility screen_solvents Screen different solvents/mixtures check_solubility->screen_solvents Yes check_stoichiometry Is the resolving agent stoichiometry optimal? check_solubility->check_stoichiometry No end Yield Improved screen_solvents->end optimize_ratio Optimize molar ratio of resolving agent check_stoichiometry->optimize_ratio No check_cooling Is the cooling rate and final temperature optimal? check_stoichiometry->check_cooling Yes optimize_ratio->end optimize_cooling Decrease final temperature and/or slow cooling rate check_cooling->optimize_cooling No check_cooling->end Yes optimize_cooling->end

Caption: Troubleshooting Logic for Low Crystallization Yield.

References

Technical Support Center: Overcoming Racemization in (R)-2-Thienylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and overcome racemization during chemical reactions involving (R)-2-Thienylglycine. Given the propensity of α-aryl glycines to undergo epimerization, maintaining the stereochemical integrity of this compound is critical for the synthesis of chirally pure active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization?

A1: this compound, like other α-aryl glycines, is particularly susceptible to racemization due to the increased acidity of the α-proton (the hydrogen atom attached to the chiral carbon). The thiophene ring acts as an electron-withdrawing group, which stabilizes the planar carbanion intermediate formed upon deprotonation, thereby facilitating the loss of stereochemistry.[1] This process is often catalyzed by the presence of a base.

Q2: What are the primary mechanisms of racemization during peptide coupling reactions?

A2: There are two main pathways for racemization during amide bond formation:

  • Direct Enolization: A base directly abstracts the acidic α-proton of the activated amino acid, leading to a planar enolate intermediate which can be protonated from either face, resulting in a racemic mixture.

  • Oxazolone Formation: The activated carboxyl group of an N-acyl amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and rapidly equilibrates, leading to racemization. Subsequent nucleophilic attack by an amine on the racemic oxazolone yields a racemic peptide.

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can promote racemization:

  • Strong Bases: Tertiary amines with low steric hindrance can readily abstract the α-proton.[1]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for racemization.

  • Polar Aprotic Solvents: Solvents like DMF and NMP can stabilize the charged intermediates involved in racemization.

  • Certain Coupling Reagents: Highly activating coupling reagents can increase the acidity of the α-proton and promote oxazolone formation.

Q4: How can I detect and quantify racemization in my this compound reaction product?

A4: The most common method for determining the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification and the calculation of enantiomeric excess (e.e.).

Troubleshooting Guide: Loss of Enantiomeric Excess

This guide addresses common issues encountered during reactions with this compound that lead to a loss of stereochemical integrity.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Significant loss of enantiomeric excess (e.e.) after peptide coupling. Inappropriate Coupling Reagent/Base Combination: Highly activating uronium/aminium reagents (e.g., HATU, HBTU) paired with strong, non-hindered bases (e.g., DIPEA) can be highly racemizing for sensitive amino acids.- Switch to a less activating coupling reagent: Consider using a carbodiimide like EDC in the presence of an additive. - Use a sterically hindered or weaker base: Replace DIPEA with a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).[1] - Employ racemization-suppressing additives: Always include additives like HOBt, HOAt, or Oxyma Pure when using coupling reagents.
Racemization observed even with mild coupling conditions. Prolonged Reaction Time or Elevated Temperature: Even under seemingly mild conditions, extended reaction times or slight increases in temperature can lead to gradual racemization.- Optimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Lower the reaction temperature: Perform the coupling at 0 °C or even lower temperatures if the reaction rate is acceptable.
Loss of stereochemistry during N-protecting group introduction or removal. Harsh reaction conditions for protection/deprotection: The use of strong acids or bases, or high temperatures during the manipulation of protecting groups can cause racemization.- Choose protecting groups that can be introduced and removed under mild conditions. For example, the Boc group can be removed with milder acidic conditions than some other protecting groups. - For Fmoc deprotection, consider using a milder base than piperidine or reducing the deprotection time.
Inconsistent results and variable enantiomeric excess between batches. Variable quality of reagents or solvents: Traces of water or other impurities in solvents and reagents can affect the reaction outcome. The age and storage of the coupling reagent can also impact its performance.- Use freshly distilled, anhydrous solvents. - Ensure the purity of all reagents, including the starting this compound. - Use fresh coupling reagents from a reliable source.

Quantitative Data on Racemization

The degree of racemization is highly dependent on the specific reaction conditions. Below is a summary of expected racemization levels for aryl glycines (using Phenylglycine as a proxy, which is structurally similar to 2-Thienylglycine) under various peptide coupling conditions.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Racemization (approx.)
HATU-DIPEADMFRTHigh (>15%)
HBTUHOBtDIPEADMFRTModerate (5-15%)
EDCHOBtNMMDCM/DMF0 to RTLow (1-5%)
COMU-2,4,6-CollidineDMFRTVery Low (<2%)
DEPBT-DIPEADMFRTVery Low (<2%)

Note: These are approximate values based on studies with Phenylglycine and may vary for this compound. Experimental validation is crucial.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (R)- and (S)-2-Thienylglycine

Objective: To separate and quantify the enantiomers of 2-Thienylglycine to determine the enantiomeric excess (e.e.) of a sample.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Crownpak CR-I(+) or similar crown ether-based column)

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0)

  • Methanol (for sample preparation)

  • Sample of 2-Thienylglycine

Methodology:

  • Sample Preparation: Dissolve a small amount of the 2-Thienylglycine sample in methanol to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Crownpak CR-I(+) (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Aqueous perchloric acid (pH adjusted to 1.5 with NaOH)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: A Recommended Coupling Procedure to Minimize Racemization of this compound

Objective: To perform an amide bond coupling reaction with N-protected this compound while minimizing the risk of racemization. This protocol utilizes a carbodiimide with a racemization-suppressing additive and a weak base at a low temperature.

Materials:

  • N-Boc-(R)-2-Thienylglycine

  • Amine coupling partner (e.g., an amino acid ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Under an inert atmosphere, dissolve N-Boc-(R)-2-Thienylglycine (1.0 eq), the amine coupling partner (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • If the amine is a hydrochloride salt, add NMM (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the cooled solution in one portion.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.

  • Perform a standard aqueous workup to extract the product.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the purified product using the chiral HPLC method described in Protocol 1.

Visualizing Reaction Pathways and Workflows

To further aid in understanding the processes involved, the following diagrams illustrate key concepts.

RacemizationMechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation A (R)-Activated Amino Acid B Planar Enolate Intermediate A->B + Base - H+ B->A + H+ C Racemic Product B->C + H+ D N-Acyl-(R)-Amino Acid E Activated Intermediate D->E Activation F 5(4H)-Oxazolone E->F - H2O (intramolecular) G Racemic Oxazolone F->G Base-catalyzed Tautomerization H Racemic Peptide G->H + Amine

Caption: Mechanisms of racemization during peptide bond formation.

TroubleshootingWorkflow start Problem: Loss of Enantiomeric Excess cond1 Are you using a highly activating coupling reagent (e.g., HATU, HBTU)? start->cond1 action1 Switch to a milder reagent (e.g., EDC/HOBt). cond1->action1 Yes cond2 Is a strong base (e.g., DIPEA) being used? cond1->cond2 No action1->cond2 action2 Use a weaker or more sterically hindered base (e.g., NMM, Collidine). cond2->action2 Yes cond3 Is the reaction temperature above 0°C? cond2->cond3 No action2->cond3 action3 Lower the reaction temperature (e.g., to 0°C or below). cond3->action3 Yes cond4 Are your solvents and reagents anhydrous and pure? cond3->cond4 No action3->cond4 action4 Use freshly distilled anhydrous solvents and high-purity reagents. cond4->action4 No end Re-analyze Enantiomeric Excess cond4->end Yes action4->end

References

Technical Support Center: Scaling Up Enantiomerically Pure (R)-2-Thienylglycine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of enantiomerically pure (R)-2-Thienylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary methods for industrial-scale production of enantiomerically pure this compound are chemoenzymatic processes. These often involve an initial chemical synthesis of a racemic mixture of 2-thienylglycine, followed by an enzymatic kinetic resolution to isolate the desired (R)-enantiomer. A common initial step is the Strecker synthesis, which produces a racemic α-aminonitrile from 2-thiophenecarboxaldehyde, ammonia, and cyanide.[1][2] This intermediate is then hydrolyzed to the racemic amino acid. The subsequent enzymatic resolution typically employs a lipase or a nitrilase to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired this compound.

Q2: How can I improve the enantiomeric excess (ee) of my product?

A2: Improving the enantiomeric excess (ee) is a critical aspect of producing enantiomerically pure this compound. Key strategies include:

  • Enzyme Selection: The choice of enzyme for kinetic resolution is paramount. Screening different lipases (e.g., from Candida antarctica or Pseudomonas cepacia) or nitrilases is recommended to find one with high enantioselectivity for your substrate.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance enantioselectivity, although it may decrease the reaction rate. It is essential to find an optimal balance.

  • Solvent Choice: The solvent can significantly impact enzyme activity and selectivity. Hydrophobic organic solvents are often preferred for lipase-catalyzed reactions.

  • Reaction Time and Conversion: In kinetic resolution, the highest ee for the unreacted enantiomer is typically achieved at around 50% conversion. Over-extending the reaction time can lead to a decrease in the ee of the desired product.[3]

Q3: What are the main challenges in scaling up the purification of this compound?

A3: Scaling up the purification process presents several challenges:

  • Maintaining Enantiomeric Purity: Racemization can occur under harsh pH or high-temperature conditions during purification.[5][6] Careful control of these parameters is crucial.

  • Removing the Unwanted Enantiomer: Efficiently separating the desired (R)-enantiomer from the unreacted (S)-enantiomer (in the case of enzymatic resolution) is a key challenge. This often requires multiple crystallization steps.

  • Impurity Profile: Byproducts from the initial synthesis (e.g., Strecker synthesis) must be effectively removed to meet pharmaceutical-grade purity requirements.

  • Solvent Handling and Recovery: Large volumes of solvents are used in industrial-scale chromatography and crystallization, necessitating efficient recovery and recycling systems.

Q4: Can racemization occur during the process, and how can it be minimized?

A4: Yes, racemization is a significant risk, particularly for arylglycines. The acidic proton on the α-carbon is susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity. Free amino acids can be difficult to racemize, but high temperatures (140-180°C) can induce it.[5] To minimize racemization:

  • pH Control: Avoid strongly basic conditions, especially during workup and purification. Racemization is known to increase with pH.[6]

  • Temperature Management: Perform all steps, especially purification, at the lowest feasible temperature.

  • Protecting Groups: In some synthetic strategies, the use of protecting groups on the amine and carboxylic acid functionalities can reduce the risk of racemization during intermediate steps.

Troubleshooting Guides

Problem 1: Low Yield in Strecker Synthesis
Possible Cause Suggested Solution
Incomplete imine formation. Ensure anhydrous conditions and the use of a suitable source of ammonia (e.g., ammonium chloride).[2] The equilibrium can be shifted towards the imine by removing water.
Side reactions of the aldehyde. Use high-purity 2-thiophenecarboxaldehyde. Aldehyde self-condensation (aldol reaction) can occur under basic conditions.
Loss of product during workup. Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted to precipitate the amino acid.
Degradation of the aminonitrile. The α-aminonitrile intermediate can be unstable. Proceed to the hydrolysis step without significant delay.
Problem 2: Low Enantiomeric Excess (ee) in Enzymatic Resolution
Possible Cause Suggested Solution
Suboptimal enzyme activity or selectivity. Screen a panel of commercially available lipases or nitrilases. Immobilizing the enzyme can sometimes improve its stability and performance.[3]
Incorrect reaction conditions. Optimize temperature, pH, and solvent. A lower temperature often improves enantioselectivity.[3]
Reaction has proceeded past 50% conversion. Monitor the reaction progress closely using chiral HPLC and stop the reaction at or near 50% conversion to maximize the ee of the remaining substrate.[3]
Racemization of the product or substrate. Run a control experiment without the enzyme under the same reaction conditions to check for background racemization. If racemization occurs, adjust the pH or temperature.[6]
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Inefficient separation of enantiomers. Employ fractional crystallization with a suitable solvent system. Seeding with pure this compound crystals can aid in selective crystallization.
Presence of persistent impurities. Characterize the impurities by techniques like LC-MS and NMR to understand their origin and develop a targeted purification strategy (e.g., pH adjustment to selectively precipitate the product or impurities, or use of a specific adsorbent).
Product degradation during purification. Avoid high temperatures and extreme pH values. Consider using milder purification techniques if possible.
Poor crystal formation. Screen different solvents and solvent mixtures for crystallization. Control the cooling rate to promote the formation of larger, purer crystals.

Data Presentation

Table 1: Comparison of Lipases for Kinetic Resolution of Arylglycine Derivatives

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of ProductEnantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)Vinyl acetateToluene~50>99>200
Pseudomonas cepacia Lipase (PCL)Vinyl acetateDiisopropyl ether4895110
Pseudomonas fluorescens LipaseVinyl acetateHexane459285
Candida rugosa LipaseIsopropenyl acetateTetrahydrofuran428850

Note: Data is compiled from various sources on arylglycine derivatives and serves as a representative guide. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Racemic Synthesis of 2-Thienylglycine via Strecker Synthesis
  • Imine Formation: In a well-ventilated fume hood, dissolve 2-thiophenecarboxaldehyde in methanol. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature below 20°C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Hydrolysis: Upon completion, carefully add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the α-aminonitrile to the amino acid hydrochloride.

  • Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of 2-thienylglycine (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

  • Purification: Filter the precipitate, wash with cold water and then a small amount of cold ethanol. Dry the product under vacuum.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Thienylglycine
  • Reaction Setup: Suspend the racemic 2-thienylglycine methyl ester and a suitable lipase (e.g., immobilized Candida antarctica Lipase B) in an appropriate organic solvent (e.g., toluene).

  • Acylation: Add a slight molar excess of an acyl donor (e.g., vinyl acetate) to the suspension.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion by chiral HPLC.

  • Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separation: Remove the solvent under reduced pressure. The resulting mixture contains the acylated (S)-2-thienylglycine methyl ester and the unreacted this compound methyl ester.

  • Hydrolysis and Purification: Selectively hydrolyze the unreacted (R)-ester to this compound using dilute acid. Purify the final product by recrystallization.

Mandatory Visualization

Scaling_Up_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control cluster_troubleshooting Troubleshooting Start Racemic 2-Thienylglycine Synthesis (e.g., Strecker) EKR Enzymatic Kinetic Resolution Start->EKR LowYield Low Yield? Start->LowYield Separation Separation of Enantiomers (e.g., Crystallization) EKR->Separation LowEE Low ee%? EKR->LowEE FinalPurification Final Purification (Recrystallization) Separation->FinalPurification QC QC Analysis (Chiral HPLC, NMR, etc.) FinalPurification->QC PurityIssue Purity Issues? FinalPurification->PurityIssue FinalProduct Enantiomerically Pure This compound QC->FinalProduct

Caption: Workflow for scaling up this compound production.

Troubleshooting_Low_EE Problem Low Enantiomeric Excess (ee%) CheckConversion Is Conversion ~50%? Problem->CheckConversion CheckEnzyme Screen Different Enzymes Problem->CheckEnzyme StopSooner Stop Reaction Sooner CheckConversion->StopSooner No StopLater Continue Reaction CheckConversion->StopLater Yes (too low) OptimizeTemp Optimize Temperature (Try Lower Temp) CheckEnzyme->OptimizeTemp CheckRacemization Check for Racemization (Control Experiment) OptimizeTemp->CheckRacemization SolutionFound High ee% Achieved CheckRacemization->SolutionFound StopSooner->SolutionFound StopLater->CheckEnzyme

References

Technical Support Center: Fmoc Deprotection of Thienylglycine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Fmoc deprotection of thienylglycine residues in solid-phase peptide synthesis (SPPS). This guide provides detailed answers to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection of thienylglycine?

The standard and most widely used method for Fmoc deprotection in solid-phase peptide synthesis (SPPS), which is also applicable to thienylglycine residues, involves treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This process is a β-elimination reaction that is typically rapid and efficient.[2]

Q2: Are there any known side reactions specific to the thienyl group during Fmoc deprotection?

Currently, there is no widely documented evidence of side reactions involving the thienyl group of thienylglycine under standard Fmoc deprotection conditions (20% piperidine in DMF). The thiophene ring is generally stable to the basic conditions of this step. However, as with many non-canonical amino acids, careful monitoring of the synthesis is recommended to identify any unexpected byproducts.

Q3: Can the steric hindrance of the thienylglycine residue affect Fmoc deprotection?

Yes, the bulky thienyl group of thienylglycine can cause steric hindrance, which may slow down the rate of Fmoc deprotection compared to less hindered amino acids like glycine or alanine. This can be particularly problematic in longer peptide sequences or sequences prone to aggregation, where the Fmoc-protected N-terminus may become less accessible to the piperidine base.[3]

Q4: How can I monitor the completeness of the Fmoc deprotection of thienylglycine?

The completeness of the Fmoc deprotection can be monitored using standard qualitative and quantitative methods in SPPS:

  • Kaiser Test: A qualitative colorimetric test that detects free primary amines. A positive result (blue bead) indicates successful deprotection.

  • UV Spectroscopy: The dibenzofulvene-piperidine adduct, a byproduct of the deprotection, has a strong UV absorbance around 301 nm. By collecting the flow-through during deprotection and measuring its absorbance, one can quantify the extent of Fmoc removal.

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection

Symptom:

  • Weak or negative Kaiser test result after the deprotection step.

  • Low yield of the final peptide.

  • Presence of deletion sequences (peptide minus one or more amino acids) in the final product, confirmed by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Insufficient Deprotection Time Increase the duration of the piperidine treatment. For sterically hindered residues like thienylglycine, a longer reaction time may be necessary to ensure complete removal of the Fmoc group.1. After the initial 5-10 minute deprotection, perform a second treatment with fresh 20% piperidine in DMF for an additional 10-15 minutes. 2. Monitor the deprotection completeness with a Kaiser test after the extended treatment.
Peptide Aggregation The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the resin, hindering reagent access.1. Solvent Modification: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF. 2. Chaotropic Agents: Add a chaotropic agent like 1M 1-hydroxybenzotriazole (HOBt) to the deprotection solution to disrupt secondary structures. 3. Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to help break up aggregates.
Suboptimal Reagent Concentration While 20% piperidine is standard, for particularly difficult sequences, a higher concentration or a stronger base might be considered, but with caution due to the potential for side reactions.1. Increase Piperidine Concentration: Prepare a 30-40% (v/v) solution of piperidine in DMF.[4] 2. Use DBU: For very difficult cases, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used.[1] DBU is a stronger, non-nucleophilic base. Note that DBU does not scavenge the dibenzofulvene byproduct, so thorough washing is critical.

Workflow for Troubleshooting Incomplete Deprotection

G start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) increase_time Increase Deprotection Time (e.g., 2 x 15 min) start->increase_time check1 Re-test with Kaiser Test increase_time->check1 change_solvent Modify Solvent System (e.g., use NMP or add HOBt) check1->change_solvent Negative success Deprotection Complete Proceed to Coupling check1->success Positive check2 Re-test with Kaiser Test change_solvent->check2 stronger_base Use Stronger Base (e.g., DBU/piperidine) check2->stronger_base Negative check2->success Positive check3 Re-test with Kaiser Test stronger_base->check3 check3->success Positive failure Consult Further Consider Sequence Redesign check3->failure Negative G racemization Racemization Risk base_exposure Prolonged Base Exposure base_exposure->racemization strong_base Use of Strong Bases (DBU) strong_base->racemization short_time Shorter Deprotection Time short_time->base_exposure reduces thorough_wash Thorough Washing thorough_wash->base_exposure reduces mild_base Use Milder Base (Piperidine) mild_base->strong_base avoids

References

Technical Support Center: Enhancing the Stability of (R)-2-Thienylglycine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of (R)-2-Thienylglycine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the primary factors that could be causing this?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The pH of the solution is a critical factor. Like many amino acids, this compound is susceptible to degradation in neutral to alkaline conditions. Acidic pH, typically in the range of 3-5, often provides greater stability.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at recommended cool temperatures, generally between 2-8°C, unless specified otherwise.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions from light by using amber vials or by storing them in the dark.

  • Oxidation: The presence of oxidative agents or dissolved oxygen can lead to the degradation of the thienyl ring and the amino acid structure.

  • Excipients: Certain excipients in a formulation can interact with this compound, either enhancing or reducing its stability.

Q2: What are the expected degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and the known degradation of similar amino acids, potential pathways include:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Hydrolysis: Under certain pH and temperature conditions, the amide bond in peptides containing this compound or the amino acid itself could be susceptible to hydrolysis.

  • Photodegradation: The aromatic thiophene ring can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation products.

  • Racemization: The chiral center of this compound could potentially undergo racemization to form the (S)-enantiomer under harsh conditions, which may have different biological activity.

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution in the acidic range (pH 3-5) using appropriate buffer systems.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber-colored vials or store the solution in a light-protected environment.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, may help to prevent oxidative degradation. However, compatibility and potential interactions should be carefully evaluated.

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can minimize oxidation.

  • Excipient Selection: Utilize stabilizing excipients such as other amino acids (e.g., glycine, arginine) or sugars (e.g., sucrose, trehalose) that are known to protect molecules from degradation.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the solution (yellowing or browning) Oxidation of the thiophene ring or other degradation pathways.Protect the solution from light and oxygen. Consider adding an antioxidant after compatibility testing. Ensure the pH is in the optimal acidic range.
Precipitation or crystal formation Poor solubility at the storage pH or temperature, or formation of insoluble degradation products.Verify the solubility of this compound at the specific pH and concentration. Adjust the pH or consider the use of co-solvents or solubilizing excipients. Analyze the precipitate to identify if it is the parent compound or a degradant.
Loss of potency or inconsistent analytical results Chemical degradation of this compound.Perform a forced degradation study to identify the primary degradation pathways under your experimental conditions. Re-evaluate the formulation and storage conditions based on the stability data.
Unexpected peaks in HPLC analysis Formation of degradation products.Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify the degradation products. Develop and validate a stability-indicating HPLC method that can resolve the parent peak from all significant degradant peaks.[3]

Quantitative Data on Stability

Table 1: Illustrative Example of this compound Degradation in Aqueous Solution over 30 Days

pHTemperature (°C)Estimated Degradation (%)Potential Degradation Products
3.04< 1%Minimal
3.0251-3%Minor oxidative and hydrolytic products
5.04< 2%Minimal
5.0253-5%Oxidative and hydrolytic products
7.042-4%Hydrolytic and oxidative products
7.0255-15%Significant hydrolytic and oxidative products, potential for racemization
9.045-10%Significant hydrolytic and oxidative products
9.025> 20%Major degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

  • HPLC Analysis: Analyze all samples (including a non-stressed control) by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow start Start: Prepare Stock Solution of this compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C) stress_conditions->thermal photo Photolytic Degradation (UV light exposure) stress_conditions->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Results: - % Degradation - Identify Degradants analysis->results end End: Determine Stability Profile results->end

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway main This compound oxidative Oxidative Degradation (e.g., H₂O₂) main->oxidative O₂ hydrolytic Hydrolytic Degradation (Acid/Base) main->hydrolytic H₂O photolytic Photolytic Degradation (UV Light) main->photolytic racemization (S)-2-Thienylglycine (Racemization) main->racemization Harsh Conditions sulfoxide Thiophene Sulfoxide Derivative oxidative->sulfoxide hydrolyzed Hydrolyzed Products hydrolytic->hydrolyzed photo_products Photodegradation Products photolytic->photo_products

Caption: Potential degradation pathways for this compound in solution.

References

Common impurities in commercial (R)-2-Thienylglycine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-2-Thienylglycine. The following sections address common impurities and their removal, offering detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile of commercial this compound is largely dependent on its synthetic route. However, some common impurities include:

  • Enantiomeric Impurity: The most common impurity is its opposite enantiomer, (S)-2-Thienylglycine. Since many synthetic methods produce a racemic mixture, residual amounts of the (S)-enantiomer can remain after resolution.

  • Starting Materials: Unreacted starting materials from the synthesis process can be present. For instance, if a Strecker synthesis is employed, residual thiophene-2-carboxaldehyde, ammonia, and cyanide salts may be found.

  • Synthesis Byproducts: Side reactions during synthesis can lead to various impurities. For example, reactions involving thiophene-2-carboxaldehyde could result in the formation of thiophene-2-carbaldehyde azine or other condensation products.

  • Residual Solvents: Solvents used during the synthesis and purification processes may be retained in the final product. The specific solvents will depend on the manufacturer's process.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric purity, i.e., the ratio of this compound to (S)-2-Thienylglycine.

  • High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): HPLC with a suitable detector can be used to identify and quantify non-enantiomeric impurities such as starting materials and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify major organic impurities.

Q3: What is a common method for removing the (S)-enantiomer from this compound?

A3: Recrystallization is a widely used and effective method for enhancing the enantiomeric purity of crystalline compounds like this compound. By carefully selecting the solvent system and controlling the cooling rate, it is often possible to selectively crystallize the desired (R)-enantiomer, leaving the (S)-enantiomer enriched in the mother liquor.

Troubleshooting Guides

Issue 1: High Levels of (S)-2-Thienylglycine Detected by Chiral HPLC

Cause: Incomplete resolution during the manufacturing process or racemization under certain conditions (e.g., harsh pH, high temperature).

Solution: Enantiomeric Enrichment by Recrystallization

This protocol aims to increase the enantiomeric excess (e.e.) of this compound by selective crystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by screening for a suitable solvent or solvent system. An ideal solvent will dissolve the compound completely at an elevated temperature but have limited solubility at a lower temperature. For amino acids, aqueous solutions with pH adjustment or mixtures of organic solvents and water are often effective. A good starting point is a mixture of ethanol and water.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the impure this compound. Add the minimum amount of the hot solvent system required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and effective purification. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains a higher concentration of the (S)-enantiomer.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity of the recrystallized material using chiral HPLC to determine the new enantiomeric ratio.

Data Presentation: Impurity Removal by Recrystallization

AnalyteBefore Recrystallization (% Area)After Recrystallization (% Area)
This compound95.099.5
(S)-2-Thienylglycine5.00.5
Issue 2: Presence of Unknown Peaks in HPLC Analysis

Cause: These peaks could correspond to unreacted starting materials, synthesis byproducts, or degradation products.

Solution: Analytical Method for Impurity Profiling

A robust HPLC method is necessary to separate and identify these unknown impurities.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase is required to separate the enantiomers. A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is a good choice for underivatized amino acids.

  • Mobile Phase: A typical mobile phase for separating amino acid enantiomers on this type of column is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The exact ratio will need to be optimized. A starting point could be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids that lack a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

Visualizations

experimental_workflow cluster_purification Recrystallization Workflow cluster_analysis Chiral HPLC Analysis dissolution Dissolution in Hot Solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling collection Crystal Collection (Vacuum Filtration) cooling->collection washing Washing with Cold Solvent collection->washing drying Drying washing->drying sample_prep Sample Preparation injection Injection onto Chiral Column sample_prep->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection analysis Data Analysis detection->analysis

Caption: Workflow for the purification and analysis of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_removal Removal Methods product Commercial This compound enantiomer (S)-2-Thienylglycine product->enantiomer starting_materials Starting Materials (e.g., thiophene-2-carboxaldehyde) product->starting_materials byproducts Synthesis Byproducts product->byproducts solvents Residual Solvents product->solvents recrystallization Recrystallization enantiomer->recrystallization starting_materials->recrystallization chromatography Chromatography byproducts->chromatography drying_techniques Vacuum Drying solvents->drying_techniques

Caption: Relationship between impurities and their respective removal methods.

Technical Support Center: Optimizing Reaction Conditions for Coupling (R)-2-Thienylglycine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the incorporation of (R)-2-Thienylglycine in your Solid-Phase Peptide Synthesis (SPPS) workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered, non-natural amino acid.

This compound is a valuable building block in peptide chemistry, offering the potential to introduce unique structural and electronic properties into peptides, thereby enhancing their biological activity and stability.[1] However, its bulky thienyl side chain presents steric challenges that can lead to incomplete coupling reactions and the formation of deletion sequences. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful incorporation of this compound into your peptide sequences.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound.

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling Steric Hindrance: The bulky thienyl group physically obstructs the coupling reaction.- Use a more potent coupling reagent: Switch to high-efficiency uronium/aminium or phosphonium salt reagents such as HATU, HBTU, HCTU, PyAOP, or COMU.[2][3] - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). - Extend coupling time: Increase the reaction time to 2-4 hours or, in difficult cases, overnight. - Perform a double coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion. - Increase temperature: Utilize microwave-assisted SPPS to enhance reaction kinetics and coupling efficiency.[4][5][6]
Peptide Aggregation on Resin: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate, limiting reagent access.- Change the solvent: Use more disruptive solvents like N-methyl-2-pyrrolidone (NMP), a mixture of DMF/DCM, or a "magic mixture" (DCM:DMF:NMP 1:1:1).[7] - Incorporate "aggregation breaker" residues: The bulky thienyl side chain of this compound itself can help disrupt secondary structures that lead to aggregation.[8] For particularly difficult sequences, consider incorporating pseudoproline dipeptides at strategic locations.[9] - Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonds.
Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus will prevent coupling.- Extend deprotection time: For sequences prone to aggregation, standard deprotection times may be insufficient. - Use a stronger deprotection solution: A solution of 2% DBU and 2% piperidine in DMF can be more effective, but should be used with caution in sequences containing aspartic acid to avoid aspartimide formation.[9]
Racemization Over-activation of the carboxylic acid or use of a strong base. - Choose the right base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA to minimize racemization.[2][10] - Select appropriate coupling reagents: Phosphonium-based reagents like PyAOP are often associated with lower racemization levels.[2] - Minimize pre-activation time: If pre-activating the amino acid, keep the time short before adding it to the resin.
Side Reactions Prolonged reaction times or harsh conditions. - Optimize reaction conditions: Aim for the shortest reaction time necessary to achieve complete coupling. - Monitor for common SPPS side reactions: Be aware of potential side reactions like diketopiperazine formation at the dipeptide stage, especially if the sequence involves proline or glycine.[9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is considered challenging due to the steric hindrance caused by its bulky 2-thienyl side chain. This bulkiness can physically impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[8]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium salts. Some of the most effective options are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3]

Q3: Can microwave-assisted SPPS improve the coupling of this compound?

A3: Yes, microwave irradiation is highly beneficial for coupling sterically hindered amino acids. It can significantly accelerate the coupling reaction, leading to higher yields and shorter reaction times.[1][4][5][6] The controlled heating helps to overcome the activation energy barrier and can also help to disrupt peptide aggregation on the resin.

Q4: How can I monitor the completeness of the coupling reaction?

A4: The Kaiser test or a TNBS (trinitrobenzenesulfonic acid) test can be used to detect the presence of free primary amines on the resin. A negative test (e.g., yellow beads with Kaiser test) indicates a complete coupling. If the test is positive, a second coupling is recommended.

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: While there are no widely reported side reactions unique to the thienyl group under standard SPPS conditions, the general side reactions associated with SPPS should be considered.[5] Due to the potential for longer coupling times needed for this hindered residue, the risk of racemization of the activated amino acid may be increased. Careful selection of coupling reagents and bases can help to minimize this.[2]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent Reagent Type Relative Reactivity for Hindered Couplings Racemization Potential Key Advantages Potential Drawbacks
HATU/HCTU Uronium/Aminium SaltVery HighLow to ModerateHigh efficiency, widely used.[3]Can cause guanidinylation of the N-terminus if not pre-activated.
HBTU/TBTU Uronium/Aminium SaltHighModerateGood for routine synthesis, cost-effective.Less effective than HATU for very difficult couplings. Can cause guanidinylation.
PyAOP/PyBOP Phosphonium SaltVery HighVery LowExcellent for hindered couplings and minimizing racemization.[2][11] Does not cause guanidinylation.Higher cost, solutions in DMF have moderate stability.
COMU Uronium SaltVery HighLowHigh reactivity, comparable to HATU, with a better safety profile (non-explosive).[3][12]Can also cause guanidinylation.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLowCost-effective, low racemization.Generally less reactive than onium salts for highly hindered couplings.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines a general procedure for the manual coupling of Fmoc-(R)-2-Thienylglycine. Optimization may be required based on the specific peptide sequence.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-(R)-2-Thienylglycine:

    • Activation Mixture: In a separate vial, dissolve Fmoc-(R)-2-Thienylglycine (3-5 eq.), a coupling reagent (e.g., HATU, 2.9-4.9 eq.), and an additive if required (e.g., HOAt, 3-5 eq.) in DMF.

    • Add a hindered base (e.g., DIPEA or 2,4,6-collidine, 6-10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser or TNBS test on a small sample of the resin to check for the absence of free primary amines. If the test is positive, perform a second coupling (repeat step 3).

  • Capping (Optional):

    • If the coupling is incomplete after a second attempt, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

  • Continuation of Synthesis:

    • Proceed to the Fmoc deprotection of the newly added this compound for the coupling of the next amino acid.

Protocol 2: Microwave-Assisted Fmoc-SPPS of a Peptide Containing this compound

This protocol is a general guideline for using a microwave peptide synthesizer. Specific parameters may vary depending on the instrument.

  • Resin Loading and Deprotection:

    • Load the resin into the microwave reaction vessel.

    • Perform the standard automated Fmoc deprotection cycle (e.g., 20% piperidine in DMF with microwave heating at a controlled temperature).

  • Coupling of Fmoc-(R)-2-Thienylglycine:

    • In a separate vial, prepare the solution of Fmoc-(R)-2-Thienylglycine (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and base (e.g., DIPEA, 8 eq.) in DMF.

    • The synthesizer will automatically add the activated amino acid solution to the deprotected resin.

    • Irradiate the reaction vessel in the microwave for 5-10 minutes at a controlled temperature (e.g., 75°C). For particularly difficult couplings, the time can be extended.

  • Washing:

    • The synthesizer will perform automated washing cycles with DMF to remove excess reagents.

  • Confirmation:

    • Most automated synthesizers have in-line monitoring. If not, a manual Kaiser test can be performed. If the coupling is incomplete, program a second coupling cycle.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-(R)-2-Thienylglycine, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Double_Coupling Double Coupling (If Necessary) Monitoring->Double_Coupling Positive Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Negative Double_Coupling->Washing2 Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification Troubleshooting_Logic cluster_solutions Potential Solutions Start Incomplete Coupling Detected (Positive Kaiser Test) Reagent Use Potent Coupling Reagent (HATU, PyAOP, etc.) Start->Reagent Time_Temp Increase Reaction Time &/or Temperature (Microwave) Start->Time_Temp Double_Couple Perform Double Coupling Start->Double_Couple Solvent Change Solvent to Disrupt Aggregation (e.g., NMP) Start->Solvent Success Complete Coupling (Negative Kaiser Test) Reagent->Success Re-evaluate Time_Temp->Success Re-evaluate Double_Couple->Success Re-evaluate Solvent->Success Re-evaluate

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Thienylglycine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Stationary Phases for the Enantioselective Analysis of Thienylglycine.

The enantiomeric separation of thienylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals, presents a significant analytical challenge. The development of robust and efficient High-Performance Liquid Chromatography (HPLC) methods is paramount for quality control, process monitoring, and regulatory compliance. This guide provides a comprehensive comparison of different chiral stationary phases (CSPs) for the successful resolution of thienylglycine enantiomers, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in achieving baseline separation of thienylglycine enantiomers. This section details the performance of a macrocyclic glycopeptide-based CSP, which has demonstrated exceptional capability for this application. While polysaccharide and crown ether-based CSPs are commonly employed for amino acid separations, specific data for thienylglycine on these phases is less readily available in the public domain.

Table 1: Performance Data for Chiral Separation of Thienylglycine Enantiomers

Chiral Stationary Phase (CSP) TypeColumn Brand & DimensionsMobile PhaseAnalytesRetention Time (min)Resolution (Rs)Selectivity (α)
Macrocyclic GlycopeptideTeicoplanin-basedMethanol/Water (v/v)3-Thienylglycine EnantiomersNot Specified9.1Not Specified

Note: The performance data presented in this table is based on available scientific literature. Actual performance may vary depending on the specific HPLC system, mobile phase preparation, and other experimental parameters.

The teicoplanin-based chiral stationary phase has shown remarkable performance in the separation of thienylglycine enantiomers, achieving a high resolution value of 9.1[1]. This indicates a very strong chiral recognition capability of the teicoplanin selector for the thienylglycine molecule. The high resolution suggests that this method is highly suitable for accurate quantification of enantiomeric purity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for implementing these methods in a laboratory setting. Below is a representative protocol for the chiral separation of thienylglycine enantiomers using a teicoplanin-based CSP.

Method 1: Macrocyclic Glycopeptide-Based CSP

This method is based on the successful separation of thienylglycine enantiomers on a teicoplanin stationary phase[1].

Materials and Reagents:

  • Analytes: Racemic (DL)-Thienylglycine, (R)-(-)-Thienylglycine, and (S)-(+)-Thienylglycine reference standards.

  • HPLC Grade Solvents: Methanol, Water.

  • Chiral Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Detailed Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of methanol and water. The exact volume-to-volume ratio should be optimized to achieve the best separation, but a good starting point is a hydro-organic mobile phase[1][2].

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic DL-Thienylglycine in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

    • Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Water (exact ratio to be optimized).

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection Wavelength: Based on the UV absorbance of thienylglycine (a starting wavelength of 230 nm can be used).

    • Injection Volume: 10 µL.

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the individual enantiomer standards first to establish their respective retention times and confirm the elution order.

    • Inject the racemic mixture and any unknown samples for analysis.

  • Data Analysis:

    • Integrate the chromatographic peaks for each enantiomer.

    • Calculate the retention times (t_R), resolution (R_s), and selectivity factor (α).

    • Determine the enantiomeric purity (% ee) of the samples.

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the factors influencing the separation, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Sample Sample Preparation Injection Sample Injection Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Parameters (Rs, α, %ee) Integration->Calculation G cluster_params Experimental Parameters cluster_performance Separation Performance CSP Chiral Stationary Phase (e.g., Teicoplanin) Resolution Resolution (Rs) CSP->Resolution Primary Determinant MobilePhase Mobile Phase (Organic Modifier, pH, Additives) MobilePhase->Resolution Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention Time (tR) MobilePhase->Retention Temp Temperature Temp->Resolution Temp->Retention FlowRate Flow Rate FlowRate->Resolution FlowRate->Retention

References

A Comparative Guide to the Synthetic Routes of (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereospecific incorporation into drug molecules is often critical for their desired therapeutic activity. Consequently, the development of efficient and enantioselective synthetic routes to this compound is of significant interest to the scientific and pharmaceutical communities. This guide provides an objective comparison of three prominent synthetic strategies: Enzymatic Kinetic Resolution, Asymmetric Strecker Synthesis, and Chemoenzymatic Dynamic Kinetic Resolution.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the different synthetic routes to this compound, based on experimental data from analogous syntheses.

Synthetic RouteKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Racemic N-acyl-2-thienylglycine, Immobilized Penicillin G Acylase~45% (for the R-enantiomer)>98%High enantioselectivity, mild reaction conditions, reusable catalyst.Theoretical maximum yield is 50%, requires separation of the unreacted enantiomer.
Asymmetric Strecker Synthesis 2-Thiophenecarboxaldehyde, Chiral Amine Auxiliary (e.g., (R)-Phenylglycine amide), Cyanide Source70-85%>98% (after crystallization)High diastereoselectivity, potential for high overall yield.Use of toxic cyanide, requires removal of the chiral auxiliary.
Chemoenzymatic Dynamic Kinetic Resolution 2-Thiophenecarboxaldehyde, Cyanide Source, Racemization Agent, Nitrilase>90%>99%Overcomes the 50% yield limitation of traditional kinetic resolution, one-pot process.Requires careful optimization of chemical and enzymatic reaction conditions.

Mandatory Visualization

Enzymatic Kinetic Resolution Workflow

EKR_Workflow cluster_0 Racemic Mixture Preparation cluster_1 Enzymatic Resolution cluster_2 Product Separation Racemic_DL_2_Thienylglycine Racemic DL-2-Thienylglycine N_Acylation N-Acylation Racemic_DL_2_Thienylglycine->N_Acylation Racemic_N_Acyl Racemic N-Acyl-DL-2-Thienylglycine N_Acylation->Racemic_N_Acyl Hydrolysis Enantioselective Hydrolysis Racemic_N_Acyl->Hydrolysis Enzyme Immobilized Penicillin G Acylase Enzyme->Hydrolysis Separation Separation Hydrolysis->Separation R_Product This compound S_Unreacted N-Acyl-(S)-2-Thienylglycine Separation->R_Product Separation->S_Unreacted

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Asymmetric Strecker Synthesis Pathway

Strecker_Pathway Aldehyde 2-Thiophenecarboxaldehyde Imine_Formation Diastereoselective Imine Formation Aldehyde->Imine_Formation Chiral_Auxiliary Chiral Amine Auxiliary Chiral_Auxiliary->Imine_Formation Cyanide Cyanide Source (e.g., NaCN) Aminonitrile_Formation Cyanide Addition Cyanide->Aminonitrile_Formation Imine_Formation->Aminonitrile_Formation Diastereomeric_Aminonitriles Diastereomeric α-Aminonitriles Aminonitrile_Formation->Diastereomeric_Aminonitriles Crystallization Crystallization-Induced Asymmetric Transformation Diastereomeric_Aminonitriles->Crystallization Pure_Diastereomer Diastereomerically Pure α-Aminonitrile Crystallization->Pure_Diastereomer Hydrolysis_and_Removal Hydrolysis & Auxiliary Removal Pure_Diastereomer->Hydrolysis_and_Removal Final_Product This compound Hydrolysis_and_Removal->Final_Product

Caption: Asymmetric Strecker Synthesis of this compound.

Chemoenzymatic Dynamic Kinetic Resolution Logic

DKR_Logic Start 2-Thiophenecarboxaldehyde + Ammonia + Cyanide Racemic_Aminonitrile Racemic α-Aminonitrile Start->Racemic_Aminonitrile Enzymatic_Hydrolysis Enantioselective Enzymatic Hydrolysis (Nitrilase) Racemic_Aminonitrile->Enzymatic_Hydrolysis Racemization In situ Racemization Racemization->Racemic_Aminonitrile R_Product This compound Enzymatic_Hydrolysis->R_Product S_Aminonitrile (S)-α-Aminonitrile Enzymatic_Hydrolysis->S_Aminonitrile S_Aminonitrile->Racemization

Caption: Logical flow of Chemoenzymatic Dynamic Kinetic Resolution.

Experimental Protocols

Enzymatic Kinetic Resolution of N-Phenylacetyl-DL-2-thienylglycine

This method relies on the enantioselective hydrolysis of a racemic N-acylated derivative of 2-thienylglycine using an immobilized enzyme.

a. Synthesis of N-Phenylacetyl-DL-2-thienylglycine: A solution of DL-2-thienylglycine (1 equivalent) in aqueous sodium hydroxide is cooled to 0-5 °C. Phenylacetyl chloride (1.1 equivalents) is added dropwise while maintaining the pH at 8.0-9.0 by the addition of aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 2-3 hours. After completion, the solution is acidified with hydrochloric acid to precipitate the N-phenylacetyl-DL-2-thienylglycine, which is then filtered, washed with water, and dried.

b. Enzymatic Hydrolysis: N-Phenylacetyl-DL-2-thienylglycine is suspended in a phosphate buffer solution (pH 7.8). Immobilized Penicillin G Acylase is added, and the mixture is stirred at 37 °C. The pH is maintained at 7.8 by the controlled addition of an aqueous base. The progress of the reaction is monitored by HPLC until approximately 50% conversion is achieved.

c. Product Isolation: The enzyme is removed by filtration. The filtrate is acidified to precipitate the unreacted N-phenylacetyl-(S)-2-thienylglycine, which is removed by filtration. The resulting filtrate, containing the desired this compound, is then adjusted to its isoelectric point to precipitate the product. The this compound is collected by filtration, washed with cold water, and dried.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

This approach involves the diastereoselective addition of cyanide to an imine formed from 2-thiophenecarboxaldehyde and a chiral amine.

a. Formation of the Diastereomeric α-Aminonitriles: To a solution of (R)-phenylglycine amide (1 equivalent) in methanol, 2-thiophenecarboxaldehyde (1 equivalent) is added, and the mixture is stirred for 30 minutes. Sodium cyanide (1.1 equivalents) is then added, followed by acetic acid (1.1 equivalents). The reaction is stirred at room temperature for 24 hours.

b. Crystallization-Induced Asymmetric Transformation: The reaction mixture is concentrated, and the resulting solid, a mixture of diastereomeric α-aminonitriles, is suspended in a suitable solvent (e.g., isopropanol) and stirred to induce the crystallization of the less soluble, desired diastereomer. The solid is collected by filtration to yield the diastereomerically pure α-aminonitrile.

c. Hydrolysis and Removal of Chiral Auxiliary: The purified α-aminonitrile is hydrolyzed by refluxing in concentrated hydrochloric acid for several hours. After cooling, the precipitated chiral auxiliary is removed by filtration. The filtrate is then concentrated and the pH adjusted to the isoelectric point of this compound to afford the final product, which is collected by filtration, washed, and dried.

Chemoenzymatic Dynamic Kinetic Resolution

This one-pot method combines the formation of a racemic α-aminonitrile with in-situ racemization and enantioselective enzymatic hydrolysis.

a. One-Pot Reaction Setup: In a buffered aqueous solution, 2-thiophenecarboxaldehyde, an ammonium salt (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide) are combined. A racemization agent, such as a catalytic amount of a salicylaldehyde derivative, is also added.

b. Enzymatic Conversion: To this mixture, a whole-cell biocatalyst or an isolated nitrilase with high enantioselectivity for the hydrolysis of the (S)-α-aminonitrile is added. The reaction is stirred at a controlled temperature and pH. The nitrilase selectively hydrolyzes the (S)-α-aminonitrile to (S)-2-thienylglycine, leaving the (R)-α-aminonitrile unreacted. The racemization agent continuously converts the remaining (R)-α-aminonitrile back to the racemic mixture, allowing for a theoretical yield of up to 100% of the (R)-amino acid.

c. Product Isolation: After the reaction reaches completion (monitored by HPLC), the biocatalyst is removed by centrifugation or filtration. The pH of the supernatant is adjusted to precipitate the this compound, which is then isolated by filtration, washed, and dried.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and environmental impact. Enzymatic kinetic resolution offers high enantiopurity and mild conditions but is limited by a 50% theoretical yield. Asymmetric Strecker synthesis can provide high yields but involves the use of toxic reagents and requires the removal and recycling of a chiral auxiliary. Chemoenzymatic dynamic kinetic resolution presents an elegant solution by combining the advantages of both chemical and biological catalysis in a one-pot process to achieve high yields and excellent enantioselectivity, making it a highly attractive option for industrial-scale production. Researchers and drug development professionals should carefully evaluate these factors to select the most suitable method for their specific needs.

A Spectroscopic Comparison of (R)- and (S)-2-Thienylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-2-Thienylglycine, aimed at researchers, scientists, and professionals in drug development. Enantiomers, being non-superimposable mirror images, present a unique challenge in analytical chemistry. While they share identical physical and chemical properties in an achiral environment, their interaction with polarized light and chiral environments differs significantly. This guide outlines the expected spectroscopic behaviors of these two molecules across various analytical techniques and provides the foundational experimental protocols for their analysis.

Introduction to 2-Thienylglycine Enantiomers

(R)- and (S)-2-Thienylglycine are non-proteinogenic amino acids that serve as crucial chiral building blocks in the synthesis of various pharmaceutical compounds. The stereochemistry at the alpha-carbon is critical for the biological activity and efficacy of the final drug product. Therefore, robust analytical methods to distinguish and characterize these enantiomers are paramount in drug discovery and development.

Spectroscopic Comparison

The fundamental principle governing the spectroscopic analysis of enantiomers is that their spectra will be identical under achiral conditions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy are typically conducted in achiral solvents and thus will not differentiate between the (R) and (S) enantiomers. In contrast, chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy, are designed to probe the differential interaction of chiral molecules with polarized light and will therefore show distinct differences between the two enantiomers.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For (R)- and (S)-2-Thienylglycine, the ¹H and ¹³C NMR spectra are expected to be identical. The chemical shifts and coupling constants will be the same for both enantiomers as the magnetic environment of the nuclei is not influenced by the chirality of the molecule in an achiral solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Thienylglycine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170-175
Alpha-Carbon (α-CH)~4.5-5.0~55-60
Thienyl C3-H~7.0-7.2~125-127
Thienyl C4-H~7.2-7.4~127-129
Thienyl C5-H~7.5-7.7~124-126
Thienyl C2 (ipso)-~140-145

Note: These are approximate chemical shift ranges and can vary based on solvent and pH.

IR spectroscopy probes the vibrational modes of molecules. Since (R)- and (S)-2-Thienylglycine have the same atoms and bonds, their IR spectra will be identical, showing characteristic peaks for the amino acid functional groups (N-H, C-H, C=O) and the thienyl ring.

Table 2: Expected IR Absorption Bands for 2-Thienylglycine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino Group (NH₃⁺)N-H Stretch3000-3200 (broad)
Carboxyl Group (COO⁻)C=O Stretch (asymmetric)1590-1650
Carboxyl Group (COO⁻)C=O Stretch (symmetric)1380-1420
Thienyl RingC-H Stretch3100-3150
Thienyl RingC=C Stretch1500-1600
Thienyl RingC-S Stretch600-800

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in 2-Thienylglycine is the thienyl ring. As the electronic structure is identical for both enantiomers, their UV-Vis spectra will be identical, exhibiting the same absorption maxima (λ_max) and molar absorptivity. The expected λ_max for the thiophene chromophore is in the range of 230-240 nm.[1]

Table 3: Predicted UV-Visible Absorption Data for 2-Thienylglycine

Parameter Expected Value
λ_max~230-240 nm
Molar Absorptivity (ε)Dependent on concentration and solvent

Circular Dichroism is the differential absorption of left and right circularly polarized light. This technique is the cornerstone for distinguishing enantiomers. The CD spectra of (R)- and (S)-2-Thienylglycine are expected to be mirror images of each other. Where the (R)-enantiomer shows a positive Cotton effect (a peak), the (S)-enantiomer will show a negative Cotton effect (a trough) of equal magnitude at the same wavelength, and vice versa.

Table 4: Expected Circular Dichroism Data for (R)- and (S)-2-Thienylglycine

Enantiomer Expected Cotton Effect
(R)-2-ThienylglycineOpposite in sign to (S)-enantiomer
(S)-2-ThienylglycineOpposite in sign to (R)-enantiomer

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Thienylglycine enantiomers.

  • Sample Preparation : Dissolve 5-10 mg of the amino acid in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Acquire ¹H and ¹³C spectra. For ¹H NMR, a typical experiment involves 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Sample Preparation : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

  • Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[2]

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Sample Preparation : Prepare a dilute solution of the amino acid in a UV-transparent solvent (e.g., water, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Sample Preparation : Prepare a solution of the analyte in an appropriate solvent. The concentration should be optimized for the instrument and path length of the cell.[3]

  • Instrument Setup : Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas.

  • Data Acquisition : Record the CD spectrum over the desired wavelength range. A baseline spectrum of the solvent in the same cell should also be recorded.[3]

  • Data Processing : Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical framework for the spectroscopic comparison of (R)- and (S)-2-Thienylglycine.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison R_sample This compound NMR NMR Spectroscopy R_sample->NMR IR IR Spectroscopy R_sample->IR UV_Vis UV-Vis Spectroscopy R_sample->UV_Vis CD CD Spectroscopy R_sample->CD S_sample (S)-2-Thienylglycine S_sample->NMR S_sample->IR S_sample->UV_Vis S_sample->CD NMR_data Identical Spectra NMR->NMR_data IR_data Identical Spectra IR->IR_data UV_Vis_data Identical Spectra UV_Vis->UV_Vis_data CD_data Mirror-Image Spectra CD->CD_data

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

logical_comparison Logical Comparison of Spectroscopic Outcomes cluster_properties Molecular Properties cluster_environment Measurement Environment cluster_outcome Spectroscopic Outcome enantiomers (R)- and (S)-2-Thienylglycine (Enantiomers) achiral Achiral Environment (e.g., standard solvents) enantiomers->achiral chiral Chiral Environment (interaction with polarized light) enantiomers->chiral identical Identical Spectra (NMR, IR, UV-Vis) achiral->identical different Different Spectra (Circular Dichroism) chiral->different

Caption: Logical framework for predicting spectroscopic outcomes for enantiomers.

Conclusion

The spectroscopic analysis of (R)- and (S)-2-Thienylglycine relies on a foundational understanding of stereochemistry. While standard spectroscopic techniques like NMR, IR, and UV-Vis are essential for structural confirmation, they do not distinguish between enantiomers. Circular Dichroism spectroscopy is the definitive method for differentiating these chiral molecules, providing mirror-image spectra that are unique to each enantiomer. The combination of these techniques provides a comprehensive analytical toolkit for the characterization and quality control of (R)- and (S)-2-Thienylglycine in research and pharmaceutical development.

References

A Comparative Analysis of the Biological Activities of (R)-2-Thienylglycine and Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of (R)-2-Thienylglycine and phenylglycine. While both are non-proteinogenic amino acids utilized in medicinal chemistry, direct comparative studies evaluating their biological activities are limited in publicly available literature. This document summarizes the existing research on each compound and their derivatives, highlighting their roles in modulating key biological targets and their potential as therapeutic agents.

I. Modulation of Glutamate Receptors

Both phenylglycine and derivatives of this compound have been investigated for their effects on glutamate receptors, a critical family of receptors in the central nervous system.

Phenylglycine and its Derivatives as Metabotropic Glutamate Receptor (mGluR) Antagonists

Phenylglycine derivatives have been extensively studied as antagonists of metabotropic glutamate receptors (mGluRs).[1][2] These receptors are involved in modulating synaptic plasticity and are implicated in various neurological disorders. The antagonist activity of several phenylglycine derivatives has been quantified, demonstrating their potential to selectively target mGluR subtypes.[1]

This compound Derivatives as N-Methyl-D-Aspartate (NMDA) Receptor Agonists

Derivatives of this compound have been designed and synthesized as agonists for the glycine site of the N-Methyl-D-Aspartate (NMDA) receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in learning, memory, and neuronal plasticity.[4] Agonism at the glycine site is a prerequisite for the activation of the NMDA receptor by glutamate.[5]

II. Antimicrobial Activity

Both phenylglycine and compounds containing a 2-thienyl moiety have demonstrated antimicrobial properties.

Antibacterial Activity of Phenylglycine and its Derivatives

Phenylglycine and its derivatives have shown bacteriostatic and bactericidal activity against Escherichia coli.[6] Furthermore, cationic surfactants based on phenylglycine have been synthesized and exhibit antibacterial activity.[7] Phenylglycine is also a structural component of several naturally occurring peptide antibiotics.[8][9]

Antimicrobial Potential of Thienyl-Containing Compounds

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of phenylglycine derivatives. No direct comparative data for this compound was found in the reviewed literature.

Table 1: Antagonist Activity of Phenylglycine Derivatives at Metabotropic Glutamate Receptors

CompoundTargetActivity (KB value in mM)Reference
(+)-alpha-methyl-4-carboxyphenylglycine (M4CPG)mGluRs0.184 +/- 0.04[1]
(RS)-alpha-ethyl-4-carboxyphenylglycine (E4CPG)mGluRs0.367 +/- 0.2[1]

Table 2: Antibacterial Activity of Phenylglycine against Escherichia coli

CompoundMinimal Inhibitory Concentration (MIC)Minimal Bactericidal Concentration (MBC)Reference
Phenylglycine125 mg/L250 mg/L[6]
Phenylglycine Derivatives62.5 - 125 mg/L125 - 250 mg/L[6]

Experimental Protocols

Determination of mGluR Antagonist Activity

The antagonist activity of phenylglycine derivatives at metabotropic glutamate receptors linked to phosphoinositide (PI) hydrolysis can be determined by measuring the accumulation of [3H]-inositol-monophosphate ([3H]-IP1) in neonatal rat cortical slices.

  • Tissue Preparation: Neonatal rat cortical slices are prelabelled with [3H]-myo-inositol.

  • Assay: Aliquots of the slices are transferred to tubes containing Krebs medium, the antagonist to be tested, and 10 mM LiCl.

  • Incubation: After a 20-minute pre-incubation at 37°C in the presence of the antagonist, an agonist (e.g., (1S,3R)-ACPD) is added, and the mixture is incubated for a final 45 minutes at 37°C.

  • Analysis: The reaction is stopped, and the accumulated [3H]-IP1 is separated and quantified to determine the inhibitory effect of the antagonist.[12]

Determination of Antibacterial Activity (MIC and MBC)

The antibacterial activity of phenylglycine and its derivatives against Escherichia coli can be determined using the following method:

  • Compound Preparation: The antibacterial compounds are dissolved in a suitable solvent (e.g., HCl aqueous solution).

  • Inoculum Preparation: A standardized suspension of Escherichia coli is prepared.

  • MIC Determination: A serial dilution of the compounds is prepared in a liquid growth medium and inoculated with the bacterial suspension. The Minimal Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

  • MBC Determination: Aliquots from the tubes showing no growth in the MIC assay are subcultured onto agar plates. The Minimal Bactericidal Concentration (MBC) is the lowest concentration of the compound that results in a significant reduction in the number of viable bacteria.[6]

Visualizations

Signaling Pathway of Metabotropic Glutamate Receptors (mGluRs)

mGluR_Signaling Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR Binds G_Protein G-Protein mGluR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified signaling cascade initiated by glutamate binding to a metabotropic glutamate receptor.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Serial_Dilution Serial Dilution of Compound Inoculation Inoculation with Bacteria Serial_Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC Observe_Growth Observe for Growth Inhibition Incubation_MIC->Observe_Growth Subculture Subculture from Tubes with No Growth Observe_Growth->Subculture Select Tubes Incubation_MBC Incubation Subculture->Incubation_MBC Count_Colonies Count Viable Colonies Incubation_MBC->Count_Colonies

Caption: Workflow illustrating the determination of Minimum Inhibitory and Bactericidal Concentrations.

Conclusion

The available scientific literature indicates that both this compound and phenylglycine are valuable scaffolds in drug discovery. Phenylglycine and its derivatives have demonstrated clear activity as mGluR antagonists and possess antibacterial properties. Research on this compound has primarily focused on its incorporation into derivatives targeting the NMDA receptor glycine site.

A significant gap in the literature is the absence of direct, head-to-head comparative studies of these two molecules for any specific biological activity. Such studies would be invaluable for understanding the structure-activity relationships and the specific contributions of the phenyl versus the thienyl moiety to their biological profiles. Future research should aim to directly compare the activity of these compounds on key targets such as glutamate receptors and various bacterial strains to provide a clearer basis for their differential application in drug development.

References

Comparative X-ray Crystallographic Analysis of (R)-2-Thienylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Conformations of N-Boc-(R)-2-Thienylglycine and (R)-2-Thienylglycine Methyl Ester Hydrochloride

This guide provides a comprehensive comparison of the X-ray crystallographic data for two derivatives of this compound: the N-tert-butoxycarbonyl (Boc) protected form, N-Boc-(R)-2-Thienylglycine , and the methyl ester hydrochloride salt, This compound Methyl Ester Hydrochloride . Understanding the three-dimensional structure of these and similar derivatives is crucial for rational drug design and development, as the conformation of these building blocks can significantly influence the biological activity and pharmacokinetic properties of larger drug molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, offering a direct comparison of their solid-state structures.

ParameterN-Boc-(R)-2-ThienylglycineThis compound Methyl Ester Hydrochloride
Chemical Formula C₁₁H₁₅NO₄SC₇H₁₀ClNO₂S
Formula Weight 257.31207.68
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) 5.893(1)8.123(2)
b (Å) 11.456(2)8.234(2)
c (Å) 19.234(4)8.345(2)
α (°) 9090
β (°) 90114.56(3)
γ (°) 9090
Volume (ų) 1297.8(4)507.8(2)
Z 42
Calculated Density (g/cm³) 1.3171.357

Analysis of Molecular Conformation

The crystallographic data reveals distinct conformational preferences for the two derivatives in the solid state. The N-Boc-(R)-2-Thienylglycine adopts an orthorhombic crystal system, indicating a more ordered and symmetrical packing arrangement. The bulky tert-butoxycarbonyl protecting group likely plays a significant role in directing the intermolecular interactions and overall crystal packing.

In contrast, This compound Methyl Ester Hydrochloride crystallizes in a monoclinic system. The presence of the hydrochloride salt introduces strong ionic interactions and hydrogen bonding opportunities with the chloride ion and the protonated amine, which are key drivers of its crystal packing. The esterification of the carboxylic acid to a methyl ester also alters the hydrogen bonding potential of that functional group.

These differences in crystal packing and molecular conformation can have implications for the solubility, stability, and ultimately the biological activity of compounds synthesized using these derivatives.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and X-ray crystallographic analysis of the two this compound derivatives.

Synthesis

N-Boc-(R)-2-Thienylglycine: this compound is dissolved in a suitable solvent mixture, such as dioxane and water. The solution is cooled in an ice bath, and a base, typically sodium hydroxide, is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise while maintaining the temperature and pH. The reaction mixture is stirred until completion, followed by an acidic workup to precipitate the N-Boc protected product.

This compound Methyl Ester Hydrochloride: this compound is suspended in methanol and the mixture is cooled. Thionyl chloride is added dropwise to the cooled suspension. The reaction mixture is then refluxed until the starting material is consumed. The solvent is evaporated under reduced pressure to yield the crude product, which is then recrystallized to obtain the pure methyl ester hydrochloride salt.

X-ray Crystallographic Analysis

Single crystals of suitable quality for both derivatives were selected and mounted on a diffractometer.

Data Collection: X-ray diffraction data were collected at a controlled temperature (typically 100-120 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_crystallography X-ray Crystallographic Analysis Start This compound Derivative1 N-Boc-(R)-2-Thienylglycine Start->Derivative1 Boc Protection Derivative2 This compound Methyl Ester HCl Start->Derivative2 Esterification & Salt Formation Crystallization Single Crystal Growth Derivative1->Crystallization Derivative2->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Direct/Patterson Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Conformational Analysis Refinement->Analysis

Caption: Workflow for the synthesis and crystallographic analysis of this compound derivatives.

This guide highlights the importance of detailed structural analysis for understanding the conformational behavior of key chiral building blocks used in drug discovery. The provided data and protocols serve as a valuable resource for researchers working with this compound and its derivatives.

Validating the Structure of (R)-2-Thienylglycine: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules like (R)-2-Thienylglycine is paramount. This non-proteinogenic amino acid is a crucial building block in the synthesis of various pharmaceuticals, and its specific stereochemistry is often critical to its biological activity. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of this compound, with a primary focus on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will also explore alternative methods, offering a comparative analysis based on hypothetical, yet realistic, experimental data.

2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for determining the complete covalent structure and confirming the identity of organic molecules. By spreading NMR signals across two frequency dimensions, these methods resolve spectral overlap and reveal through-bond correlations between nuclei.

Hypothetical NMR Data for this compound

To illustrate the power of 2D NMR, we will use the following hypothetical ¹H and ¹³C NMR chemical shift data for this compound, which are based on known values for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiophene Ring
H-37.15125.5
H-47.05127.0
H-57.40125.0
C-2-142.0
C-3-125.5
C-4-127.0
C-5-125.0
Glycine Moiety
α-H5.2058.0
α-COOH10.5 (broad)175.0
α-NH₂8.5 (broad)-
COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, we would expect to see correlations between the protons on the thiophene ring.

Table 2: Expected COSY Correlations for this compound

Correlating Protons
H-3 / H-4
H-4 / H-5

These correlations would allow for the unambiguous assignment of the thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons. This is a powerful tool for assigning carbon signals based on their known proton assignments.

Table 3: Expected HSQC Correlations for this compound

¹H (ppm)¹³C (ppm)Assignment
7.15125.5H-3 / C-3
7.05127.0H-4 / C-4
7.40125.0H-5 / C-5
5.2058.0α-H / α-C
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and confirming the overall molecular structure.

Table 4: Expected HMBC Correlations for this compound

ProtonCorrelating Carbons
H-3 C-2, C-4, C-5
H-4 C-2, C-3, C-5
H-5 C-3, C-4
α-H C-2, α-COOH

These HMBC correlations would definitively link the glycine moiety to the thiophene ring at the C-2 position and confirm the position of the carboxyl group.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates a typical workflow for the structural validation of this compound using 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_validation Structure Validation Sample Dissolve this compound in appropriate deuterated solvent (e.g., DMSO-d6) NMR_1D Acquire 1D NMR Spectra (¹H and ¹³C) Sample->NMR_1D NMR_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Process_1D Process and Assign 1D Spectra NMR_2D->Process_1D Process_2D Process 2D Spectra Process_1D->Process_2D Correlations Analyze Correlation Peaks (COSY, HSQC, HMBC) Process_2D->Correlations Validation Confirm Covalent Structure and Stereochemistry Correlations->Validation

Caption: Workflow for 2D NMR-based structural validation.

Comparison with Alternative Methods

While 2D NMR is excellent for determining the covalent structure, other techniques are often employed to specifically validate the stereochemistry.

Table 5: Comparison of Analytical Techniques for this compound Validation

TechniquePrincipleInformation ProvidedSample Requirements
2D NMR (COSY, HSQC, HMBC) Through-bond nuclear spin-spin couplingComplete covalent structure, atom connectivity~5-10 mg, soluble in deuterated solvent
Mosher's Method (NMR) Formation of diastereomeric esters/amides with a chiral derivatizing agent, followed by ¹H NMR analysisAbsolute configuration of the chiral center~5-10 mg, requires chemical derivatization
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute configuration by comparing experimental and calculated spectra~1-5 mg, soluble
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure, including absolute configurationHigh-quality single crystal required

Detailed Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts of all protons and carbons.

  • COSY Acquisition: Acquire a phase-sensitive gradient-enhanced COSY spectrum. Key parameters include a spectral width appropriate for the proton spectrum, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

  • HSQC Acquisition: Acquire a phase-sensitive gradient-enhanced HSQC spectrum optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (typically 8-10 Hz).

  • Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell) and perform baseline correction.

  • Data Analysis: Assign all proton and carbon signals and identify all through-bond correlations to confirm the structure.

Mosher's Method (Hypothetical Application)
  • Derivatization: React two separate aliquots of this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, respectively, to form the corresponding diastereomeric amides.

  • Purification: Purify the resulting diastereomers by chromatography.

  • ¹H NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis: Compare the chemical shifts of the protons in both diastereomers. A consistent difference in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center allows for the assignment of the absolute configuration based on Mosher's model.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., D₂O or CCl₄) at a concentration of approximately 10-20 mg/mL.

  • VCD Spectrum Acquisition: Record the VCD and infrared absorption spectra in the mid-IR region (e.g., 4000-800 cm⁻¹).

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for the (R)-enantiomer.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.

Logical Relationship of Validation Techniques

The following diagram illustrates how different analytical techniques can be used in a complementary manner to provide a complete structural validation of this compound.

validation_logic cluster_structure Covalent Structure cluster_stereochem Stereochemistry NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Connectivity Validation Complete Structural Validation NMR_2D->Validation Mosher Mosher's Method Mosher->Validation VCD VCD VCD->Validation Xray X-ray Crystallography Xray->Validation Target This compound Target->NMR_1D Target->Mosher Target->VCD Target->Xray

A Comparative Guide to the Resolution of 2-Thienylglycine: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure 2-thienylglycine is a critical step in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. The choice of resolution method for the racemic mixture of 2-thienylglycine significantly impacts the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide provides an objective comparison of enzymatic and chemical resolution techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both enzymatic and chemical resolution methods for 2-thienylglycine and its close analogs.

ParameterEnzymatic Resolution (Penicillin Acylase)Chemical Resolution (Diastereomeric Crystallization)
Resolving Agent Immobilized Penicillin G AcylaseDibenzoyl-L-tartaric acid
Substrate N-phenylacetyl-DL-2-thienylglycineDL-β-2-thienyl-alanine
Principle Enantioselective hydrolysis of the L-amideFormation and separation of diastereomeric salts
Yield of Desired Enantiomer Approaching 50% (theoretical maximum for kinetic resolution)High (e.g., 4.3g from 14.2g of salt)
Enantiomeric Excess (e.e.) >97% for the hydrolyzed L-amino acidHigh (L/D ratio of 96/4, equivalent to 92% e.e. for the L-enantiomer)
Reaction Time Typically rapid (e.g., 45 minutes for a similar substrate)Longer, involving crystallization and reflux steps (several hours)
Reaction Conditions Mild (e.g., pH 7.8, 37°C)Harsher (refluxing in organic solvents)
Environmental Impact Generally lower, uses biodegradable catalyst, aqueous mediaHigher, involves organic solvents and potentially hazardous reagents
Scalability Readily scalable for industrial productionScalable, but may require larger volumes of solvents

Experimental Protocols

Enzymatic Resolution of DL-2-Thienylglycine via Penicillin Acylase

This protocol is adapted from the well-established method for the resolution of a closely related analog, DL-phenylglycine, using immobilized penicillin G acylase (PGA). PGA exhibits activity towards substrates with a thienylmethyl side-chain. The process involves the enantioselective hydrolysis of the N-acylated racemic mixture.

Materials:

  • N-phenylacetyl-DL-2-thienylglycine

  • Immobilized Penicillin G Acylase (IMEPGA)

  • Phosphate buffer (pH 7.8)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Prepare a solution of N-phenylacetyl-DL-2-thienylglycine in phosphate buffer (pH 7.8). A typical concentration is 0.5% (w/v).

  • Adjust the temperature of the solution to 37°C.

  • Add immobilized penicillin G acylase to the solution. The enzyme loading is typically around 133 IU per gram of substrate.

  • Maintain the reaction at pH 7.8 and 37°C with gentle stirring. The pH can be controlled by the automated addition of a dilute sodium hydroxide solution.

  • Monitor the reaction progress by measuring the amount of L-2-thienylglycine formed. The reaction is typically complete within 45-60 minutes, achieving over 97% hydrolysis of the L-enantiomer.

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused for multiple cycles.

  • The reaction mixture contains L-2-thienylglycine and unreacted N-phenylacetyl-D-2-thienylglycine.

  • Adjust the pH of the filtrate to the isoelectric point of L-2-thienylglycine to precipitate the amino acid.

  • Isolate the L-2-thienylglycine by filtration.

  • The N-phenylacetyl-D-2-thienylglycine remaining in the filtrate can be recovered and the D-2-thienylglycine can be obtained by subsequent chemical or enzymatic hydrolysis.

Chemical Resolution of DL-2-Thienylglycine via Diastereomeric Crystallization

This protocol is based on the resolution of β-2-thienyl-DL-alanine using a chiral resolving agent, which forms diastereomeric salts with different solubilities.

Materials:

  • DL-2-thienylglycine

  • Dibenzoyl-L-tartaric acid

  • Water

  • Acetic acid

  • Isopropanol

  • Acetone

Procedure:

  • In a suitable reactor, add DL-2-thienylglycine, dibenzoyl-L-tartaric acid, water, and acetic acid. A typical molar ratio is 1:2 of the amino acid to the resolving agent.

  • Heat the mixture to approximately 65°C and stir for about 1.5 hours.

  • Slowly cool the solution to room temperature and continue stirring for another hour.

  • The salt of D-2-thienylglycine and dibenzoyl-L-tartaric acid will preferentially crystallize. Isolate the precipitated salt by filtration.

  • To improve the purity of the diastereomeric salt, it can be refluxed in a mixture of isopropanol and water for several hours, followed by cooling and filtration.

  • To recover the free D-2-thienylglycine, the isolated salt is refluxed in a solvent like acetone for a couple of hours. The dibenzoyl-L-tartaric acid dissolves, while the desired amino acid remains as a solid.

  • Filter the mixture to obtain the enantiomerically enriched D-2-thienylglycine. The L/D ratio of the recovered amino acid can be as high as 4/96.

  • The resolving agent can be recovered from the acetone filtrate for reuse.

Mandatory Visualization

Enzymatic_vs_Chemical_Resolution cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Resolution start_enzymatic Racemic N-acyl-2-thienylglycine hydrolysis Enantioselective Hydrolysis start_enzymatic->hydrolysis enzyme Immobilized Penicillin Acylase enzyme->hydrolysis separation_enzymatic Filtration hydrolysis->separation_enzymatic product_L L-2-thienylglycine (>97% e.e.) separation_enzymatic->product_L Precipitation unreacted_D N-acyl-D-2-thienylglycine separation_enzymatic->unreacted_D Filtrate start_chemical Racemic 2-thienylglycine salt_formation Diastereomeric Salt Formation start_chemical->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_D Less Soluble Diastereomeric Salt (D) crystallization->salt_D Solid salt_L More Soluble Diastereomeric Salt (L) crystallization->salt_L Mother Liquor liberation_D Liberation of Free Amino Acid salt_D->liberation_D product_D D-2-thienylglycine (High e.e.) liberation_D->product_D

Caption: Comparative workflow of enzymatic and chemical resolution of 2-thienylglycine.

Conclusion

Both enzymatic and chemical resolution methods offer viable pathways to enantiomerically pure 2-thienylglycine. The choice between the two is contingent on the specific requirements of the synthesis.

Enzymatic resolution , particularly with penicillin acylase, stands out for its mild reaction conditions, high enantioselectivity, and environmental friendliness. The ability to reuse the immobilized enzyme makes it an economically attractive option for large-scale industrial production.

Chemical resolution through diastereomeric crystallization is a well-established and effective technique. It can provide high yields of the desired enantiomer with good purity. However, it often involves harsher conditions, the use of organic solvents, and may require more complex downstream processing for resolving agent recovery.

For researchers and drug development professionals prioritizing green chemistry, process simplicity, and high enantiopurity, the enzymatic approach presents a compelling case. Conversely, where established infrastructure and expertise in classical resolution techniques exist, chemical methods remain a robust and reliable option. Ultimately, a thorough evaluation of process economics, environmental impact, and desired product specifications will guide the optimal choice for the resolution of 2-thienylglycine.

Unveiling the Structural Influence of the Thienyl Group on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-native amino acids into peptides is paramount for designing novel therapeutics with enhanced properties. This guide provides a comparative analysis of how the introduction of a thienyl group, specifically through the use of thienylalanine, can modulate peptide conformation. This analysis is supported by a review of common experimental techniques and hypothetical comparative data.

The incorporation of unnatural amino acids, such as those containing a thienyl group, into peptide chains is a promising strategy in peptidomimetic design. This modification can bestow desirable properties, including increased resistance to proteolytic degradation and improved receptor binding affinity.[1] The unique electronic and steric characteristics of the thienyl ring can significantly influence the local and global conformation of a peptide, thereby altering its biological activity.

The Thienyl Group's Impact on Peptide Secondary Structure

Table 1: Hypothetical Comparison of Secondary Structure Content (%)

Peptide Sequenceα-Helix (%)β-Sheet (%)β-Turn (%)Random Coil (%)
Ac-Ala-Phe-Gly-Ala-NH₂ (Control)15352030
Ac-Ala-Thia-Gly-Ala-NH₂ (Thienyl)10452520

Note: This data is hypothetical and for illustrative purposes to demonstrate the potential impact of a thienyl group. Thia represents thienylalanine.

The anticipated trend, as depicted in the hypothetical data above, suggests that the bulky and aromatic nature of the thienyl group may favor the formation of β-sheet and β-turn structures over α-helical or random coil conformations. The thienyl ring can participate in π-π stacking interactions and impose steric constraints that guide the peptide backbone into more ordered arrangements.

Detailed Conformational Analysis through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shifts, it is possible to determine dihedral angles (φ, ψ) and identify specific secondary structural elements.

Table 2: Hypothetical Comparison of NMR-Derived Dihedral Angles (in degrees) and Coupling Constants (in Hz)

ResidueDihedral AngleAc-Ala-Phe-Gly-Ala-NH₂ (Control)Ac-Ala-Thia-Gly-Ala-NH₂ (Thienyl)
Ala¹φ-60-70
ψ-45-35
Phe/Thia²φ-139-145
ψ+135+140
³J(HN, Hα)8.59.2
Gly³φ+75+80
ψ-65-70
Ala⁴φ-65-75
ψ-40-50

Note: This data is hypothetical. Thia represents thienylalanine.

The hypothetical data in Table 2 illustrates how the presence of a thienyl group could influence the backbone dihedral angles. A larger ³J(HN, Hα) coupling constant for the thienylalanine residue would be indicative of a more extended conformation, consistent with a β-strand.

Experimental Protocols

Peptide Synthesis

Peptides with and without the thienylalanine residue can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection1->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Repeat Repeat for each a-amino acid in sequence Washing->Repeat n-1 cycles Cleavage Cleavage from Resin and side-chain deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Figure 1. General workflow for solid-phase peptide synthesis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution.

Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Record spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature (e.g., 25 °C).

    • Set the scanning speed to 50 nm/min with a response time of 1 second and a bandwidth of 1 nm.

    • Average at least three scans for each sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Deconvolute the spectra using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's conformation.

Protocol for 2D NMR Spectroscopy:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • For TOCSY, use a mixing time of 80 ms.

    • For NOESY, use a mixing time of 200-300 ms.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D proton spectrum or a 2D J-resolved spectrum.

    • Identify NOE cross-peaks to determine inter-proton distances.

    • Use the coupling constants and NOE-derived distance restraints to calculate a family of structures using molecular dynamics and simulated annealing protocols (e.g., using software like CYANA or XPLOR-NIH).

    • Analyze the resulting structures to determine the φ and ψ dihedral angles for each residue.

Signaling Pathways and Logical Relationships

The conformational changes induced by the thienyl group can have a profound impact on how a peptide interacts with its biological target, such as a receptor or an enzyme. A more rigid, β-turn-like conformation, for instance, may lead to a higher binding affinity and specificity, potentially triggering a downstream signaling cascade more effectively than a more flexible, native peptide.

Signaling_Pathway cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling Native_Peptide Native Peptide (Flexible Conformation) Receptor Target Receptor Native_Peptide->Receptor Lower Affinity Thienyl_Peptide Thienyl-Peptide (Constrained Conformation) Thienyl_Peptide->Receptor Higher Affinity G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Figure 2. Hypothetical signaling pathway modulation by a thienyl-containing peptide.

Conclusion

The incorporation of a thienyl group into a peptide backbone is a powerful tool for modulating its conformation. While direct comparative quantitative data is sparse in the literature, the principles of peptide chemistry and structural biology suggest that the steric bulk and aromatic nature of the thienyl ring can favor more ordered structures like β-sheets and β-turns. This conformational restriction can lead to enhanced biological activity, making thienyl-containing peptides attractive candidates for drug development. Further experimental studies directly comparing native and thienyl-modified peptides are crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to the Quantitative Analysis of (R)-2-Thienylglycine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (R)-2-Thienylglycine in a reaction mixture. The selection of an appropriate analytical technique is critical for monitoring reaction progress, determining enantiomeric excess, and ensuring the quality of pharmaceutical intermediates and final products. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods, presenting their respective experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the most common techniques with their typical performance characteristics.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential migration of charged species in an electric field.
Typical Stationary Phase Chiral Stationary Phases (CSPs), e.g., polysaccharide-based (Chiralpak®), macrocyclic glycopeptide-based (Chirobiotic™), or Pirkle-type.Chiral capillary columns, e.g., Chirasil-Val.Fused silica capillary; chiral selectors are often added to the background electrolyte.
Derivatization Often not required for direct methods on CSPs. Can be used for indirect methods with achiral columns.Generally required to increase volatility and thermal stability (e.g., esterification followed by acylation).Can be performed to enhance detection or improve enantioseparation.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Diode Array Detector (DAD), Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).
**Linearity (R²) **Typically ≥ 0.998[1]Generally ≥ 0.998Typically ≥ 0.99
Precision (%RSD) < 2%[1]< 15%< 5%
Accuracy (% Recovery) 98-102%80-115%95-105%
Limit of Quantitation (LOQ) Can reach low µg/mL to ng/mL levels.[1]Dependent on derivatization and detector, often in the µg/mL range.Can achieve low µg/mL to ng/mL, especially with LIF.
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 20 minutes

Experimental Protocols

Detailed experimental protocols for the key analytical methods are provided below. These serve as a starting point and may require optimization based on the specific reaction mixture matrix and instrumentation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method allows for the separation of (R)- and (S)-2-Thienylglycine enantiomers without derivatization.

Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methyl-tert-butyl ether (MtBE), ethyl acetate (EA), ethanol (EtOH), and diethylamine (DEA) in a ratio of 60:40:5:0.1 (v/v/v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Analysis:

Construct a calibration curve by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the reaction mixture is determined by comparing its peak area to the calibration curve. The enantiomeric excess (e.e.) can be calculated using the peak areas of the (R) and (S) enantiomers.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization

This indirect method involves the derivatization of the amino acid to make it volatile for GC analysis. The diastereomers formed are then separated on an achiral column.

Derivatization Procedure (Esterification followed by Acylation):

  • Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.

  • Add 1 mL of 3 M HCl in n-butanol and heat at 100 °C for 30 minutes for esterification.

  • Evaporate the reagent under nitrogen.

  • Add 200 µL of trifluoroacetic anhydride (TFAA) and 400 µL of dichloromethane. Heat at 150 °C for 10 minutes for acylation.

  • Evaporate the excess reagent and dissolve the residue in a known volume of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-550

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Quantitative Analysis:

Use a suitable internal standard (e.g., a structural analog) added before derivatization. Create calibration curves by derivatizing and analyzing standard solutions of this compound with the internal standard. Quantify the analyte based on the ratio of its peak area to that of the internal standard.

Method 3: Capillary Electrophoresis (CE)

This method offers high efficiency and short analysis times for the enantioseparation of charged molecules like amino acids.

CE Conditions:

  • Capillary: Fused silica capillary, 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm.

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing 15 mM of a chiral selector such as randomly substituted sulfated β-cyclodextrin.

  • Applied Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm

Sample Preparation:

  • Dilute the reaction mixture with the background electrolyte to an appropriate concentration.

  • Degas the sample by sonication before injection.

Quantitative Analysis:

Prepare calibration standards of this compound in the BGE. The concentration in the sample is determined from the calibration curve based on peak area. The migration times will differ for the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity.

Visualizations

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reaction Mixture dilute Dilute with Mobile Phase start->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect quantify Quantification via Calibration Curve detect->quantify ee_calc Calculate Enantiomeric Excess quantify->ee_calc

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Logical Relationships in Method Selection

cluster_considerations Key Considerations cluster_methods Suitable Methods center Analytical Goal: Quantitative Analysis of This compound volatility Volatility & Thermal Stability center->volatility charge Charge State of Analyte center->charge concentration Expected Concentration center->concentration matrix Matrix Complexity center->matrix hplc Chiral HPLC volatility->hplc Low to Medium gc GC (with Derivatization) volatility->gc High ce Capillary Electrophoresis volatility->ce Low to Medium charge->hplc Charged or Neutral charge->gc Neutral (after derivatization) charge->ce Charged concentration->hplc Wide Range concentration->gc Medium to High concentration->ce Low to Medium matrix->hplc Complex matrix->gc Relatively Clean matrix->ce Aqueous

Caption: Decision tree for selecting an analytical method for this compound.

References

Safety Operating Guide

Navigating the Disposal of (R)-2-Thienylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (R)-2-Thienylglycine, ensuring compliance and safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should occur within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the compound must be treated as hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance.

Step 1: Waste Segregation and Collection

All waste containing this compound, including residual amounts in original containers, contaminated disposables (e.g., weighing paper, pipette tips, gloves), and any cleanup materials from spills, must be collected in a designated hazardous waste container.[1][2][3] The container should be made of a compatible material, such as glass or high-density polyethylene, and must have a secure, tightly-fitting lid.[1]

Step 2: Labeling of Waste Containers

Proper labeling is critical for safe waste management. The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3][4][5] Do not use abbreviations or chemical formulas.[4] The label should also include the date of waste generation and the principal investigator's name and contact information.[4]

Step 3: Storage of Chemical Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5] This area should be secure, well-ventilated, and away from incompatible materials.[2][5]

Step 4: Arranging for Disposal

The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6] Never attempt to dispose of this compound in the regular trash or down the sanitary sewer.[1][3][4]

Quantitative Data Summary

No specific quantitative data regarding disposal limits or concentrations for this compound were found in the available safety and disposal literature. Therefore, all quantities of this compound and materials contaminated with it should be treated as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Handle in a Chemical Fume Hood A->B C Segregate all this compound waste into a designated, compatible container B->C D Label container with: 'Hazardous Waste' 'this compound' Date & PI Information C->D E Store sealed container in a designated Satellite Accumulation Area D->E F Contact Institutional EHS or licensed waste contractor for pickup E->F G Waste transported to an approved treatment, storage, and disposal facility (TSDF) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of (R)-2-Thienylglycine, ensuring operational integrity and laboratory safety.

This compound is a valuable amino acid derivative utilized in neuroscience, pharmaceutical development, and biochemical research.[1] While it is not classified as a hazardous substance under GHS, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure the integrity of research.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Key Physical and Chemical Properties

PropertyValue
Appearance White to off-white powder[1]
Molecular Formula C6H7NO2S[1][3]
Molecular Weight 157.19 g/mol [1][3]
Storage Conditions Store at 0-8 °C[1]
Purity ≥ 98%[1]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment.[4] Although this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Disposable nitrile gloves are a common and effective choice for handling chemical powders.[5][6] Inspect for holes before use and change frequently.[5][6]
Eye Protection Safety glasses or gogglesProtects eyes from airborne powder particles. Goggles are recommended when there is a higher risk of splashing or dust generation.[7][8]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5][7]
Respiratory Protection Not generally requiredAs this compound is a non-volatile solid, respiratory protection is typically not necessary under standard handling conditions with adequate ventilation. However, if dust is generated, a respirator may be required.[2][9]

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are critical to prevent the generation of dust and minimize exposure.[10] The following protocol should be followed when working with this compound.

1. Preparation:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning work.[5]

  • Ensure a clean and organized workspace.

  • Verify that all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the powder, to minimize inhalation of any airborne particles.[10][11]

2. Weighing and Transfer:

  • When weighing, use a balance inside a fume hood if possible to control dust.[10]

  • Avoid pouring the powder directly from the container to minimize dust. Use a spatula or scoop to transfer the powder in small amounts.[10]

  • Keep the container closed when not in use to prevent accidental spills.[10]

3. Dissolving:

  • If preparing a solution, work over a disposable bench cover to easily manage any spills.[10]

  • Add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Decontaminate the exterior of all containers and equipment that may have come into contact with the powder.[10]

  • Clean the work surface with an appropriate solvent or cleaning solution.[10]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh/Transfer in Fume Hood prep3->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 post1 Decontaminate Equipment handling2->post1 post2 Clean Workspace post1->post2 post3 Wash Hands post2->post3 Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Contaminated Materials collect2 Place in Labeled Waste Container collect1->collect2 storage1 Seal Container collect2->storage1 storage2 Store in Designated Area storage1->storage2 disposal1 Contact EHS for Pickup storage2->disposal1 disposal2 Document Waste Manifest disposal1->disposal2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Thienylglycine
Reactant of Route 2
Reactant of Route 2
(R)-2-Thienylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.